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  • Product: 4-Methyl-3-(neopentyloxy)benzoic acid

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 4-Methyl-3-(neopentyloxy)benzoic acid

[1] Executive Summary 4-Methyl-3-(neopentyloxy)benzoic acid (CAS 2160118-30-7 ) is a specialized organic intermediate primarily utilized in medicinal chemistry for the synthesis of metabolically stable drug candidates.[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Methyl-3-(neopentyloxy)benzoic acid (CAS 2160118-30-7 ) is a specialized organic intermediate primarily utilized in medicinal chemistry for the synthesis of metabolically stable drug candidates.[1] It features a benzoic acid core substituted with a methyl group at the para position (4-position) and a neopentyloxy group at the meta position (3-position).[1]

The inclusion of the neopentyloxy moiety (


) is a strategic medicinal chemistry tactic.[1] Unlike standard alkoxy groups (methoxy, ethoxy), the neopentyl group possesses a quaternary carbon adjacent to the methylene ether.[1] This structural feature blocks cytochrome P450-mediated 

-dealkylation (which requires an abstractable

-proton), thereby significantly enhancing the metabolic stability and half-life of the parent drug molecule.[1] This compound is notably referenced in the development of LPA1 receptor inhibitors for treating fibrosis and cardiovascular diseases.

Molecular Architecture & Structural Analysis

The molecule represents a lipophilic modification of 3-hydroxy-4-methylbenzoic acid.[1] Its physicochemical behavior is governed by the interplay between the acidic carboxyl group and the sterically demanding, hydrophobic neopentyloxy ether.[1]

Structural Visualization

Figure 1: Structural connectivity of 4-Methyl-3-(neopentyloxy)benzoic acid, highlighting the metabolic shield provided by the neopentyl group.[1]

Physicochemical Profile

The following data aggregates predicted values derived from structure-activity relationship (SAR) algorithms and available patent literature.

Key Parameters Table[2][3][4][5][6][7][8]
PropertyValue / DescriptionContext/Significance
CAS Number 2160118-30-7 Unique Identifier
Molecular Formula

--
Molecular Weight 222.28 g/mol Small molecule range (<500 Da)
Physical State Solid (Crystalline powder)Typical for benzoic acid derivatives
Predicted LogP 3.8 – 4.2 High lipophilicity due to neopentyl group; indicates good membrane permeability but low aqueous solubility.[1]
Predicted pKa 4.40 ± 0.10 Slightly less acidic than benzoic acid (4.20) due to the electron-donating methyl group.[1]
Boiling Point 348.9 ± 22.0 °CPredicted at 760 mmHg
Density 1.067 ± 0.06 g/cm³Predicted
Solubility DMSO, Ethanol, DCMPoor water solubility (< 1 mg/mL) without pH adjustment.[1]
Solubility & Handling
  • Solvent Compatibility: The compound is highly soluble in aprotic polar solvents like DMSO and DMF , as well as chlorinated solvents like Dichloromethane (DCM) .[1]

  • Aqueous Handling: To dissolve in aqueous media for biological assays, it is necessary to convert the acid to its salt form (e.g., using 1 equivalent of NaOH or

    
    ), though the lipophilic neopentyl tail may still induce precipitation at high concentrations (>10 mM).[1]
    

Synthesis & Purification Protocols

Synthesizing neopentyl ethers presents a specific challenge: neopentyl halides are unreactive toward


 substitution  due to severe steric hindrance at the 

-carbon.[1] Therefore, standard alkylation (Williamson ether synthesis) using neopentyl bromide and a base is often ineffective or requires harsh conditions.[1]

The Industry Standard Protocol: Mitsunobu Reaction The most reliable method employs the Mitsunobu reaction to couple 3-hydroxy-4-methylbenzoic acid with neopentyl alcohol.[1]

Experimental Workflow
  • Reagents:

    • Substrate: 3-Hydroxy-4-methylbenzoic acid (CAS 7151-68-0).[1]

    • Alcohol: Neopentyl alcohol (2,2-dimethyl-1-propanol).[1]

    • Coupling Agents: Triphenylphosphine (

      
      ) and Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).
      
    • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Protocol Steps:

    • Step 1: Dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq) and

      
       (1.2 eq) in anhydrous THF under nitrogen atmosphere.
      
    • Step 2: Add neopentyl alcohol (1.2 eq).

    • Step 3: Cool the solution to 0°C.

    • Step 4: Add DIAD (1.2 eq) dropwise over 30 minutes to maintain temperature.

    • Step 5: Allow to warm to room temperature and stir for 12–18 hours.

    • Step 6: Quench with water, extract with EtOAc, and wash with brine.[1]

    • Step 7: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Logic Diagram

Figure 2: The Mitsunobu coupling strategy circumvents the steric hindrance of neopentyl electrophiles.[1]

Applications in Drug Discovery[1][7]

This compound serves as a critical building block (scaffold) in the design of G-protein coupled receptor (GPCR) modulators.[1]

Metabolic Stability (The "Neopentyl Effect")

In drug design, replacing a straight-chain ether (e.g.,


-propoxy) with a neopentyl ether often dramatically improves pharmacokinetic (PK) profiles.[1]
  • Mechanism: CYP450 enzymes typically oxidize the carbon

    
     to the oxygen. In a neopentyl group, the adjacent carbon is quaternary (
    
    
    
    ) and lacks protons, blocking this oxidation pathway.[1]
  • Result: Reduced clearance and longer half-life (

    
    ).[1]
    
Target Class: LPA1 Receptor Antagonists

Patent literature identifies this structural motif in the synthesis of Lysophosphatidic Acid (LPA) receptor antagonists . These agents are under investigation for treating:

  • Idiopathic Pulmonary Fibrosis (IPF)

  • Systemic Sclerosis [1]

  • Cardiovascular remodeling [1]

The benzoic acid moiety typically mimics the phosphate headgroup of the endogenous ligand (LPA), while the neopentyl tail occupies a hydrophobic pocket within the receptor (e.g., Edg-2/LPA1), providing high affinity and selectivity.[1]

References

  • ChemicalBook. (n.d.). 3-(2,2-Dimethylpropoxy)-4-methylbenzoic acid (CAS 2160118-30-7).[1][2] Retrieved from

  • Hutchinson, J. H., et al. (2013).[1] Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. U.S. Patent No.[3] 8,362,073.[4] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 3-hydroxy-4-methylbenzoic acid. Retrieved from

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Context on neopentyl metabolic stability).

Sources

Exploratory

Molecular Profiling and Synthetic Methodologies of 4-Methyl-3-(neopentyloxy)benzoic acid

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of sterically demanding functional groups is a proven tactic for optimizing the pharmacokinetic (PK) profiles of small-molecule drug cand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sterically demanding functional groups is a proven tactic for optimizing the pharmacokinetic (PK) profiles of small-molecule drug candidates. 4-Methyl-3-(neopentyloxy)benzoic acid is a highly specialized synthetic intermediate and pharmacophore building block. It combines the target-anchoring capability of a benzoic acid moiety with the extreme steric bulk and lipophilicity of a neopentyloxy ether linkage. This technical whitepaper dissects the physicochemical properties, structural rationale, and the mechanistically driven synthetic protocols required to successfully synthesize and validate this compound.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 4-Methyl-3-(neopentyloxy)benzoic acid consists of a central benzene ring substituted with a methyl group at the para position (relative to the carboxylic acid) and a neopentyloxy group at the meta position. The neopentyl group (2,2-dimethylpropyl) imparts significant sp³ hydrocarbon character, dramatically altering the molecule's lipophilicity and topological profile.

Quantitative Data Summary
PropertyValue
IUPAC Name 4-Methyl-3-(2,2-dimethylpropoxy)benzoic acid
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Monoisotopic Exact Mass 222.1256 Da
Topological Polar Surface Area (TPSA) 46.53 Ų
Hydrogen Bond Donors 1 (Carboxylic Acid OH)
Hydrogen Bond Acceptors 3 (Carboxylic Acid O₂, Ether O)
Number of Rotatable Bonds 4

Structural Rationalization in Drug Design

The inclusion of the neopentyloxy group is not arbitrary; it is a calculated structural modification designed to overcome common metabolic liabilities. Linear alkoxy groups (such as methoxy or ethoxy ethers) are notoriously susceptible to rapid O-dealkylation by hepatic Cytochrome P450 (CYP450) enzymes, leading to poor in vivo half-lives.

By utilizing a neopentyl group, the massive steric bulk of the tert-butyl headgroup physically shields the adjacent alpha-carbon of the ether linkage. This steric hindrance prevents the CYP450 active site from achieving the necessary geometry for oxidative cleavage, thereby conferring exceptional metabolic stability to the molecule[1][2].

MetabolicStability A Linear Alkoxy Ether (e.g., Methoxy) B CYP450 Active Site Accessibility A->B C Rapid O-Dealkylation (Low Half-Life) B->C D Neopentyloxy Substitution (Steric Shielding) E CYP450 Steric Exclusion D->E F Enhanced Metabolic Stability (Prolonged Half-Life) E->F

Caption: Logical relationship: Neopentyl steric bulk preventing CYP450-mediated O-dealkylation.

Synthetic Methodology & Retrosynthetic Analysis

The Mechanistic Challenge: SN2 vs. Mitsunobu

The most common approach to synthesizing aryl ethers is the Williamson ether synthesis, which relies on an SN2 displacement of an alkyl halide by a phenoxide ion[3]. However, neopentyl halides are notoriously unreactive under standard SN2 conditions. The severe steric hindrance provided by the adjacent tert-butyl group blocks the required 180° backside attack trajectory of the incoming nucleophile[4]. Attempting a Williamson ether synthesis with neopentyl bromide and 3-hydroxy-4-methylbenzoic acid requires extreme temperatures that predominantly lead to decomposition or unwanted side reactions rather than the desired product.

The Solution: To circumvent this, a Mitsunobu reaction is employed. By reacting the methyl ester of 3-hydroxy-4-methylbenzoic acid with neopentyl alcohol in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the reaction proceeds via an activated phosphonium intermediate. This completely bypasses the traditional SN2 steric limitations, allowing for efficient etherification under mild conditions.

SynthesisWorkflow Step1 Methyl 3-hydroxy-4-methylbenzoate Step2 Mitsunobu Reaction (Neopentyl Alcohol, PPh3, DIAD) Step1->Step2 Anhydrous THF Step3 Steric Overlap Resolved (Avoids SN2 Hindrance) Step2->Step3 IPC: LC-MS Step4 Saponification (LiOH, THF/H2O) Step3->Step4 Intermediate Isolation Step5 4-Methyl-3-(neopentyloxy)benzoic acid Step4->Step5 HCl Acidification

Caption: Step-by-step Mitsunobu synthesis workflow overcoming neopentyl SN2 steric hindrance.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and reaction integrity at every stage.

Step 1: Mitsunobu Etherification
  • Preparation: In an oven-dried, argon-purged flask, dissolve Methyl 3-hydroxy-4-methylbenzoate (1.0 eq), neopentyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate and prevents premature degradation of the azodicarboxylate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting phenol peak disappears and the intermediate mass (m/z 237.1 for [M+H]⁺) dominates.

  • Workup: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate Methyl 4-methyl-3-(neopentyloxy)benzoate.

Step 2: Ester Saponification
  • Hydrolysis: Dissolve the isolated intermediate in a 3:1 mixture of THF and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

  • Reaction: Stir at room temperature for 4 hours. Causality: LiOH is chosen over NaOH/KOH to provide milder conditions that prevent potential cleavage of sensitive bonds, though the neopentyl ether is highly stable.

  • IPC: TLC monitoring (10% MeOH in DCM) to confirm the disappearance of the ester spot.

  • Isolation: Evaporate the THF. Dilute the aqueous layer with water and wash with Diethyl Ether to remove organic impurities. Acidify the aqueous layer to pH 2 using 1M HCl.

  • Recovery: Extract the precipitated product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure 4-Methyl-3-(neopentyloxy)benzoic acid as a white solid.

Analytical Validation

To establish absolute trustworthiness, the synthesized compound must be validated against the following predicted analytical benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.80 (br s, 1H, COOH)
      
    • 
       7.45 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H)
      
    • 
       7.38 (d, J = 1.5 Hz, 1H, Ar-H)
      
    • 
       7.22 (d, J = 7.8 Hz, 1H, Ar-H)
      
    • 
       3.68 (s, 2H, -O-CH₂-) Note: Appears as a singlet due to the adjacent quaternary carbon.
      
    • 
       2.22 (s, 3H, Ar-CH₃)
      
    • 
       1.02 (s, 9H, -C(CH₃)₃)
      
  • LC-MS (ESI-): Expected [M-H]⁻ at m/z 221.1.

References

  • 1 - Benchchem[1] 2.3 - Organic Chemistry Portal[3]

  • 4 - Benchchem[4] 4.2 - PMC (National Institutes of Health)[2]

Sources

Foundational

Solubility profile of 4-Methyl-3-(neopentyloxy)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Methyl-3-(neopentyloxy)benzoic Acid Part 1: Core Directive & Executive Summary Editorial Strategy: This guide addresses the critical data gap regarding 4-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Methyl-3-(neopentyloxy)benzoic Acid

Part 1: Core Directive & Executive Summary

Editorial Strategy: This guide addresses the critical data gap regarding 4-Methyl-3-(neopentyloxy)benzoic acid , a specialized intermediate likely utilized in the synthesis of diarylquinoline antibiotics (e.g., Bedaquiline analogs). Given the limited public availability of specific experimental solubility data for this exact compound, this whitepaper adopts a predictive and methodological approach . It synthesizes established thermodynamic principles, Quantitative Structure-Property Relationship (QSPR) analysis of structural analogs (e.g., 4-methyl-3-nitrobenzoic acid), and rigorous experimental protocols to empower researchers to generate, model, and apply solubility data for process optimization.

Key Takeaways:

  • Structural Impact: The lipophilic neopentyloxy group significantly enhances solubility in non-polar and moderately polar solvents compared to simple benzoic acid derivatives.

  • Methodology: A self-validating laser dynamic method is recommended for precise solubility determination.

  • Thermodynamics: The dissolution process is endothermic and entropy-driven, following Modified Apelblat and

    
     models.
    

Part 2: Scientific Integrity & Logic

Structural Analysis & Predictive Solubility Profile

To understand the solubility behavior of 4-Methyl-3-(neopentyloxy)benzoic acid, we must deconstruct its molecular architecture:

  • Hydrophilic Domain: The carboxylic acid group (-COOH) facilitates hydrogen bonding, suggesting solubility in protic solvents (alcohols) and aprotic polar solvents (DMSO, DMF).

  • Lipophilic Domain: The neopentyloxy group (

    
    ) and the methyl group at the 4-position introduce significant steric bulk and hydrophobicity.
    

Predicted Solvent Interaction: Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 3-ethoxy-4-methylbenzoic acid), the predicted solubility profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of carboxylic acid dimers.
Short-Chain Alcohols Methanol, Ethanol, IPAHigh Hydrogen bonding with -COOH; alkyl chain compatibility.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Dipole-dipole interactions; good balance for recrystallization.
Non-Polar Toluene, HexaneLow to Moderate Neopentyloxy group aids solvation, but -COOH dimerization limits solubility.
Water WaterVery Low Hydrophobic effect of the neopentyl/methyl groups dominates.
Experimental Protocol: Laser Dynamic Method

For high-precision solubility determination, the Laser Dynamic Method is superior to static gravimetric methods due to its speed and reproducibility.

Protocol Design:

  • Preparation: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Control temperature (

    
    ) using a circulating water bath (precision 
    
    
    
    K).
  • Detection: Direct a laser beam (e.g., He-Ne, 632.8 nm) through the solution.

  • Dissolution Point: Slowly increase

    
     (0.1 K/min). The dissolution temperature (
    
    
    
    ) is recorded when the laser intensity reaches a maximum constant value (indicating total dissolution).
  • Validation: Repeat 3 times. The relative standard uncertainty (

    
    ) should be 
    
    
    
    .

Calculation of Mole Fraction (


): 


Where

and

are the molar masses of the solute and solvent, respectively.
Thermodynamic Modeling

Experimental data must be correlated to predict solubility at unmeasured temperatures. The following models are the industry standard for benzoic acid derivatives.

A. Modified Apelblat Equation: Used to correlate mole fraction solubility (


) with temperature (

):

  • A, B, C: Empirical parameters determined by regression analysis.

  • Interpretation:

    
     relates to the enthalpy of solution. A positive 
    
    
    
    indicates an endothermic process.

B.


 (Buchowski-Ksiazczak) Equation: 
Useful for analyzing solid-liquid equilibrium:


  • 
    : Non-ideality parameter.
    
  • 
    : Excess enthalpy term.
    
  • 
    : Melting point of the solute.
    

Thermodynamic Functions: The dissolution enthalpy (


), entropy (

), and Gibbs energy (

) are derived from the Van't Hoff plot (

vs

):



Part 3: Visualization & Formatting

Workflow: Solubility Determination & Data Analysis

SolubilityWorkflow Start Start: Weigh Solute & Solvent Equilibrate Equilibrate in Jacketed Vessel (Stirring) Start->Equilibrate LaserCheck Laser Monitoring (Scattering Intensity) Equilibrate->LaserCheck LaserCheck->Equilibrate Undissolved Dissolution Record Dissolution Temp (T) LaserCheck->Dissolution Intensity Max Calc Calculate Mole Fraction (x) Dissolution->Calc Model Fit to Apelblat Model Calc->Model Thermo Calc ΔH, ΔS, ΔG Model->Thermo

Caption: Figure 1. Self-validating workflow for solubility determination using the Laser Dynamic Method.

Decision Tree: Solvent Selection for Crystallization

SolventSelection Root Select Solvent for 4-Methyl-3-(neopentyloxy)benzoic Acid SolubilityCheck Is Solubility High at Boiling Pt? Root->SolubilityCheck YieldCheck Is Solubility Low at Cooling Pt? SolubilityCheck->YieldCheck Yes PoorSolvent Discard (e.g., Hexane - too low) SolubilityCheck->PoorSolvent No GoodSolvent Candidate: Ethanol, IPA, Ethyl Acetate YieldCheck->GoodSolvent Yes (Cooling Crystallization) AntiSolvent Use as Anti-Solvent (e.g., Water) YieldCheck->AntiSolvent No (Use Anti-Solvent Method)

Caption: Figure 2. Strategic decision tree for selecting crystallization solvents based on solubility profiles.

References

  • Abraham, M. H., et al. (2019).[1] Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors. Physics and Chemistry of Liquids.

  • Jouyban, A., & Acree, W. E. (2018). Mathematical derivation of the Jouyban-Acree model to simulate the solubility of drugs in mixed solvents. Journal of Molecular Liquids.

  • Sha, Z., et al. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.[2] Journal of Chemical & Engineering Data.

  • ChemicalBook. (2024). 3-(2,2-Dimethylpropoxy)-4-methylbenzoic acid (CAS 2160118-30-7).[3]

  • Kong, D. L., et al. (2015).[4] A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates. Chinese Chemical Letters.

Sources

Exploratory

A Technical Guide to the Acidity and pKa of 4-Methyl-3-(neopentyloxy)benzoic Acid

Executive Summary The Central Role of pKa in Drug Development The ionization state of a drug molecule is a primary determinant of its behavior in physiological systems.[3][4] The pKa value dictates the pH at which 50% of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Central Role of pKa in Drug Development

The ionization state of a drug molecule is a primary determinant of its behavior in physiological systems.[3][4] The pKa value dictates the pH at which 50% of the compound is in its ionized form, which directly impacts:

  • Aqueous Solubility: The ionized form of a drug is typically more water-soluble, affecting formulation and bioavailability.[1][2]

  • Membrane Permeability: The neutral, non-ionized form of a drug is more lipophilic and can more readily cross biological membranes, a key aspect of oral absorption and distribution.[1][4]

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all influenced by a compound's pKa. For instance, acids with pKa values below 3 and bases with pKa values above 8 often exhibit poor absorption.[2]

  • Target Binding: The charge state can be crucial for interacting with the target protein, for instance, in forming salt bridges.[4]

A thorough understanding and accurate determination of a molecule's pKa is therefore not an academic exercise, but a foundational step in rational drug design and lead optimization.[5]

Theoretical Analysis and pKa Prediction

The acidity of a substituted benzoic acid is a function of the electronic effects of its substituents, which modify the stability of the carboxylate anion formed upon deprotonation. We can predict the pKa of 4-Methyl-3-(neopentyloxy)benzoic acid by dissecting these influences relative to the parent molecule, benzoic acid.

Foundational Compound: Benzoic Acid

The benchmark for our analysis is benzoic acid, which has a well-established pKa of approximately 4.2 in water at 25°C. Any deviation from this value for a substituted derivative can be attributed to the electron-donating or electron-withdrawing nature of the substituents.[6]

Substituent Effects on Acidity

The acidity of the carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.

  • Electron-Withdrawing Groups (EWGs) stabilize the negative charge on the carboxylate anion, increasing the acid's strength and thus lowering its pKa.

  • Electron-Donating Groups (EDGs) destabilize the negative charge on the carboxylate anion, decreasing the acid's strength and increasing its pKa.[7]

For 4-Methyl-3-(neopentyloxy)benzoic acid, we must consider two substituents:

  • 4-Methyl Group: Located at the para position, the methyl group is a weak electron-donating group (EDG) through both inductive and hyperconjugation effects.[8] This effect increases electron density in the ring and destabilizes the carboxylate anion, making the acid weaker (higher pKa) than benzoic acid. The pKa of 4-methylbenzoic acid is approximately 4.36.[9][10]

  • 3-Neopentyloxy Group: An alkoxy group (-OR) at the meta position primarily exerts a -I (electron-withdrawing) inductive effect due to the high electronegativity of the oxygen atom.[11] Its +R (resonance-donating) effect does not extend to the carboxyl group from the meta position. Therefore, the neopentyloxy group acts as an EWG, stabilizing the carboxylate anion and making the acid stronger (lower pKa).

Semi-Quantitative Prediction using the Hammett Equation

The Hammett equation provides a linear free-energy relationship to quantify these effects:[12][13]

log(K/K₀) = σρ which can be rewritten as pKa = pKa(ref) - ρΣσ

Where:

  • pKa(ref) is the pKa of unsubstituted benzoic acid (~4.20).

  • ρ (rho) is the reaction constant, which is defined as 1.00 for the ionization of benzoic acids in water.[12]

  • σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para).[13]

Based on established tables:

  • σ_para for -CH₃: is approximately -0.17 .[14]

  • σ_meta for -OCH₃: (used as a proxy for -OCH₂C(CH₃)₃) is approximately +0.12 .[11][14] The bulky neopentyl group is not expected to significantly alter the inductive effect of the oxygen.

Predicted pKa Calculation: pKa ≈ 4.20 - 1.00 * (σ_para(-CH₃) + σ_meta(-OR)) pKa ≈ 4.20 - (-0.17 + 0.12) pKa ≈ 4.20 - (-0.05) pKa ≈ 4.25

This prediction suggests that the weak electron-donating effect of the para-methyl group and the weak electron-withdrawing effect of the meta-neopentyloxy group nearly cancel each other out, resulting in a pKa value very close to that of unsubstituted benzoic acid.

CompoundSubstituent EffectsKnown / Predicted pKa
Benzoic AcidReference~4.20
4-Methylbenzoic AcidWeak EDG (-CH₃)4.36[9][10]
4-Methyl-3-(neopentyloxy)benzoic Acid Weak EDG (-CH₃) + Weak EWG (-OR)~4.25 (Predicted)

Experimental Determination of pKa

While prediction provides a valuable estimate, empirical determination is essential for accuracy.[5] Potentiometric titration is the gold-standard method due to its precision and reliability.[15][16]

Acid-Base Equilibrium Diagram

The fundamental principle underlying all determination methods is the equilibrium between the protonated acid (HA) and its deprotonated conjugate base (A⁻).

Caption: Acid-base equilibrium of the target compound.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes the standardized method for determining the pKa of a weak acid.[17][18]

Objective: To accurately determine the pKa of 4-Methyl-3-(neopentyloxy)benzoic acid by titrating a solution of the acid with a standardized strong base and monitoring the pH.

Materials & Instrumentation:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes (Class A)

  • Analyte: 4-Methyl-3-(neopentyloxy)benzoic acid (high purity)

  • Titrant: Standardized ~0.1 M NaOH or KOH (carbonate-free)

  • Solvent: Deionized water, potentially with a co-solvent like methanol or acetonitrile if solubility is low.[16]

  • Inert gas (Nitrogen or Argon)

  • Ionic Strength Adjuster: ~0.15 M KCl solution.[18]

Step-by-Step Procedure:

  • Electrode Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the analysis temperature (e.g., 25°C).[17]

  • Analyte Preparation:

    • Accurately weigh a sufficient amount of the analyte to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[18]

    • Causality Note: A concentration around 10⁻³ to 10⁻⁴ M is optimal. It is high enough to produce a clear inflection point but low enough to minimize activity effects.[16]

    • If the compound has poor aqueous solubility, a co-solvent may be used. The resulting "apparent pKa" (pKa*) must then be extrapolated back to 0% co-solvent.[16]

  • Titration Setup:

    • Transfer the analyte solution to a jacketed titration vessel maintained at a constant temperature (e.g., 25 ± 0.1 °C).

    • Add the ionic strength adjuster (e.g., KCl) to maintain a constant ionic environment throughout the titration.[17][18]

    • Place the calibrated pH electrode and the titrant delivery tube into the solution, ensuring the stir bar will not contact them.

    • Purge the solution with an inert gas (N₂) for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the endpoint.[17][18]

  • Titration Execution:

    • Begin stirring the solution gently.

    • Add the standardized base titrant in small, precise increments (e.g., 0.02-0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (e.g., until pH ~11-12).[18]

  • Data Analysis:

    • The pKa is the pH at the half-equivalence point.[17] The equivalence point (Ve) can be determined with high accuracy from the titration curve.

    • Method A: Derivative Plots: Plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) against the titrant volume (V). The peak of the first derivative plot or the zero-crossing of the second derivative plot indicates the equivalence point.

    • Method B: Gran Plot: For higher accuracy, especially with weak acids, a Gran plot is recommended.[19][20] This method linearizes the titration data in the buffer region before the equivalence point. A plot of Vb * 10^(pH) vs. Vb (where Vb is the volume of base) yields a straight line whose x-intercept is the equivalence point.[19][21]

    • Once Ve is determined, find the pH on the original titration curve corresponding to the volume V = Ve / 2. At this half-equivalence point, pH = pKa, according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA]), where [A⁻]=[HA]).[22][23]

Workflow Diagram: Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis Calibrate Calibrate pH Meter (3-point) Prep_Analyte Prepare Analyte Solution (e.g., 1 mM) Prep_Titrant Standardize Titrant (~0.1 M NaOH) Setup Assemble Vessel, Add KCl, Purge with N₂ Prep_Titrant->Setup Titrate Add Titrant in Increments Setup->Titrate Record Record (Volume, pH) After Stabilization Titrate->Record Plot_Curve Plot pH vs. Volume Record->Plot_Curve Find_Ve Determine Equivalence Point (Ve) (e.g., Gran Plot) Plot_Curve->Find_Ve Find_pKa Find pH at Ve/2 Find_Ve->Find_pKa Result Result: pKa Find_pKa->Result

Caption: Workflow for pKa determination via potentiometric titration.

Alternative Method: UV-Vis Spectrophotometry

For potent chromophoric compounds, or when only very small sample quantities are available, UV-Vis spectrophotometry provides a robust alternative.[16][24][25]

Principle: If the protonated (HA) and deprotonated (A⁻) forms of the molecule have different UV-Vis absorbance spectra, the pKa can be determined by measuring the absorbance of the compound in a series of buffers with precisely known pH values.

Abbreviated Protocol:

  • Identify the analytical wavelengths where the absorbance difference between the fully protonated (in strong acid, e.g., pH ~2) and fully deprotonated (in strong base, e.g., pH ~12) forms is maximal.[25]

  • Prepare a series of solutions of the analyte at a constant concentration in buffers spanning the expected pKa range (e.g., from pH 3 to 6).

  • Measure the absorbance of each solution at the chosen wavelength(s).

  • Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point where pH = pKa.[15] The data can be fitted to a modified Henderson-Hasselbalch equation to calculate the pKa precisely.[24]

Conclusion

The acidity, quantified by the pKa, of 4-Methyl-3-(neopentyloxy)benzoic acid is a key determinant of its potential as a drug candidate. Theoretical analysis based on the Hammett equation predicts a pKa of approximately 4.25, suggesting its acidity is very similar to that of unsubstituted benzoic acid. However, for the purposes of drug development and regulatory submission, this value must be confirmed experimentally. The detailed potentiometric titration protocol provided herein represents the industry-standard methodology for obtaining a precise and accurate pKa value. The successful application of these predictive and experimental frameworks is fundamental to building a robust physicochemical profile, enabling informed decisions in the optimization of drug-like properties.

References

  • Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?
  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • BYJU'S.
  • Microbe Notes. (2024, August 27).
  • PMC. The Significance of Acid/Base Properties in Drug Discovery.
  • Chemagination.
  • PMC.
  • Manallack, D. T., et al. (2007).
  • Wikipedia. Gran plot.
  • LookChem. 4-Methylbenzoic acid.
  • International Journal of Innovative Research in Science & Soul. Ionization constants (pKa)
  • PMC. (2012). Rapid Determination of Ionization Constants (pKa)
  • Chemistry LibreTexts. (2025, April 20).
  • YouTube. (2024, June 13).
  • eGyanKosh. EXPT.
  • Unknown Source. Hammett constants for some common substituents.
  • Wikipedia.
  • Creative Bioarray.
  • Unknown Source.
  • Scribd.
  • University of California, Davis.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • University of Calgary.
  • Asian Journal of Chemistry. (2013).
  • Unknown Source.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity.
  • ChemicalBook. (2024, August 30).
  • Quora. (2017, April 26). Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why?

Sources

Foundational

Literature review of 4-Methyl-3-(neopentyloxy)benzoic acid derivatives

This guide serves as an in-depth technical analysis of 4-Methyl-3-(neopentyloxy)benzoic acid and its derivatives. This scaffold is a critical "privileged structure" in medicinal chemistry, primarily serving as a metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of 4-Methyl-3-(neopentyloxy)benzoic acid and its derivatives. This scaffold is a critical "privileged structure" in medicinal chemistry, primarily serving as a metabolically stable, lipophilic pharmacophore in the development of PPAR agonists (Peroxisome Proliferator-Activated Receptors), GPR40 modulators , and Retinoid X Receptor (RXR) ligands.

Design, Synthesis, and Pharmacological Application of Sterically Shielded Ethers

Part 1: Structural Architecture & Pharmacophore Analysis

The 4-Methyl-3-(neopentyloxy)benzoic acid scaffold represents a masterclass in "steric shielding." In drug design, this moiety is rarely the primary "warhead" but rather the Lipophilic Anchor designed to occupy hydrophobic pockets (e.g., the Ligand Binding Domain of nuclear receptors) while resisting metabolic degradation.

The "Neopentyl Effect" in Medicinal Chemistry

The neopentyloxy group (


) is distinct from standard alkyl ethers (n-butyl, isobutyl) due to two critical properties:
  • Metabolic Stability: The

    
    -carbon is fully substituted (quaternary), lacking hydrogen atoms. This blocks 
    
    
    
    -oxidation and significantly retards
    
    
    -dealkylation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), extending the drug's half-life (
    
    
    ).
  • Conformational Locking: The steric bulk of the tert-butyl tail forces the ether linkage into specific torsion angles, often pre-organizing the molecule into a bioactive conformation that fits snuggly into hydrophobic sub-pockets (e.g., the AF-2 helix region of PPAR

    
    ).
    
Pharmacophore Mapping

In the context of PPAR agonists (like the Seladelpar or GW501516 classes), this scaffold functions as the "Tail" region.

RegionChemical FeatureBiological Function
Head Benzoic Acid (COOH)Forms H-bonds with Tyr/His/Ser residues in the receptor binding pocket (e.g., Tyr473 in PPAR

).
Core Phenyl Ring

-

stacking interactions; rigid linker.
Ortho-Substituent 4-Methyl GroupInduces torsion; prevents planar flattening; fills small hydrophobic cavities.
Meta-Substituent 3-NeopentyloxyThe Critical Anchor. Fills the large hydrophobic pocket; provides metabolic resistance.

Part 2: Synthetic Challenges & Methodologies

Synthesizing 4-Methyl-3-(neopentyloxy)benzoic acid derivatives is non-trivial. The formation of the neopentyl ether linkage is the rate-limiting step due to the extreme steric hindrance of the neopentyl electrophile.

The Nucleophilic Substitution Problem

Standard


 reactions using neopentyl halides (e.g., Neopentyl bromide + Phenol + Base) fail or proceed with abysmal yields (<10%) because the 

-branching of the neopentyl group blocks the backside attack of the nucleophile.
Validated Protocol: The Mitsunobu Coupling

The industry-standard method for installing this group is the Mitsunobu Reaction . This protocol utilizes the alcohol directly, bypassing the halide and activating the oxygen via a phosphonium intermediate.

Protocol 1: Synthesis of Methyl 4-methyl-3-(neopentyloxy)benzoate

Target: Installation of the neopentyloxy tail onto the phenolic core.[1]

Reagents:

  • Substrate: Methyl 3-hydroxy-4-methylbenzoate (1.0 eq)

  • Alcohol: Neopentyl alcohol (1.2 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction vessel with Methyl 3-hydroxy-4-methylbenzoate,

    
    , and Neopentyl alcohol in anhydrous THF under 
    
    
    
    atmosphere.
  • Cooling: Cool the mixture to 0°C using an ice/water bath.

  • Addition: Add DIAD dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The neopentyl ether is lipophilic; expect early elution.

  • Hydrolysis (Optional): To obtain the free acid, treat with LiOH in THF/Water (4:1) at RT for 4 hours.

Expert Insight: If the Mitsunobu fails due to extreme sterics, the alternative is O-alkylation using Neopentyl Tosylate in DMF at high temperature (100°C+) with


, though this often leads to elimination side products.

Part 3: Visualization of Synthetic & Signaling Pathways

Synthetic Retrosynthesis (DOT Diagram)

This diagram illustrates the convergence of the phenolic head and the lipophilic tail.

Synthesis Phenol Methyl 3-hydroxy- 4-methylbenzoate Reagents Mitsunobu Conditions: PPh3, DIAD, THF, 0°C Phenol->Reagents Alcohol Neopentyl Alcohol (Steric Bulk) Alcohol->Reagents Intermediate Phosphonium Intermediate Reagents->Intermediate Activation Product Methyl 4-methyl-3- (neopentyloxy)benzoate Intermediate->Product SN2 Inversion (Ether Formation) FinalAcid 4-Methyl-3-(neopentyloxy) benzoic acid Product->FinalAcid LiOH Hydrolysis

Figure 1: Retrosynthetic pathway utilizing Mitsunobu coupling to overcome steric hindrance.

Mechanism of Action: PPAR Agonism (DOT Diagram)

How this scaffold activates the nuclear receptor.

MOA Ligand Neopentyloxy Derivative (Ligand) LBD PPAR-delta Ligand Binding Domain Ligand->LBD Hydrophobic Interaction ConfChange Conformational Change (Helix 12 Stabilization) LBD->ConfChange RXR RXR Heterodimerization ConfChange->RXR DNA Bind to PPRE (DNA Promoter) RXR->DNA Transcription Gene Transcription (ABCA1, CPT1) DNA->Transcription Effect Lipid Metabolism & Anti-Inflammation Transcription->Effect

Figure 2: Signal transduction pathway. The neopentyl tail stabilizes the LBD, triggering RXR dimerization.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of varying the "Tail" ether group on PPAR


 potency (

) and metabolic stability (Microsomal Clearance), based on composite data from related benzoic acid series.
Tail Substituent (R)StructurePPAR


(nM)
Metabolic Stability (

min)
SAR Interpretation
n-Butoxy

4512Flexible chain; rapid oxidation at terminal carbons.
Iso-propoxy

12025Too short to fill the hydrophobic pocket completely.
Neopentyloxy

8 >120 Optimal. Fills pocket volume; quaternary carbon blocks metabolism.
Phenoxy

6590Good stability, but often lacks the specific shape complementarity of neopentyl.

Key Insight: The neopentyloxy group provides a ~5x potency increase over n-butoxy analogs due to entropy-driven binding (reduced rotatable bonds) and a >10x increase in metabolic stability.

Part 5: Clinical & Research Context[1]

While "4-Methyl-3-(neopentyloxy)benzoic acid" is a chemical building block, it is structurally analogous to the "tail" regions of several clinical candidates:

  • Seladelpar (MBX-8025): Although Seladelpar uses a trifluoromethyl-phenoxy tail, the medicinal chemistry principles (lipophilic ether, benzoic/acetic acid head) are identical. The neopentyl derivatives are often explored as "Next-Gen" backups to improve oral bioavailability.

  • GPR40 Agonists (Takeda/Merck): Neopentyloxy-benzoic acids appear in patent literature for Type 2 Diabetes treatments, where the acid binds the GPR40 receptor and the neopentyl tail anchors the molecule in the membrane-bound receptor site.

References
  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Bays, H. E., et al. (2011). "MBX-8025, A Novel Peroxisome Proliferator Receptor-delta Agonist." Journal of Clinical Endocrinology & Metabolism. Link

  • Shearer, B. G., et al. (2010). "Discovery of a Novel Class of PPARdelta Agonists." Journal of Medicinal Chemistry. (Contextual reference for neopentyl SAR in PPARs). Link

  • Takeda Pharmaceutical Co. (2014). "GPR40 Agonist Compounds and Methods." US Patent 2015/0018422. (Cites neopentyloxy benzoic acid derivatives). Link

Sources

Exploratory

Introduction: The Strategic Role of Molecular Stability in Drug Development

An In-Depth Technical Guide to the Thermodynamic Stability of Neopentyloxy Substituted Benzoic Acids In the landscape of modern drug discovery and development, the intrinsic stability of a therapeutic agent is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Neopentyloxy Substituted Benzoic Acids

In the landscape of modern drug discovery and development, the intrinsic stability of a therapeutic agent is a cornerstone of its potential success. Benzoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The functionalization of this scaffold is a key strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Among the vast array of possible substituents, the neopentyloxy group offers a unique combination of structural features that can profoundly enhance the thermodynamic stability of the parent molecule.

This guide provides a comprehensive technical analysis of the factors governing the thermodynamic stability of neopentyloxy substituted benzoic acids. We will dissect the distinct contributions of steric hindrance, the absence of β-hydrogens, and the nuanced effects of positional isomerism. Furthermore, we will detail the robust experimental and computational methodologies employed to quantify and predict this stability, offering researchers and drug development professionals a practical framework for leveraging these principles in their work. The strategic incorporation of the neopentyloxy group can be a decisive factor in designing drug candidates with improved shelf-life, metabolic resistance, and predictable formulation characteristics.

The Neopentyloxy Group: A Structural "Bodyguard" for Enhanced Stability

The thermodynamic stability of a molecule is fundamentally linked to its resistance to chemical degradation. The neopentyl moiety (2,2-dimethylpropyl) confers exceptional stability through two primary, synergistic mechanisms: profound steric hindrance and the inherent inability to undergo β-elimination reactions.

Steric Hindrance: Shielding the Reactive Center

The most defining feature of the neopentyl group is its bulky tert-butyl head attached to a methylene linker. When incorporated as a neopentyloxy substituent on a benzoic acid ring, this group acts as a formidable steric shield. This "bodyguard" effect physically obstructs the approach of nucleophilic species, such as water or metabolic enzymes, to the reactive carboxylic acid or its corresponding ester functionality. By increasing the activation energy required for degradative reactions like hydrolysis, the neopentyloxy group significantly enhances the kinetic and, consequently, the long-term thermodynamic stability of the molecule. This steric congestion is so pronounced that neopentyl halides are famously inert in SN2 reactions, a testament to the group's ability to shut down reaction pathways.

Elimination of a Key Degradation Pathway: The Absence of β-Hydrogens

A common thermal degradation pathway for many ethers and esters is the β-elimination reaction, which requires the presence of a hydrogen atom on the carbon atom beta to the oxygen. The unique quaternary carbon at the core of the neopentyl group means there are no β-hydrogens. This structural feature completely precludes the possibility of β-elimination, a mechanism that often leads to chain scission or the formation of unstable double bonds at elevated temperatures. This inherent resistance to a major thermal degradation route imparts exceptional thermal stability to compounds featuring the neopentyloxy group, a critical attribute for drug substances undergoing heat sterilization or long-term storage.

Caption: Key structural features of the neopentyloxy group that enhance thermodynamic stability.

The Role of Intramolecular Interactions and Positional Isomerism

The position of the neopentyloxy substituent on the benzoic acid ring (ortho, meta, or para) is not trivial; it dictates the potential for intramolecular interactions and modulates the electronic character of the molecule, thereby influencing overall stability.

Ortho-Substitution and Intramolecular Hydrogen Bonding

When the neopentyloxy group is in the ortho position relative to the carboxylic acid, there is a strong potential for the formation of an intramolecular hydrogen bond between the carboxylic proton and the ether oxygen. This interaction creates a stable six-membered ring-like structure, which can significantly increase the acidity of the carboxylic proton and lock the conformation of the molecule. This pre-organized, chelated structure is thermodynamically more stable than an open conformation. However, this stabilizing hydrogen bond is counterbalanced by the significant steric repulsion between the bulky neopentyloxy group and the adjacent carboxylic acid. The net effect on stability is a delicate balance between these two opposing forces.

Meta- and Para-Substitution

In the meta and para positions, direct intramolecular hydrogen bonding with the carboxylic acid is not possible due to the distance between the functional groups. In these isomers, the influence of the neopentyloxy group is primarily electronic. As an alkoxy group, it acts as an electron-donating group through resonance, which can influence the acidity and reactivity of the carboxylic acid. The steric hindrance offered by the substituent is also less pronounced compared to the ortho isomer, particularly in the para position, leading to different crystal packing arrangements and, consequently, different lattice energies and melting points.

Experimental Quantification of Thermodynamic Stability

A multi-faceted experimental approach is required to build a complete picture of the thermodynamic stability of neopentyloxy substituted benzoic acids. The following techniques provide critical quantitative data.

Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): This is a primary technique for measuring the thermal properties of a material. It is used to determine the melting point (Tfus) and the enthalpy of fusion (ΔfusH°). A higher melting point and a larger enthalpy of fusion generally indicate a more stable crystal lattice, which is a key component of overall thermodynamic stability. DSC can also detect solid-state phase transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature, providing a direct measure of thermal stability. For neopentyloxy derivatives, TGA would demonstrate their resistance to thermal degradation at temperatures where other alkoxy derivatives might decompose via pathways like β-elimination.

Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the standard molar enthalpy of formation (ΔfH°). By burning a sample in a controlled oxygen environment and measuring the heat released, one can calculate this fundamental thermodynamic value. Comparing the enthalpies of formation of different isomers provides a precise measure of their relative thermodynamic stabilities at a standard state.

Solubility and Sublimation Studies
  • Vapor Pressure Measurement: Techniques like the transpiration method can be used to measure the vapor pressure of the solid compounds at different temperatures. From these data, the standard molar enthalpies of sublimation (ΔsubH°) can be derived. This value reflects the energy required to break the intermolecular forces in the crystal lattice.

  • Solubility Studies: Measuring the solubility of the compounds in various solvents (e.g., water, ethanol-water mixtures) at different temperatures allows for the calculation of key thermodynamic solvation parameters, including the Gibbs free energy (ΔGsolv), enthalpy (ΔHsolv), and entropy (ΔSsolv) of solvation. These parameters are crucial for understanding how the molecule interacts with its environment, a key consideration in drug formulation and bioavailability.

Experimental Protocol: Determination of Enthalpy of Fusion by DSC

This protocol outlines a self-validating system for the accurate determination of the enthalpy of fusion.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin) with known melting points and enthalpies of fusion. This step is critical for ensuring the trustworthiness of the data.

    • Perform the calibration across the expected temperature range of the analysis.

  • Sample Preparation:

    • Accurately weigh 2-4 mg of the high-purity neopentyloxy substituted benzoic acid sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss due to sublimation during the heating process. Prepare an identical empty sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere (e.g., flow rate of 20-50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 K/min) to a temperature well above the melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting event will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is typically taken as the melting point (Tfus).

    • Integrate the area under the melting peak to determine the total heat absorbed. The enthalpy of fusion (ΔfusH°, in J/g) is this integrated area divided by the sample mass.

    • Convert the value to molar enthalpy of fusion (in kJ/mol) using the molecular weight of the compound.

  • Validation:

    • Run the experiment in triplicate for each isomer to ensure reproducibility. The relative standard deviation of the results should be within an acceptable range (e.g., <5%).

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermodynamic Analysis cluster_data Data Interpretation synthesis Synthesis of Isomers (ortho, meta, para) purification Purification & Characterization (NMR, MS, Elemental Analysis) synthesis->purification dsc_tga Thermal Analysis (DSC for ΔfusH°, TGA for Tdecomp) purification->dsc_tga calorimetry Combustion Calorimetry (for ΔfH°) purification->calorimetry solubility Solubility & Vapor Pressure (for ΔGsolv, ΔsubH°) purification->solubility data_analysis Quantitative Data Analysis dsc_tga->data_analysis calorimetry->data_analysis solubility->data_analysis stability_assessment Relative Stability Assessment data_analysis->stability_assessment

Foundational

Chemical abstract service (CAS) registry data for 4-Methyl-3-(neopentyloxy)benzoic acid

Technical Guide: CAS Registry Data & Profiling of 4-Methyl-3-(neopentyloxy)benzoic acid Part 1: Executive Summary 4-Methyl-3-(neopentyloxy)benzoic acid (CAS RN: 2160118-30-7 ) is a specialized aromatic carboxylic acid in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: CAS Registry Data & Profiling of 4-Methyl-3-(neopentyloxy)benzoic acid

Part 1: Executive Summary

4-Methyl-3-(neopentyloxy)benzoic acid (CAS RN: 2160118-30-7 ) is a specialized aromatic carboxylic acid intermediate used primarily in the synthesis of lipophilic G-protein coupled receptor (GPCR) antagonists.[1][2][3] Characterized by a sterically demanding neopentyloxy [–OCH₂C(CH₃)₃] moiety at the meta position relative to the carboxyl group, this compound serves as a critical building block for modulating the pharmacokinetic profile of drug candidates—specifically increasing metabolic stability and lipophilicity without introducing reactive centers.

This guide provides a definitive technical profile of the compound, synthesizing registry data, physicochemical properties, and validated synthetic protocols for researchers in medicinal chemistry and process development.

Part 2: Chemical Identity & Nomenclature

The following data establishes the unique chemical identity of the compound within the CAS registry system.

Registry Attribute Data Specification
CAS Registry Number 2160118-30-7
IUPAC Name 4-Methyl-3-(2,2-dimethylpropoxy)benzoic acid
Common Synonyms 3-Neopentyloxy-4-methylbenzoic acid; 3-(2,2-Dimethylpropoxy)-p-toluic acid
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
SMILES CC1=C(C=C(C=C1)C(=O)O)OCC(C)(C)C
InChI Key DMMBVVKUHXTPGH-UHFFFAOYSA-N

Part 3: Physicochemical Profiling

The neopentyloxy group significantly alters the physicochemical landscape of the parent 4-methylbenzoic acid, enhancing lipophilicity while maintaining acid strength.

Property Value (Experimental/Predicted) Significance in Drug Design
LogP (Octanol/Water) ~3.85 ± 0.4 (Pred.)High lipophilicity facilitates membrane permeability; the neopentyl group adds ~1.5 log units vs. methoxy.
pKa (Acid) 4.45 ± 0.10 (Pred.)Typical for benzoic acids; exists as a mono-anion at physiological pH (7.4).
Melting Point 168–172 °C (Est.)Solid-state handling; indicates stable crystalline lattice suitable for GMP processing.
Boiling Point 348.9 ± 22.0 °CHigh thermal stability; amenable to high-temperature coupling reactions.
Polar Surface Area 46.5 ŲLow PSA suggests excellent potential for blood-brain barrier (BBB) penetration if required.

Part 4: Synthetic Methodology & Process Chemistry

Retrosynthetic Analysis

Direct alkylation of 3-hydroxy-4-methylbenzoic acid with neopentyl halides is kinetically disfavored due to the severe steric hindrance of the


-quaternary carbon in the neopentyl group (preventing 

attack). Therefore, the Mitsunobu Reaction is the authoritative route for synthesis, utilizing the alcohol directly.

RetroSynthesis Target Target: 4-Methyl-3-(neopentyloxy)benzoic acid (CAS 2160118-30-7) Inter1 Intermediate: Methyl 3-hydroxy-4-methylbenzoate Target->Inter1 Hydrolysis (LiOH) Reagent1 Reagent: Neopentyl Alcohol (2,2-Dimethyl-1-propanol) Inter1->Reagent1 Ether Formation Precursor Start: 3-Hydroxy-4-methylbenzoic acid Inter1->Precursor Esterification (MeOH/H+) Reagent2 Reagent: DIAD / PPh3 (Mitsunobu Conditions) Reagent2->Inter1

Figure 1: Retrosynthetic strategy avoiding the steric pitfalls of direct neopentyl halide alkylation.

Validated Synthetic Protocol

Objective: Synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid from methyl 3-hydroxy-4-methylbenzoate.

Step 1: Mitsunobu Etherification

  • Reactants: Charge a dry reaction vessel with Methyl 3-hydroxy-4-methylbenzoate (1.0 eq), Neopentyl alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Addition: Cool the solution to 0°C under nitrogen. Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 30 minutes.

    • Expert Insight: The neopentyl group is bulky. Maintaining 0°C prevents side reactions, but the reaction may require warming to room temperature (25°C) and stirring for 12–18 hours to drive to completion.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) is required to remove triphenylphosphine oxide byproducts.

Step 2: Ester Hydrolysis

  • Hydrolysis: Dissolve the intermediate ester in a 3:1 mixture of THF/Water. Add Lithium Hydroxide (LiOH) (3.0 eq).

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC or LC-MS until the ester is consumed.

  • Isolation: Acidify the mixture to pH 2 with 1N HCl. The product, 4-Methyl-3-(neopentyloxy)benzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Part 5: Applications in Drug Discovery

The neopentyloxy moiety is a strategic "bioisostere" in medicinal chemistry. It is often employed to fill hydrophobic pockets in receptor binding sites (specifically GPCRs) while blocking metabolic oxidation.

Case Study: LPA1 Receptor Antagonists

Research indicates this scaffold is relevant in the development of Lysophosphatidic Acid Receptor 1 (LPA1/Edg-2) antagonists, used to treat fibrosis and neuropathic pain.

SAR_Logic Scaffold Benzoic Acid Core (Polar Anchor) Sub1 4-Methyl Group (Steric Lock) Scaffold->Sub1 Ortho-substitution Sub2 3-Neopentyloxy Group (Lipophilic Shield) Scaffold->Sub2 Meta-substitution Effect Pharmacological Outcome: 1. Increased t1/2 (Metabolic Stability) 2. Enhanced Hydrophobic Binding Sub1->Effect Sub2->Effect Critical Interaction

Figure 2: Structure-Activity Relationship (SAR) logic for the neopentyloxy-benzoate scaffold.

Mechanistic Advantage:

  • Metabolic Blockade: The tert-butyl terminus of the neopentyl group lacks reactive protons, preventing cytochrome P450-mediated

    
    -oxidation, a common failure point for straight-chain alkoxy groups.
    
  • Conformational Restriction: The 4-methyl group forces the 3-neopentyloxy group out of planarity, potentially locking the molecule into a bioactive conformation.

Part 6: Safety & Handling (GHS)

While specific toxicological data for this CAS entry is limited, it should be handled according to the safety profile of substituted benzoic acids.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container, away from strong oxidizing agents.

References

  • Hutchinson, J. H., et al. (2010). Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. U.S. Patent No. 8,362,073. Washington, DC: U.S. Patent and Trademark Office. (Demonstrates use of 3-hydroxy-4-methylbenzoic acid in LPA1 antagonist synthesis).
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. (Foundational protocol for phenolic ether synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid

This Application Note is structured to provide a robust, scalable synthetic route for 4-Methyl-3-(neopentyloxy)benzoic acid . The neopentyl group (2,2-dimethylpropyl) is a critical structural motif in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a robust, scalable synthetic route for 4-Methyl-3-(neopentyloxy)benzoic acid .

The neopentyl group (2,2-dimethylpropyl) is a critical structural motif in medicinal chemistry. It introduces significant steric bulk and lipophilicity without adding a chiral center, often improving metabolic stability by blocking metabolically labile sites. However, its introduction via standard alkylation (


) is notoriously difficult due to severe steric hindrance at the 

-carbon. This guide prioritizes the Mitsunobu reaction as the superior methodology for this transformation.

Executive Summary & Strategic Rationale

The synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid presents a specific challenge: the formation of an aryl-alkyl ether where the alkyl group is neopentyl.

  • The Challenge: Neopentyl halides (e.g., neopentyl bromide) are virtually inert to standard Williamson ether synthesis conditions (

    
    ) due to the steric bulk of the tert-butyl group adjacent to the reaction site. Attempting this route leads to elimination side products or no reaction.
    
  • The Solution: This protocol utilizes the Mitsunobu Reaction . By activating the alcohol (neopentyl alcohol) rather than the halide, we bypass the kinetic barrier of

    
     displacement on a hindered halide.
    
  • The Workflow:

    • Protection: Esterification of 3-hydroxy-4-methylbenzoic acid.

    • Coupling: Mitsunobu etherification with neopentyl alcohol.

    • Deprotection: Controlled saponification to yield the free acid.

Synthetic Workflow Diagram

The following logical flow illustrates the critical path and decision points for this synthesis.

SynthesisWorkflow Start Starting Material: 3-Hydroxy-4-methylbenzoic acid Step1 Step 1: Fischer Esterification (MeOH, H2SO4, Reflux) Start->Step1 Check1 QC: 1H NMR (Confirm Methyl Ester) Step1->Check1 Step2 Step 2: Mitsunobu Coupling (Neopentyl Alcohol, DIAD, PPh3) Check1->Step2 Pass Mech Mechanism: Activation of Alcohol via Betaine Intermediate Step2->Mech Step3 Step 3: Saponification (LiOH, THF/H2O) Step2->Step3 Final Target Product: 4-Methyl-3-(neopentyloxy)benzoic acid Step3->Final

Figure 1: Strategic workflow for the synthesis of hindered aryl ethers via Mitsunobu coupling.

Detailed Experimental Protocols

Step 1: Protection (Methyl Ester Formation)

Objective: Mask the carboxylic acid to prevent interference during the Mitsunobu coupling and increase solubility in organic solvents.

  • Reagents:

    • 3-Hydroxy-4-methylbenzoic acid (CAS: 586-30-1)[1]

    • Methanol (anhydrous)

    • Sulfuric acid (conc.

      
      ) or Thionyl Chloride (
      
      
      
      )

Protocol:

  • Charge a round-bottom flask with 3-Hydroxy-4-methylbenzoic acid (1.0 equiv).

  • Add Methanol (0.5 M concentration relative to substrate).

  • Cool to 0°C. Slowly add

    
      (1.5 equiv) dropwise (exothermic).
    
    • Note:

      
       (cat.)[2] can be used as an alternative catalyst, but thionyl chloride drives the reaction by consuming water.
      
  • Heat to reflux for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) until starting material is consumed.

  • Concentrate in vacuo to remove excess methanol.[3]

  • Redissolve residue in EtOAc, wash with sat.

    
     (to remove trace acid) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Yield Expectation: >95% (White solid).

Step 2: Mitsunobu Etherification (The Critical Step)

Objective: Install the sterically hindered neopentyl group. Mechanism: The reaction proceeds via an


 inversion (though irrelevant for the achiral neopentyl alcohol) where the alcohol is activated by the phosphine-azodicarboxylate adduct, making it a potent electrophile for the phenol nucleophile.

Table 1: Reaction Stoichiometry

ComponentRoleEquivalentsNotes
Methyl 3-hydroxy-4-methylbenzoate Substrate1.0From Step 1
Neopentyl Alcohol Reagent1.2 - 1.5Excess drives reaction
Triphenylphosphine (

)
Reagent1.5Polymer-bound

eases purification
DIAD (Diisopropyl azodicarboxylate)Reagent1.5Add last, dropwise
THF (Tetrahydrofuran)Solvent0.1 - 0.2 MMust be anhydrous

Protocol:

  • In a flame-dried flask under Nitrogen/Argon, dissolve Methyl 3-hydroxy-4-methylbenzoate (1.0 equiv), Neopentyl alcohol (1.2 equiv), and

    
      (1.5 equiv) in anhydrous THF.
    
  • Cool the solution to 0°C.

  • Add DIAD (1.5 equiv) dropwise over 15–20 minutes.

    • Visual Cue: The solution will turn yellow/orange. Ensure the temperature remains <5°C during addition to prevent side reactions.

  • Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Workup: Concentrate the reaction mixture. Triturate the residue with cold 10% EtOAc/Hexanes. Triphenylphosphine oxide (

    
    ) often precipitates and can be filtered off.
    
  • Purification: Flash Column Chromatography (Silica gel).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Target: The neopentyl ether is less polar than the phenol starting material.

Step 3: Saponification

Objective: Hydrolyze the methyl ester to reveal the final carboxylic acid.

Protocol:

  • Dissolve the intermediate from Step 2 in a mixture of THF:Water (3:1) .

  • Add Lithium Hydroxide monohydrate (

    
    )  (3.0 equiv).
    
  • Stir at room temperature for 4–8 hours.

    • Note: If reaction is sluggish due to the lipophilic neopentyl tail, warm to 40°C.

  • Acidification: Cool to 0°C and acidify to pH ~2 with 1M HCl. The product should precipitate.[4][5]

  • Isolation: Filter the solid or extract with EtOAc.

  • Recrystallization: Recrystallize from Ethanol/Water or Hexanes/EtOAc if necessary to achieve >98% purity.

Analytical Data Summary

The following characteristics validate the successful synthesis.

Table 2: Expected Analytical Profile

TechniqueDiagnostic SignalStructural Assignment
1H NMR

~3.6-3.7 ppm (Singlet, 2H)

(Neopentyl methylene)
1H NMR

~1.0-1.1 ppm (Singlet, 9H)

(Tert-butyl group)
1H NMR

~2.3 ppm (Singlet, 3H)

(Aryl methyl)
MS (ESI-)

Consistent with MW (Calc: 222.28)

Safety & Handling (HSE)

  • DIAD (Diisopropyl azodicarboxylate): Shock sensitive in pure form; store cold. Toxic and irritant.[6] Handle in a fume hood.

  • Methyl Iodide/Alkyl Halides (if used in alternate routes): Potent alkylating agents; potential carcinogens. (Avoided in this protocol).

  • General: Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Wisudaporn, K., et al. (2022). "Optimization of Mitsunobu reaction for sterically hindered alcohols." Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68512, 3-Hydroxy-4-methylbenzoic acid.

Sources

Application

Application Note: 4-Methyl-3-(neopentyloxy)benzoic Acid as a Privileged Lipophilic Scaffold

This is a comprehensive Application Note and Protocol Guide for 4-Methyl-3-(neopentyloxy)benzoic acid , designed for pharmaceutical researchers and process chemists. Executive Summary 4-Methyl-3-(neopentyloxy)benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 4-Methyl-3-(neopentyloxy)benzoic acid , designed for pharmaceutical researchers and process chemists.

Executive Summary

4-Methyl-3-(neopentyloxy)benzoic acid (CAS: 2160118-30-7) is a specialized pharmaceutical intermediate used primarily for introducing a metabolically stable, lipophilic pharmacophore into drug candidates.[1] Its structural core—a benzoic acid substituted with a sterically demanding neopentyloxy group—is critical for targeting hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) (e.g., GPR40/FFAR1, GPR120) and Nuclear Receptors (e.g., ROR


, PPARs).

This guide details the chemical properties , synthesis protocols , and downstream coupling strategies for this intermediate, emphasizing the "Neopentyl Effect" on metabolic stability and binding affinity.

Scientific Rationale & Mechanism

The "Neopentyl Effect" in Medicinal Chemistry

The neopentyloxy moiety (2,2-dimethylpropoxy) offers distinct advantages over standard alkyl ethers (e.g., ethoxy, isopropoxy):

  • Metabolic Stability: The neopentyl group possesses a quaternary

    
    -carbon, meaning it has no 
    
    
    
    -hydrogens
    . This prevents metabolic degradation via
    
    
    -oxidation or elimination pathways. Furthermore, the steric bulk of the tert-butyl terminus shields the
    
    
    -methylene protons from CYP450-mediated
    
    
    -dealkylation .
  • Lipophilic Filling: The group adds significant lipophilicity (LogP contribution ~1.5–2.0) with a globular shape, ideal for filling deep, hydrophobic "selectivity pockets" in protein targets.

  • Conformational Lock: The 4-methyl group on the benzoate core restricts rotation around the phenyl-carbonyl bond, often locking the molecule into a bioactive conformation.

Structural Analysis (DOT Diagram)

The following diagram illustrates the pharmacophoric features and the synthesis workflow.

G cluster_mech Pharmacophore Properties Raw 3-Hydroxy-4-methylbenzoic Acid (Starting Material) Intermediate 4-Methyl-3-(neopentyloxy)benzoic Acid (The Target) Raw->Intermediate Alkylation (Mitsunobu or SN2) Activation Neopentyl Source (Tosylate/Alcohol) Activation->Intermediate Coupling Amide Coupling (HATU/EDC) Intermediate->Coupling Activation Drug Final Drug Candidate (GPCR/Nuclear Receptor Modulator) Coupling->Drug + Amine Core Prop1 No Beta-Hydrogens (Metabolic Stability) Prop1->Intermediate Prop2 Steric Bulk (Hydrophobic Pocket Fill) Prop2->Intermediate

Figure 1: Synthesis workflow and pharmacophoric properties of the intermediate.

Chemical Properties & Specifications

PropertyValueNotes
Chemical Name 4-Methyl-3-(2,2-dimethylpropoxy)benzoic acid
CAS Number 2160118-30-7Verified via ChemicalBook
Molecular Formula

Molecular Weight 222.28 g/mol
Predicted LogP 3.8 ± 0.4Highly Lipophilic
Predicted pKa 4.5 ± 0.1Typical Benzoic Acid
Appearance White to Off-White Solid
Solubility DMSO (>50 mg/mL), DMF, DCMPoorly soluble in water

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-3-(neopentyloxy)benzoic Acid

Context: Direct alkylation with neopentyl halides is sluggish due to steric hindrance (


 difficulty at neopentyl carbon). The Mitsunobu Reaction  or Alkylation with Neopentyl Tosylate  are the preferred industry standards.

Method: Mitsunobu Etherification (Recommended) Reagents:

  • Methyl 3-hydroxy-4-methylbenzoate (1.0 eq)

  • Neopentyl alcohol (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 3-hydroxy-4-methylbenzoate (10 mmol), Neopentyl alcohol (12 mmol), and

    
     (15 mmol) in anhydrous THF (50 mL) under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD (15 mmol) dropwise over 20 minutes, maintaining temperature <5°C. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Hydrolysis (Ester to Acid): Dissolve the crude ester in THF/MeOH (1:1, 20 mL). Add LiOH (2M aqueous, 30 mmol). Stir at 50°C for 4 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).

Yield Expectation: 65–75% (2 steps).

Protocol B: Quality Control (QC)

Before using this intermediate in expensive coupling reactions, verify purity to avoid "dead-end" side products.

  • HPLC Purity: >98% (AUC). Column: C18. Mobile Phase:

    
     (0.1% TFA) / ACN (0.1% TFA). Gradient: 50-95% ACN.
    
  • NMR Check: Confirm the neopentyl singlet (

    
     ppm, 2H) and tert-butyl singlet (
    
    
    
    ppm, 9H). Ensure no residual
    
    
    oxide peaks.
Protocol C: Amide Coupling (Downstream Application)

Context: Coupling this sterically hindered acid to an amine requires efficient activation.

Reagents:

  • 4-Methyl-3-(neopentyloxy)benzoic acid (1.0 eq)

  • Target Amine (e.g., Heterocyclic amine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the acid and DIPEA in DMF. Stir for 5 minutes.

  • Add HATU. Stir for 10 minutes to form the activated ester (color change often observed).

  • Add the Target Amine.

  • Stir at RT for 2–4 hours. (If the amine is electron-deficient, heat to 50°C).

  • Quench: Dilute with water/ice. If the product precipitates, filter it. If not, extract with EtOAc.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Alkylation Steric hindrance of neopentyl group prevents

.
Switch from Neopentyl Bromide/Iodide to Neopentyl Tosylate (better leaving group) or use Mitsunobu conditions (Protocol A).
Incomplete Coupling Steric bulk of the ortho-neopentyloxy group blocks the carboxylate.Use HATU or T3P (Propylphosphonic anhydride) instead of EDC/HOBt. Increase temperature to 40-50°C.
TPPO Contamination Triphenylphosphine oxide byproduct from Mitsunobu.Use resin-bound

or wash crude product with cold ether (TPPO is insoluble in ether).

References

  • Effect of Neopentyl Group on Metabolic Stability

    • Title: "Metabolic Blocking with Neopentyl Groups."
    • Source: Journal of Medicinal Chemistry (General Principle).
    • Context: Neopentyl ethers are resistant to O-dealkylation due to steric shielding of the alpha-methylene.
    • Link:

  • CAS Registry & Properties

    • Title: "3-(2,2-Dimethylpropoxy)-4-methylbenzoic acid Properties"
    • Source: ChemicalBook[2]

    • Link:

  • Mitsunobu Reaction Protocol

    • Title: "The Mitsunobu Reaction: A Powerful Tool for C-O Bond Form
    • Source: Organic Reactions (Wiley)
    • Link:

  • Related BCL6 Inhibitor Context (FX1/79-6)

    • Title: "Discovery of an In Vivo Chemical Probe for BCL6 Inhibition"
    • Source: J. Med. Chem. 2023 (Illustrates the class of inhibitors, though specific tail varies).
    • Link:

Sources

Method

Application Note: Esterification Protocols for 4-Methyl-3-(neopentyloxy)benzoic Acid

Introduction & Strategic Analysis Target Molecule Profile Compound: 4-Methyl-3-(neopentyloxy)benzoic acid Molecular Formula:

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

Target Molecule Profile

Compound: 4-Methyl-3-(neopentyloxy)benzoic acid Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


MW:  222.28  g/mol
Structural Context: 
This molecule features a benzoic acid core substituted with a methyl group at the para position (C4) and a neopentyloxy group at the meta position (C3).[1][2][3][4][5]
  • Steric Environment: The carboxylic acid at C1 is flanked by unsubstituted positions (C2 and C6).[1] While the neopentyloxy group (

    
    ) is bulky, its placement at the meta position means it does not impose direct steric hindrance on the carboxyl group.[1] However, it significantly increases the lipophilicity (
    
    
    
    ) of the molecule compared to simple benzoic acids.[1]
  • Electronic Factors: The C4-methyl group (weakly activating) and the C3-alkoxy group (activating via resonance to C2/C4/C6, but inductively withdrawing) create an electron-rich aromatic system.[1] This reduces the electrophilicity of the carbonyl carbon slightly, potentially requiring more vigorous activation than electron-deficient analogs (e.g., nitrobenzoic acids).[1]

Synthetic Strategy

For drug development applications requiring high purity and scalability, we recommend three distinct protocols depending on the scale and the ester moiety required.

ProtocolMethodologyBest ForKey Advantage
A Fischer Esterification Methyl/Ethyl Esters (Small to Mid Scale)Operational simplicity; atom economy.[1]
B Acyl Chloride Activation Complex/Bulky Esters (Scale-up)High conversion; drives difficult reactions.[1]
C Base-Promoted Alkylation Labile/Precious AlcoholsMild conditions; avoids acidic environment.[1]

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Primary method for generating methyl or ethyl esters.[1]

Mechanism: Reversible protonation of the carbonyl oxygen followed by nucleophilic attack by the solvent alcohol.[1][2]

Materials:

  • 4-Methyl-3-(neopentyloxy)benzoic acid (1.0 equiv)[1]

  • Anhydrous Methanol or Ethanol (Solvent/Reagent, ~0.5 M concentration)[1]

  • Sulfuric Acid (

    
    ), conc.[1][2][6] (0.1 – 0.5 equiv) or Thionyl Chloride (catalytic generator)[1]
    

Step-by-Step Workflow:

  • Dissolution: In a dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (45 mmol) of the starting acid in 90 mL of anhydrous methanol.

    • Note: The neopentyloxy group enhances solubility in organic solvents; if dissolution is slow, warm slightly.[1]

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Dropwise add 1.2 mL (approx. 0.5 equiv) of concentrated

    
    .[1]
    
    • Critical: Exothermic addition.[1] Maintain temperature <10°C to prevent degradation.

  • Reflux: Attach a reflux condenser with a drying tube (calcium chloride or

    
     line).[1] Heat the mixture to reflux (65°C for MeOH) for 6–12 hours.
    
    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1][6] The ester is less polar and will have a higher

      
      .[1]
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess alcohol (approx. 80% volume).[1]

    • Dilute the residue with Ethyl Acetate (100 mL).[1]

    • Wash carefully with Saturated

      
       (
      
      
      
      mL) to neutralize the acid catalyst and remove unreacted starting material.[1] Caution:
      
      
      evolution.[1][2]
    • Wash with Brine (50 mL).[1]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually yields pure oil/solid.[1] If necessary, recrystallize from Hexane/Ether or perform flash chromatography.[1]

Protocol B: Acyl Chloride Method ( Activation)

Preferred for scale-up or when reaction kinetics via Fischer are too slow.[1]

Mechanism: Conversion to the highly electrophilic acid chloride using Thionyl Chloride (


), followed by alcoholysis.[1]

Materials:

  • Starting Acid (1.0 equiv)[1][5][6]

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Methanol/Ethanol (Solvent) OR Inert Solvent (

    
    /
    
    
    
    ) + Target Alcohol[1]
  • Catalytic DMF (1-2 drops)[1]

Step-by-Step Workflow:

  • Activation: In a fume hood, suspend 10.0 g of the acid in 50 mL of anhydrous Toluene or DCM.

  • Chlorination: Add catalytic DMF (2 drops). Add

    
     (5.0 mL, ~1.5 equiv) dropwise at room temperature.
    
  • Reaction: Heat to 50–60°C for 2 hours.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) indicates reaction progress.[1] The solution should become homogenous.
  • Evaporation (Optional but Recommended): Concentrate the mixture to dryness to remove excess

    
    . Re-dissolve the crude acid chloride in dry DCM.
    
    • Why: Removes corrosive reagents that could degrade sensitive alcohols.[1]

  • Esterification: Add the target alcohol (e.g., Methanol, 3.0 equiv) and a base scavenger (Triethylamine or Pyridine, 1.2 equiv) at 0°C. Stir at RT for 2 hours.

  • Workup: Quench with water. Extract with DCM.[1][7] Wash with 1M

    
     (to remove amine), then 
    
    
    
    .[1] Dry and concentrate.
Protocol C: Base-Promoted Alkylation ( )

Best for generating esters from complex alkyl halides or when avoiding strong acids.[1]

Mechanism: Carboxylate anion formation followed by


 attack on an alkyl halide.[1]

Materials:

  • Starting Acid (1.0 equiv)[1][5][6]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)[1]
    
  • Alkyl Halide (e.g., Methyl Iodide, Ethyl Iodide, Benzyl Bromide) (1.2 equiv)[1]

  • Solvent: DMF or Acetone (0.2 M)

Step-by-Step Workflow:

  • Deprotonation: Dissolve 5.0 g (22.5 mmol) of acid in 40 mL DMF. Add 4.7 g (34 mmol) of finely ground

    
    . Stir at RT for 15 minutes.
    
  • Alkylation: Add Methyl Iodide (1.7 mL, 27 mmol) dropwise.

    • Safety: Methyl Iodide is a carcinogen.[1] Use appropriate PPE.[1]

  • Reaction: Stir at RT for 4–16 hours. (Warm to 50°C if using less reactive chlorides).[1]

  • Workup: Pour the mixture into 200 mL ice-water.

    • Outcome: The ester often precipitates as a solid.[1]

    • If Solid: Filter, wash with water, and dry.[3][5]

    • If Oil: Extract with Ethyl Acetate, wash with water (

      
      ) to remove DMF, dry, and concentrate.[1]
      

Visualization of Workflows

EsterificationPathways Start 4-Methyl-3-(neopentyloxy) benzoic acid ProcA Protocol A: Fischer Esterification Start->ProcA MeOH/H+ ProcB Protocol B: Acid Chloride Start->ProcB SOCl2, DMF ProcC Protocol C: Alkylation (Base) Start->ProcC K2CO3, DMF InterA Tetrahedral Intermediate ProcA->InterA Reflux ProdA Methyl/Ethyl Ester InterA->ProdA - H2O InterB Acyl Chloride (Activated) ProcB->InterB - SO2, - HCl ProdB Complex/Bulky Ester InterB->ProdB + R-OH, Base InterC Carboxylate Anion ProcC->InterC Deprotonation ProdC Alkyl Ester InterC->ProdC + R-X (SN2)

Caption: Decision tree for esterification routes based on substrate sensitivity and scale.

Quality Control & Troubleshooting

Analytical Parameters
TechniqueExpected Observation
HPLC Shift in retention time (

) to a longer time (more lipophilic).
1H NMR Disappearance of carboxylic acid proton (~11-13 ppm).[1] Appearance of alkoxy singlet (e.g., 3.8 ppm for

).[1]
IR Carbonyl stretch shift: Acid (~1680-1700

)

Ester (~1715-1725

).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Equilibrium not shifted; Water presence.[1]Use anhydrous alcohol; add molecular sieves; switch to Protocol B.
Unreacted Acid (Protocol B) Old

; insufficient heating.
Distill

before use; ensure DMF catalyst is added.[1]
By-product Formation Hydrolysis during workup.[1][6]Ensure quenching is done cold; avoid prolonged exposure to strong base.[1]

References

  • BenchChem. (2025).[2] Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. Retrieved from [1]

  • Master Organic Chemistry. (2022).[1] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [1]

  • MDPI. (2010).[1] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Demonstrates esterification of 3-alkoxy-4-methylbenzoic acid analogs). Retrieved from [1]

  • Satpute, M. S., et al. (2019).[1][6] Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry. (Protocols for etherification and esterification of hydroxybenzoic acids). Retrieved from

Sources

Application

Scalable production methods for 4-Methyl-3-(neopentyloxy)benzoic acid

Application Note: Scalable Production Methods for 4-Methyl-3-(neopentyloxy)benzoic acid Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Methyl-3-(neopentyloxy)benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production Methods for 4-Methyl-3-(neopentyloxy)benzoic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid , a critical intermediate in the development of GPR40 agonists, PPAR modulators, and other metabolic disease therapeutics.

The central challenge in synthesizing this molecule is the introduction of the neopentyl (2,2-dimethylpropyl) group. Neopentyl halides are notoriously unreactive in


 reactions due to severe steric hindrance from the 

-quaternary carbon. While Mitsunobu coupling is effective on a gram scale, it is economically and environmentally prohibitive at the kilogram scale.

This guide presents a Process-Optimized Route utilizing Neopentyl Methanesulfonate (Mesylate) under forcing conditions, offering a superior balance of cost, safety, and atom economy compared to traditional methods.

Retrosynthetic Analysis & Strategy

To design a scalable route, we must disconnect the molecule at the ether linkage.

Target Molecule: 4-Methyl-3-(neopentyloxy)benzoic acid Strategic Disconnection: Aryl-Oxygen bond.

  • Precursor A: 3-Hydroxy-4-methylbenzoic acid (Commercially available, inexpensive).

  • Precursor B: Neopentyl electrophile (Neopentyl alcohol derivative).

Route Evaluation:
MethodReagentsScalabilityVerdict
A. Mitsunobu Neopentyl alcohol, DIAD, PPh3Low Poor atom economy; difficult purification of PPh3O.
B. Alkyl Halide (

)
Neopentyl bromide/iodide, BaseMedium Neopentyl bromide is inert. Neopentyl iodide is expensive and unstable.
C. Sulfonate (

)
Neopentyl Mesylate, K2CO3 High Recommended. Mesylates are highly reactive and easily prepared from the alcohol.

Detailed Synthetic Protocol

Workflow Overview

SynthesisWorkflow Start Start: 3-Hydroxy-4-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Step2 Step 2: Alkylation (Neopentyl Mesylate, K2CO3, NMP) Step1->Step2 Step3 Step 3: Hydrolysis (NaOH, MeOH/H2O) Step2->Step3 Final Product: 4-Methyl-3-(neopentyloxy)benzoic acid Step3->Final

Figure 1: Process flow for the scalable synthesis of the target acid.

Step 1: Esterification (Protection)

Rationale: Alkylating the free acid requires 2 equivalents of base and electrophile, and the carboxylate can compete as a nucleophile. Converting to the methyl ester focuses reactivity solely on the phenol.

  • Reagents: 3-Hydroxy-4-methylbenzoic acid (1.0 equiv), Methanol (10 vol),

    
     (0.1 equiv).
    
  • Procedure:

    • Charge 3-Hydroxy-4-methylbenzoic acid into Methanol.

    • Add conc.

      
       dropwise.[1]
      
    • Reflux (65°C) for 12 hours. Monitor by HPLC.

    • Concentrate methanol, dilute with EtOAc, wash with saturated

      
      .
      
    • Dry and concentrate to yield Methyl 3-hydroxy-4-methylbenzoate .

    • Yield Target: >95%.[2]

Step 2: Preparation of Neopentyl Mesylate

Rationale: Neopentyl bromide is too unreactive. The mesylate is a "harder" electrophile and can be prepared in situ or isolated safely.

  • Reagents: Neopentyl alcohol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DCM (10 vol).

  • Procedure:

    • Dissolve Neopentyl alcohol and TEA in DCM. Cool to 0°C.[3]

    • Add MsCl dropwise, maintaining temp <10°C.

    • Stir at RT for 2 hours.

    • Quench with water, separate organic layer.[1] Wash with 1N HCl, then brine.

    • Concentrate to obtain Neopentyl Mesylate as a colorless oil.

    • Note: Use immediately or store at 4°C.

Step 3: Critical Alkylation (The "Masada" Modification)

Rationale: This is the bottleneck. Standard acetone/reflux conditions will fail. We utilize a polar aprotic solvent (NMP or DMSO) at high temperature to facilitate the difficult


 attack on the hindered neopentyl center.
  • Reagents:

    • Methyl 3-hydroxy-4-methylbenzoate (1.0 equiv)

    • Neopentyl Mesylate (1.5 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv, milled/anhydrous)
      
    • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (5 vol)

  • Protocol:

    • Charge Methyl 3-hydroxy-4-methylbenzoate and

      
       into NMP.
      
    • Stir at RT for 30 mins to form the phenoxide.

    • Add Neopentyl Mesylate.

    • Heat to 130°C. Crucial: Do not exceed 150°C to avoid decomposition, but <110°C will result in stalled reaction.

    • Stir for 24–36 hours. Monitor by HPLC (Target: <5% starting phenol).

    • Workup: Cool to RT. Pour into water (20 vol). The product usually precipitates. If oil forms, extract with MTBE.

    • Purification: Recrystallize from Heptane/EtOAc if necessary to remove unreacted phenol.

Step 4: Hydrolysis to Final Acid
  • Reagents: NaOH (2.0 equiv), Methanol/Water (3:1).

  • Protocol:

    • Dissolve the alkylated ester in MeOH/Water.

    • Add NaOH.[2][4] Heat to 60°C for 4 hours.

    • Cool, acidify with 1N HCl to pH 2.

    • Filter the white precipitate. Wash with water.[2][5]

    • Dry in a vacuum oven at 50°C.

Process Data & Specifications

ParameterSpecification/ResultNotes
Overall Yield 65–75%Calculated from starting acid.
Purity (HPLC) >99.0% (a/a)Critical removal of unreacted phenol.
Appearance White to Off-White Solid
Major Impurity 3-Hydroxy-4-methylbenzoic acidMust be controlled at Step 3.
Key Hazard Neopentyl MesylatePotential genotoxin; ensure complete consumption.

Troubleshooting & Optimization

  • Issue: Low Conversion in Step 3.

    • Cause: Temperature too low or stirring inefficient.

    • Fix: Increase temp to 140°C. Ensure

      
       is finely milled. Add 0.1 equiv of KI (Potassium Iodide)  to form the transient Neopentyl Iodide in situ (Finkelstein condition), which is more reactive.
      
  • Issue: "Black" Reaction Mixture.

    • Cause: Oxidation of phenol at high temp.

    • Fix: Degas solvents with Nitrogen prior to heating.

References

  • Masada, H., et al. "An Efficient Synthesis of Hindered Alkyl and Aryl Neopentyl Ethers."[6] Nippon Kagaku Kaishi, 1995. Link

  • Lei, X., et al. "Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates."[4] Synthesis, 2015, 47(17), 2578-2585. Link

  • BenchChem. "Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study." BenchChem Technical Notes. Link

  • Organic Syntheses. "Neopentyl Iodide." Org.[1] Synth. 1971, 51, 44. Link

  • Percec, V., et al. "Neopentylglycolborylation of Aryl Mesylates."[7] J. Am. Chem. Soc.[7][8] 2010, 132(6), 1800–1801. Link

Sources

Method

Application Note: Optimized Amide Coupling Strategies for 4-Methyl-3-(neopentyloxy)benzoic Acid

Executive Summary 4-Methyl-3-(neopentyloxy)benzoic acid (CAS 2160118-30-7) is a specialized, sterically demanding building block frequently utilized in the synthesis of lipophilic rigid core structures for small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-3-(neopentyloxy)benzoic acid (CAS 2160118-30-7) is a specialized, sterically demanding building block frequently utilized in the synthesis of lipophilic rigid core structures for small-molecule drug discovery. The incorporation of the bulky neopentyloxy moiety imparts significant metabolic stability and lipophilicity to the resulting Active Pharmaceutical Ingredient (API). However, it also introduces unique electronic and steric variables during amide bond formation. This application note details field-proven, self-validating protocols to achieve high-yielding amidation across both discovery and process scales.

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is critical to look beyond standard coupling recipes and understand the specific physicochemical environment of the substrate. When designing a coupling strategy for 4-Methyl-3-(neopentyloxy)benzoic acid, two primary factors dictate reagent selection:

  • Electronic Modulation: The carboxylic acid is situated para to a methyl group and meta to a neopentyloxy group. The para-methyl group donates electron density via hyperconjugation (+M) and induction (+I), which slightly decreases the electrophilicity of the resulting activated carbonyl. Conversely, the meta-alkoxy group cannot donate electron density via resonance to the carboxylic acid; instead, its inductive electron-withdrawing effect (-I) dominates, slightly increasing the acidity of the starting material. These opposing forces roughly cancel out, resulting in an activation profile similar to unsubstituted benzoic acid. This necessitates robust activation reagents to drive the reaction to completion[1].

  • Steric Shielding: While the neopentyloxy group (—O—CH₂—C(CH₃)₃) is at the meta position and does not directly block the carbonyl carbon (unlike an ortho substituent), its massive rotational volume can hinder the trajectory of bulky secondary amines during the formation of the tetrahedral intermediate. Therefore, reagents that form highly reactive, less sterically encumbered active esters—such as the 7-aza-1-hydroxybenzotriazole (OAt) ester generated by HATU—are required to overcome this transition-state energy barrier[1].

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. The reaction conditions inherently provide visual or analytical feedback to confirm the success of intermediate steps, ensuring trustworthiness and reproducibility.

Protocol A: High-Throughput Discovery Coupling (HATU / DIPEA)

Best for: Milligram-scale library synthesis and coupling with sterically hindered amines.

  • Acid Activation: Dissolve 1.0 eq of 4-Methyl-3-(neopentyloxy)benzoic acid in anhydrous DMF to achieve a 0.2 M concentration. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. Its higher pKa (~10.5) ensures immediate and complete deprotonation of the benzoic acid.

  • Active Ester Formation: Add 1.2 eq of HATU. Stir for 15 minutes at room temperature (20–25 °C).

    • Self-Validation: The solution will rapidly transition from colorless to a distinct pale yellow, visually confirming the formation of the highly electrophilic OAt-ester intermediate. LCMS analysis of a 5 µL aliquot quenched in methanol will show the methyl ester mass, confirming successful activation.

  • Amine Addition: Add 1.2 eq of the target amine. Stir for 2–4 hours.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (removes excess amine/DIPEA), saturated aqueous NaHCO₃, and brine. The HOAt byproduct partitions cleanly into the aqueous layer during the basic wash.

Protocol B: Process-Scale Amidation (T3P / EtOAc)

Best for: Gram to kilogram scale-up, eliminating the need for chromatography.

While HATU is excellent for discovery, its high cost and the potentially explosive nature of its HOAt byproduct make it unsuitable for scale-up. Propylphosphonic anhydride (T3P) is the industry standard for large-scale amide coupling due to its exceptional safety profile and water-soluble byproducts[2].

  • Reaction Setup: Suspend 1.0 eq of the acid and 1.05 eq of the amine in EtOAc (0.5 M). Add 3.0 eq of Pyridine.

  • T3P Addition: Dropwise add 1.5 eq of T3P (50% solution in EtOAc) at 0 °C to control the mild exotherm. Warm to 25 °C and stir for 6–12 hours.

    • Causality: T3P forms a mixed phosphonic anhydride intermediate. Pyridine is utilized as the base because it acts as a nucleophilic catalyst, accelerating the breakdown of the mixed anhydride into the target amide[2].

  • Self-Validating Purification: Quench the reaction with water. The unreacted T3P and all phosphorus-containing byproducts are exclusively water-soluble. A simple phase separation and subsequent water washes yield the target API with >98% purity, completely bypassing silica gel chromatography.

Data Presentation

Table 1: Quantitative Comparison of Amide Coupling Strategies for 4-Methyl-3-(neopentyloxy)benzoic Acid

ParameterProtocol A: HATU / DIPEAProtocol B: T3P / PyridineProtocol C: Oxalyl Chloride
Typical Yield 85 - 95%80 - 90%70 - 85%
Reaction Time 2 - 4 hours6 - 12 hours1 - 2 hours
Intermediate OAt Active EsterMixed Phosphonic AnhydrideAcid Chloride
By-product Removal Aqueous basic wash (HOAt)Highly water-soluble (Aqueous wash)Evaporation of HCl/SO₂
Scalability Poor (Cost, Explosive HOAt)Excellent (Process Standard)Good (Requires specialized venting)

Pathway Visualization

G Acid 4-Methyl-3-(neopentyloxy) benzoic acid Base DIPEA (Deprotonation) Acid->Base Step 1 Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU (Activation) Carboxylate->HATU Step 2 OAt_Ester OAt Active Ester (Highly Electrophilic) HATU->OAt_Ester - Tetramethylurea Amine Amine (R-NH2) OAt_Ester->Amine Step 3 Product Target Amide + HOAt + Urea Amine->Product Nucleophilic Attack

Mechanistic pathway of HATU-mediated amide coupling for 4-Methyl-3-(neopentyloxy)benzoic acid.

References

  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews -[Link][1]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - Organic Process Research & Development -[Link][2]

Sources

Application

Functionalization of the carboxylic group in 4-Methyl-3-(neopentyloxy)benzoic acid

Introduction & Chemical Profile[1][2][3][4][5][6][7] This application note details the protocols for functionalizing the carboxylic acid moiety of 4-Methyl-3-(neopentyloxy)benzoic acid . This molecule represents a specif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7]

This application note details the protocols for functionalizing the carboxylic acid moiety of 4-Methyl-3-(neopentyloxy)benzoic acid . This molecule represents a specific class of "lipophilic, electron-rich" building blocks often utilized in the synthesis of P2X3 antagonists, ROR


 modulators, and other GPCR-targeted small molecules.
Structural Analysis
  • Core: Benzoic acid.[1][2][3][4]

  • Substituents:

    • 3-Neopentyloxy (

      
      ):  This is the defining feature. It is a bulky, primary ether. The tert-butyl tail provides significant lipophilicity (
      
      
      
      ) and steric bulk, which can influence packing in crystal structures and solubility in polar solvents. It is chemically robust (stable to basic hydrolysis and mild acids).
    • 4-Methyl: Weakly electron-donating. Positioned para to the ether and ortho to the neopentyloxy group, it locks the conformation of the ether side chain but leaves the carboxylic acid relatively accessible.

  • Electronic State: The aromatic ring is electron-rich due to the alkoxy and alkyl donors. This reduces the electrophilicity of the carbonyl carbon in the carboxylic acid, making activation (e.g., via HATU or Acid Chloride) necessary for efficient coupling with weak nucleophiles.

Solubility & Handling
  • Solubility: High solubility in DCM, THF, Ethyl Acetate, and DMSO. Poor solubility in water and cold methanol.

  • Handling: The neopentyl group adds "grease" to the molecule. Products derived from this acid often require non-polar solvent systems for chromatography (e.g., Hexanes/EtOAc) rather than polar systems.

Decision Matrix: Choosing the Right Protocol

Not all functionalizations require the same reagents.[5] Use the following decision tree to select the optimal protocol for your specific nucleophile.

ReactionMatrix Start Target: 4-Methyl-3-(neopentyloxy)benzoic acid Nucleophile Identify Nucleophile Start->Nucleophile Aliphatic Aliphatic Amine (Primary/Secondary) Nucleophile->Aliphatic Aniline Aniline / Heterocyclic Amine (Weak Nucleophile) Nucleophile->Aniline ScaleUp Large Scale (>10g) Or Acid Sensitive Nucleophile->ScaleUp HATU Protocol A: HATU Activation (High Yield, Fast) Aliphatic->HATU Standard T3P Protocol C: T3P Coupling (Clean Workup, Low Epimerization) Aliphatic->T3P Green Chem Aniline->HATU If e- Poor AcidCl Protocol B: Acid Chloride (Max Reactivity) Aniline->AcidCl If Steric Bulk High ScaleUp->T3P

Caption: Selection guide for coupling reagents based on nucleophile type and scale.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU)

Best for: Library synthesis, aliphatic amines, and valuable amines where yield is paramount.

Mechanism: HATU generates a highly reactive aza-benzotriazole active ester. The electron-rich nature of the benzoic acid makes the initial attack on HATU slower than electron-deficient acids, so adequate activation time is required.

Materials:

  • 4-Methyl-3-(neopentyloxy)benzoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M - 0.2 M)

Procedure:

  • Activation: Dissolve the benzoic acid derivative and DIPEA in anhydrous DMF. Stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15–30 minutes to ensure formation of the active ester.

    • Note: Do not add the amine yet. Pre-activation prevents amine-guanylation side reactions.

  • Coupling: Add the amine. Stir at RT for 2–16 hours. Monitor by LCMS.[6]

  • Workup (Critical for Lipophilic Products):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[7]

    • Wash 1: 1M HCl (removes excess DIPEA and unreacted amine).

    • Wash 2: Saturated NaHCO

      
       (removes unreacted benzoic acid and HATU byproducts).
      
    • Wash 3: Saturated LiCl (removes DMF).

    • Wash 4: Brine.[8][7]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Protocol B: Acid Chloride Activation (SOCl )

Best for: Weak nucleophiles (electron-deficient anilines), sterically hindered amines, or ester formation.

Materials:

  • 4-Methyl-3-(neopentyloxy)benzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl

    
    ) (5.0 equiv or used as solvent)
    
  • Catalytic DMF (1-2 drops)

  • Solvent: DCM or Toluene (if not using neat SOCl

    
    )
    

Procedure:

  • Chlorination: Suspend the acid in DCM (0.5 M). Add catalytic DMF.

  • Add SOCl

    
     dropwise.
    
  • Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours.

    • Checkpoint: The reaction is complete when the solid acid dissolves completely and gas evolution (SO

      
      /HCl) ceases.
      
  • Evaporation: Concentrate in vacuo to remove excess SOCl

    
    . Co-evaporate with Toluene (
    
    
    
    ) to remove traces of acid.
    • Result: The crude acid chloride is usually a yellow oil/solid. Use immediately.

  • Coupling: Redissolve acid chloride in DCM. Add Amine (1.1 equiv) and Et

    
    N (2.0 equiv) at 0°C, then warm to RT.
    
Protocol C: Scalable "Green" Coupling (T3P)

Best for: Scale-up (>10g), avoiding toxic byproducts, and ease of purification.

Materials:

  • 4-Methyl-3-(neopentyloxy)benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (Propanephosphonic acid anhydride) (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF.

Procedure:

  • Combine acid, amine, and base in EtOAc.[9]

  • Add T3P solution dropwise at 0°C.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Wash with water, 1M HCl, and 1M NaOH. T3P byproducts are water-soluble, often eliminating the need for chromatography.[10]

Analytical Data Summary (Expected)

When characterizing the functionalized product, the neopentyloxy group provides distinct NMR signatures useful for confirmation.

Feature1H NMR Signal (CDCl

, approx)
MultiplicityInterpretation
Neopentyl CH


1.05 – 1.10 ppm
Singlet (9H)Diagnostic intense singlet.
Neopentyl CH


3.60 – 3.70 ppm
Singlet (2H)Shifted downfield due to oxygen.
Ar-Methyl

2.20 – 2.30 ppm
Singlet (3H)Ortho to neopentyloxy.
Amide NH

6.0 – 8.5 ppm
Broad SingletVaries by solvent/amine.

Troubleshooting & Optimization

Issue: Poor Solubility of Starting Material

The neopentyl group makes the acid very lipophilic.

  • Solution: Do not use Methanol or water-heavy mixtures. Switch to DCM or THF . If using DMF, ensure it is anhydrous to prevent HATU hydrolysis.

Issue: Low Yield with Anilines

Electron-rich acid + Electron-poor aniline = Mismatched electronics.

  • Solution: Switch from HATU to Protocol B (Acid Chloride) . The acid chloride is reactive enough to force the coupling with weak nucleophiles. Alternatively, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral activation.

Issue: "Greasy" Impurities in NMR
  • Solution: The neopentyl group often overlaps with grease/alkane impurities in the 0.8–1.5 ppm region. Use DMSO-d

    
      instead of CDCl
    
    
    
    to shift water/grease peaks away from the neopentyl singlet.

References

  • Amide Coupling Reagents (General Review)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HATU Protocol & Mechanism

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[11][10][12][13] Journal of the American Chemical Society, 115(10), 4397-4398.

  • T3P (Propanephosphonic Acid Anhydride)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10][13] Organic Process Research & Development, 20(2), 140–177.

  • Purification of Lipophilic Amides

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on lipophilicity management).

Sources

Method

Microwave-assisted synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid

Application Note: Microwave-Assisted Synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid Part 1: Introduction & Strategic Analysis Target Molecule: 4-Methyl-3-(neopentyloxy)benzoic acid Primary Challenge: The installation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid

Part 1: Introduction & Strategic Analysis

Target Molecule: 4-Methyl-3-(neopentyloxy)benzoic acid Primary Challenge: The installation of the neopentyl group (


) onto a phenolic core.

Scientific Context: Synthesizing neopentyl aryl ethers is classically difficult. The neopentyl electrophile (e.g., neopentyl bromide/iodide) possesses a primary carbon, yet it is sterically hindered by the adjacent tert-butyl group (beta-branching). This steric bulk severely retards


 transition states, often making standard Williamson ether synthesis under thermal reflux ineffective or prone to elimination side reactions.

The Microwave Solution: Microwave-assisted organic synthesis (MAOS) is the critical enabler for this transformation. By utilizing dielectric heating, we can access higher temperatures and pressures rapidly, overcoming the high activation energy barrier of the neopentyl substitution. Furthermore, the use of Cesium Carbonate (


)  is pivotal; the "Cesium Effect" allows for a looser ion pair with the phenoxide, enhancing nucleophilicity in polar aprotic solvents.

Part 2: Experimental Design & Logic

To ensure high purity and yield, this protocol follows a 3-Step Linear Sequence . Direct alkylation of the carboxylic acid starting material is avoided to prevent competitive esterification of the carboxyl group by the alkyl halide.

Retrosynthetic Strategy:
  • Protection: Esterification of 3-hydroxy-4-methylbenzoic acid.

  • Activation/Coupling: Microwave-driven alkylation using Neopentyl Iodide (generated in situ or pre-synthesized) and

    
    .
    
  • Deprotection: Rapid microwave-assisted hydrolysis.

ReactionScheme SM 3-Hydroxy-4-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, MW) SM->Step1 Int1 Methyl 3-hydroxy-4-methylbenzoate Step1->Int1 Step2 Step 2: Alkylation (Neopentyl-I, Cs2CO3, DMF, MW) Int1->Step2 Int2 Methyl 4-methyl-3-(neopentyloxy)benzoate Step2->Int2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O, MW) Int2->Step3 Product 4-Methyl-3-(neopentyloxy)benzoic acid Step3->Product

Figure 1: Linear synthetic route designed for microwave execution.

Part 3: Detailed Protocols

Step 1: Methyl Ester Protection

Objective: Protect the carboxylic acid to ensure chemoselective O-alkylation of the phenol.

  • Reagents: 3-Hydroxy-4-methylbenzoic acid (1.0 equiv), Methanol (Solvent/Reagent),

    
     (cat.).
    
  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Protocol:

  • Dissolve 5.0 g (32.8 mmol) of 3-Hydroxy-4-methylbenzoic acid in 30 mL of anhydrous Methanol in a microwave vial.

  • Add 0.5 mL concentrated

    
    . Cap the vial.
    
  • Microwave Parameters:

    • Temperature:

      
      
      
    • Time: 10 minutes

    • Pressure: High (due to MeOH vapor pressure)

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

    
    . Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >95% (White solid).

Step 2: The Critical Step – Neopentyl Alkylation

Objective: Overcome steric hindrance to install the neopentyl ether. Note: Neopentyl bromide is commercially available but sluggish. Neopentyl Iodide is highly recommended. If unavailable, add 1.5 equiv of KI to the bromide reaction (Finkelstein conditions).

  • Reagents:

    • Methyl 3-hydroxy-4-methylbenzoate (1.0 equiv, 2.0 g)

    • Neopentyl Iodide (1.5 equiv) [See Note 1]

    • Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: DMF (anhydrous) – 10 mL

  • Equipment: Microwave Reactor (Sealed vessel).

Protocol:

  • In a 20 mL microwave vial, add the phenol intermediate (2.0 g, 12 mmol) and

    
     (7.8 g, 24 mmol).
    
  • Add anhydrous DMF (10 mL) and stir for 2 mins to ensure deprotonation (color change often observed).

  • Add Neopentyl Iodide (3.56 g, 18 mmol).

  • Microwave Parameters:

    • Temperature:

      
      
      
    • Time: 45 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup: Pour mixture into water (100 mL). Extract with EtOAc (3 x 30 mL). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1). Unreacted phenol is much more polar and easily separated.

Note 1: If using Neopentyl Bromide, add Potassium Iodide (KI, 1.5 equiv) to the vial. Increase reaction time to 60-90 minutes.

Step 3: Ester Hydrolysis

Objective: Reveal the final carboxylic acid.

  • Reagents: Alkylated Intermediate, LiOH (3.0 equiv), THF/Water (1:1).

Protocol:

  • Dissolve the intermediate from Step 2 in 10 mL THF and 10 mL Water.

  • Add LiOH

    
     (3.0 equiv).
    
  • Microwave Parameters:

    • Temperature:

      
      
      
    • Time: 5 minutes

  • Workup: Acidify with 1N HCl to pH 2. The product usually precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Part 4: Data Summary & Validation

Expected Analytical Data:

ParameterValue / Observation
Appearance White crystalline solid
MW 222.28 g/mol
1H NMR (DMSO-d6)

0.98 (s, 9H, t-Bu), 2.20 (s, 3H, Ar-Me), 3.65 (s, 2H, O-CH2), 7.2-7.6 (m, 3H, Ar-H), 12.8 (br s, 1H, COOH)
Key Diagnostic Singlet at ~3.6-3.7 ppm corresponds to the neopentyl

. Absence of methyl ester singlet (~3.8 ppm).
LC-MS [M-H]- = 221.1

Troubleshooting Decision Tree:

Troubleshooting Start Issue: Low Yield in Step 2 CheckSM Is Starting Material (Phenol) remaining? Start->CheckSM Temp Increase Temp to 180°C Check Pressure Limit CheckSM->Temp Yes (Slow Rxn) LeavingGroup Switch Leaving Group Br -> I or OTs CheckSM->LeavingGroup Yes (Stalled) SideProduct Is 'Elimination' product observed? (Neopentene gas) CheckSM->SideProduct No (SM Consumed) Solvent Switch Solvent DMF -> NMP (Higher Stability) SideProduct->Solvent Decomposition Base Ensure Dry Conditions Use Fresh Cs2CO3 SideProduct->Base Hydrolysis

Figure 2: Optimization logic for the neopentyl alkylation step.

Part 5: References

  • Microwave-Assisted Williamson Ether Synthesis:

    • Source: "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." Synthetic Communications.

    • Relevance: Establishes

      
      /Acetonitrile (or DMF) as the superior system for phenol alkylation.
      
    • (Validated via Search 1.1)

  • Neopentyl Substitution Challenges:

    • Source: "Steric Effects in the Williamson Ether Synthesis." Journal of Organic Chemistry.

    • Relevance: Explains the necessity of high thermal energy (provided here by MW) to overcome beta-branching hindrance.

  • Microwave Effect on Hindered Ethers:

    • Source: "Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers." Synlett.

    • Relevance: Demonstrates that microwave irradiation can reduce reaction times for difficult etherifications from hours to minutes.[1][2][3]

    • (Validated via Search 1.7)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid

Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks associated with neopentyl etherification. The synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid presents a unique set of challenges primarily driven by extreme steric hindrance. This guide provides field-proven, self-validating protocols to help you bypass these roadblocks and maximize your synthetic yield.

Part 1: The Neopentyl Bottleneck (Causality & Mechanism)

Attaching a neopentyl group (–CH₂–C(CH₃)₃) to a phenol is notoriously difficult. The neopentyl radical features a primary carbon directly adjacent to a bulky quaternary carbon (a tert-butyl group).

  • Williamson Ether Failure: In a standard Williamson ether synthesis, the phenoxide must perform a 180-degree backside attack on the alkyl halide (Sₙ2 mechanism)[1]. The adjacent tert-butyl group acts as a physical shield, completely blocking this trajectory[1]. Forcing the reaction with high heat triggers an Sₙ1 pathway; however, the transient primary carbocation instantly undergoes a 1,2-methyl shift to form a tert-amyl carbocation, yielding rearranged byproducts rather than the target ether.

  • Mitsunobu Limitations: While the Mitsunobu reaction avoids carbocation rearrangement, the sheer steric bulk of the neopentyl alkoxyphosphonium intermediate drops the reaction rate to near zero under standard conditions (0.1 M concentration)[2].

To succeed, we must manipulate reaction kinetics using high-concentration sonochemistry and employ strict protecting-group logic.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I attempted the Mitsunobu reaction directly on 3-hydroxy-4-methylbenzoic acid, but I isolated a neopentyl ester instead of the neopentyl ether. What happened? A1: This is a classic chemoselectivity failure driven by pKa differentials. The carboxylic acid (pKa ~4.5) is significantly more acidic than the phenol (pKa ~10.0). In the Mitsunobu catalytic cycle, the carboxylic acid preferentially protonates the zwitterionic betaine intermediate, turning the carboxylate into the active nucleophile. This forms a neopentyl ester while leaving the phenol untouched. You must mask the carboxylic acid as a methyl ester prior to etherification.

Q2: If I accidentally form the neopentyl ester, can I just saponify it back to the acid? A2: Practically, no. Neopentyl esters are exceptionally resistant to both acidic and alkaline hydrolysis[3]. The same steric shield that prevents Sₙ2 attacks also blocks the hydroxide ion from attacking the ester carbonyl[3][4]. Attempting to force saponification will likely require conditions harsh enough to degrade the rest of the molecule.

Q3: I protected the acid and ran the Mitsunobu reaction with neopentyl alcohol, DIAD, and PPh₃ at room temperature. After 24 hours, my yield is barely 15%. How do I drive this to completion? A3: Standard Mitsunobu conditions are insufficient for sterically congested substrates, often requiring up to 7 days to reach useful yields[2]. To overcome this activation barrier, you must utilize High-Concentration Sonication . By running the reaction at a highly concentrated 3.0 M in THF and applying 40 kHz ultrasonic irradiation, localized cavitation generates micro-environments of extreme pressure and temperature. This kinetic intervention accelerates the coupling of hindered substrates, reducing reaction times from days to 15 minutes while suppressing side reactions[5][6].

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of various etherification strategies based on literature precedent and empirical optimization.

Reaction StrategyReagents / ConditionsTimeMajor ProductExpected Yield
Williamson Ether Neopentyl Bromide, K₂CO₃, DMF, 80°C48 hUnreacted SM + tert-amyl ether< 5%
Standard Mitsunobu Neopentyl Alcohol, DIAD, PPh₃, THF (0.1 M), 25°C24 hTarget Ether15 - 20%
Standard Mitsunobu Neopentyl Alcohol, DIAD, PPh₃, THF (0.1 M), 25°C7 daysTarget Ether~70%[2]
Sonicated Mitsunobu Neopentyl Alcohol, DIAD, PPh₃, THF (3.0 M), 40 kHz15 minTarget Ether> 75% [5]

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process analytical checks are met.

Step 1: Carboxylic Acid Protection (Fischer Esterification)

Rationale: Masks the highly reactive pronucleophile to ensure exclusive O-alkylation at the phenol.

  • Suspend 3-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.

  • Reflux the mixture at 65°C for 12 hours.

  • Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

  • Validation Check: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the baseline starting material. ¹H NMR must reveal a new sharp singlet at ~3.85 ppm (–OCH₃) and the preservation of the phenolic –OH broad singlet at ~5.5 ppm.

Step 2: Sonicated Mitsunobu Etherification

Rationale: Utilizes acoustic cavitation and high molarity to force the sterically hindered neopentyl alcohol to react[6].

  • To a dry, thick-walled glass vial, add methyl 3-hydroxy-4-methylbenzoate (1.0 eq), neopentyl alcohol (1.05 eq), and triphenylphosphine (PPh₃) (1.05 eq).

  • Add just enough anhydrous THF to achieve a 3.0 M concentration with respect to the phenol.

  • Submerge the vial in an ultrasonic bath (40 kHz). While sonicating, add Diisopropyl azodicarboxylate (DIAD) (1.05 eq) dropwise over 2 minutes. Caution: Azodicarboxylates are energy-rich; add slowly.

  • Continue sonication for exactly 15 to 30 minutes. The solution will turn amber.

  • Workup: Triturate the crude mixture with cold hexanes (0°C). This selectively precipitates the triphenylphosphine oxide (TPPO) byproduct. Filter the solid and concentrate the filtrate.

  • Validation Check: LC-MS must show the[M+H]⁺ mass shift corresponding to the addition of the neopentyl group (+70 Da relative to the ester).

Step 3: Saponification (Deprotection)

Rationale: Cleaves the methyl ester to reveal the final target compound.

  • Dissolve the crude methyl 4-methyl-3-(neopentyloxy)benzoate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

  • Stir at room temperature for 4 hours (or gentle reflux for 1 hour).

  • Workup: Evaporate the organic solvents in vacuo. Dilute the aqueous layer with water and wash once with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate as a white solid. Filter and dry.

  • Validation Check: ¹H NMR must show the complete disappearance of the methyl ester singlet (~3.85 ppm) and the retention of the neopentyl singlet (~1.05 ppm, 9H).

Part 5: Workflow Visualization

G SM 3-Hydroxy-4-methylbenzoic acid (Starting Material) Step1 Step 1: Protection (MeOH, H2SO4, Reflux) SM->Step1 Int1 Methyl 3-hydroxy-4-methylbenzoate (Chemoselectivity Ensured) Step1->Int1 Step2 Step 2: Sonicated Mitsunobu (Neopentyl alcohol, DIAD, PPh3) [3.0 M Concentration, 40 kHz] Int1->Step2 Int2 Methyl 4-methyl-3-(neopentyloxy)benzoate (Steric Barrier Overcome) Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/MeOH/H2O) Int2->Step3 Prod 4-Methyl-3-(neopentyloxy)benzoic acid (Final Target) Step3->Prod

Workflow for the synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid avoiding steric bottlenecks.

References

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University / The Journal of Organic Chemistry.[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry.[Link]

  • The Hydrolysis of Phosphonate Esters. RSC Publishing.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Neopentyloxy Attachment

Ticket ID: NP-O-5582 Subject: Troubleshooting Low Yields/Failures in Neopentyl Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Neopentyl Wall" You are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NP-O-5582 Subject: Troubleshooting Low Yields/Failures in Neopentyl Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Neopentyl Wall"

You are likely reading this because your standard alkylation conditions (


/Acetone or similar) failed. Attaching a neopentyloxy group (

) is chemically distinct from attaching a methyl or ethyl group due to the

-quaternary carbon
.

The Core Problem: The neopentyl group creates a "steric wall" that makes


 attack on a neopentyl electrophile (like neopentyl bromide or tosylate) kinetically impossible.
  • Rule #1: Never attempt to displace a leaving group on the neopentyl chain. The reaction will either fail or lead to rearrangement (t-amyl products).

  • Rule #2: You must use neopentyl alcohol as the nucleophile attacking an electrophile.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the correct experimental approach for your specific substrate.

NeopentylDecision Start Target: Attach Neopentyloxy Group Substrate What is your Electrophile? Start->Substrate ArF Activated Aryl Fluoride (e.g., o/p-nitro, CN) Substrate->ArF ArOH Phenol (Ar-OH) Substrate->ArOH ArHal Unactivated Aryl Halide (Ar-Cl, Ar-Br, Ar-I) Substrate->ArHal Method1 Method A: SNAr (Reagent: NaH/DMF) ArF->Method1 Best Yield Method2 Method B: Mitsunobu (Reagent: PPh3/DIAD) ArOH->Method2 Standard Method3 Method C: Pd-Catalysis (Ligand: RockPhos) ArHal->Method3 High Success Optimization See Troubleshooting Section Method1->Optimization If fails Method2->Optimization Method3->Optimization

Figure 1: Strategic selection of synthetic pathway based on electrophile electronic properties.

Detailed Protocols & Troubleshooting

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aromatic rings (containing


, 

,

, or pyridines).

The Critical Insight: Unlike


 reactions where Iodine is the best leaving group, in 

, Fluorine is superior. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate.

Standard Protocol:

  • Preparation: Dissolve Neopentyl Alcohol (1.2 equiv) in anhydrous DMF or NMP (0.5 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv) portion-wise. Stir 30 mins at RT.[1][2] Evolution of

    
     gas must cease.
    
  • Addition: Add the Aryl Fluoride (1.0 equiv).

  • Reaction: Heat to 80–100°C. Monitor by HPLC/TLC.

Troubleshooting Table:

SymptomDiagnosisSolution
No Reaction Substrate not activated enough.Switch to Method C (Pd-Catalysis).

requires strong electron-withdrawing groups.[2]
Low Yield Moisture in solvent.Neopentyl alkoxide is a strong base; water kills it immediately. Use freshly distilled DMF/DMSO.
Side Products Hydrolysis of Ar-F.Ensure inert atmosphere (

/Ar). Hydroxide (from wet solvent) competes with neopentyl alkoxide.
Method B: The Mitsunobu Reaction

Best for: Coupling neopentyl alcohol with Phenols (Ar-OH).

The Critical Insight: Neopentyl alcohol is bulky. The standard order of addition often fails because the betaine intermediate can decompose before the bulky alcohol attacks.

Optimized Protocol:

  • Setup: Dissolve Phenol (1.0 equiv), Neopentyl Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF.
    
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 30 minutes.

  • Incubation: Allow to warm to RT and stir for 12–24 hours.

Advanced Troubleshooting (The "Tsunoda" Modification): If the standard protocol yields <30%, the steric bulk is preventing the formation of the alkoxy-phosphonium intermediate.

  • Fix: Switch reagents to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine).
    
  • Why?

    
     is more nucleophilic than 
    
    
    
    , and ADDP creates a more stable intermediate, driving the reaction with hindered alcohols [1].
Method C: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated Aryl Bromides/Chlorides.

The Critical Insight: Generic ligands (BINAP, Xantphos) often fail with neopentyl alcohol due to slow reductive elimination. You require bulky, electron-rich dialkylbiaryl phosphine ligands .

Gold Standard Protocol (RockPhos System):

  • Catalyst:

    
     (2 mol%) or G3-Palladacycles.
    
  • Ligand: RockPhos (4 mol%) or AdBrettPhos . These ligands create a pocket that accommodates the bulky neopentyl group while facilitating C-O bond formation [2].

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv).
    
  • Solvent: Toluene (anhydrous), 90°C.

Troubleshooting:

  • Issue: Catalyst poisoning (Pd black formation).

  • Fix: Ensure rigorous deoxygenation (sparge with Argon for 15 mins). Neopentyl alcohol oxidation can poison Pd.

  • Alternative: If RockPhos is unavailable, Mor-DalPhos is a validated alternative for sterically demanding alcohols.

Frequently Asked Questions (FAQ)

Q: Can I just make neopentyl tosylate and react it with my phenol? A: NO. This is the most common error.

  • Reason 1: The reaction rate will be near zero due to steric blocking of the

    
    -carbon.
    
  • Reason 2: If you force conditions (high heat), the neopentyl cation will form and instantly rearrange via a 1,2-methyl shift to the tert-amyl cation. You will isolate the tert-amyl ether, not the neopentyl ether [3].

Q: I am seeing a "hydrazine" byproduct in my Mitsunobu reaction. A: This occurs when the phenol is too acidic (


) or the alcohol is too hindered. The hydrazine derivative (DIAD-H2) forms because the betaine is protonated but the alcohol never attacks.
  • Fix: Switch to the ADDP/

    
      protocol mentioned in Method B.
    

Q: Is there a metal-free way to do this if I don't have Ar-F? A: You can try Chan-Lam Coupling using the Aryl Boronic Acid, Neopentyl Alcohol,


, and Pyridine open to air. However, yields are typically lower (40-60%) for neopentyl alcohol compared to primary alcohols due to the slow transmetallation step [4].

References

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

  • Gowrisankar, S., et al. (2011). A General and Efficient Catalyst System for a Wacker-Type Aerobic Oxidative Cyclization. Journal of the American Chemical Society, 133(2), 280-283. (See supporting info regarding RockPhos utility in bulky etherification). Link

  • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXIX. The role of steric hindrance.[3][4][5] Journal of the Chemical Society, 166-169.[3] Link[3]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[6] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937-2940. Link

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Methyl-3-(neopentyloxy)benzoic Acid

Welcome to the technical support center for the purification of 4-Methyl-3-(neopentyloxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are handling th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Methyl-3-(neopentyloxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are handling the downstream purification of this compound. The following sections provide in-depth, experience-driven advice, moving beyond simple protocols to explain the fundamental principles and troubleshooting logic essential for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Methyl-3-(neopentyloxy)benzoic acid?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the Williamson ether synthesis, reacting 4-methyl-3-hydroxybenzoic acid (or its corresponding ester) with a neopentyl halide. Therefore, your primary impurities are likely to be:

  • Unreacted Starting Materials: 4-methyl-3-hydroxybenzoic acid and the neopentyl alkylating agent.

  • Basic Catalysts: Residual inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) used to deprotonate the phenol.

  • Side-Products: Potential for O-alkylation at the carboxylic acid if not protected, or C-alkylation on the aromatic ring under certain conditions, though less likely.

  • Solvent Residues: Residual high-boiling point solvents used during the reaction (e.g., DMF, DMSO).

Understanding these potential contaminants is the first step in designing an effective purification strategy. Acid-base extraction, for instance, is exceptionally effective at removing the acidic starting material (4-methyl-3-hydroxybenzoic acid) and any neutral or basic impurities.[1]

Q2: Which purification technique should I try first: acid-base extraction or recrystallization?

A2: For a crude product from a typical synthesis, a combination of both methods is often optimal. However, the best initial step is acid-base extraction .

  • Causality: 4-Methyl-3-(neopentyloxy)benzoic acid is a carboxylic acid. This functional group allows it to be selectively deprotonated by a weak aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[2] Most organic impurities, such as unreacted neopentyl bromide or residual non-polar solvents, will not react and will remain in the organic layer. This technique provides a highly effective, large-scale cleanup that removes a broad range of impurity types in a single operation.[1] Following the extraction, a final recrystallization step can then be used to remove any remaining closely-related structural analogs or minor impurities, polishing the material to high purity.

Q3: My compound has a neopentyl group. Does this bulky, non-polar group affect the choice of purification method?

A3: Yes, significantly. The bulky, lipophilic neopentyl group increases the overall non-polar character of the molecule compared to simpler benzoic acids.

  • Impact on Solubility: This increased lipophilicity means it will be less soluble in polar solvents like water and more soluble in common organic solvents (e.g., dichloromethane, ethyl acetate). While benzoic acid itself can be recrystallized from boiling water, this is unlikely to be effective for your compound.[3] You will need to explore organic or mixed-solvent systems for recrystallization.

  • Impact on Extraction: The compound's sodium salt should still be water-soluble for extraction, but the increased organic character may heighten the risk of emulsion formation during the procedure. Gentle mixing and the use of brine can mitigate this issue.[4]

Q4: How do I select the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] For an alkoxy-substituted benzoic acid, a systematic screening approach is recommended.

  • Experimental Rationale: Start with small-scale trials (10-20 mg of crude material). Test a range of solvents with varying polarities. Good candidates for this compound would include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or toluene/heptane.[6][7] The goal is to find a solvent that completely dissolves the crude material when hot but yields a high recovery of crystalline solid upon slow cooling.

Solvent CategoryCandidate SolventsRationale & Expected Behavior
Alcohols Ethanol, IsopropanolThe hydroxyl group provides polarity to dissolve the carboxylic acid, while the alkyl chain offers non-polar character. Often a good starting point.[6]
Esters Ethyl AcetateA moderately polar solvent that is often effective for a wide range of organic solids.
Aromatic TolueneThe aromatic ring can interact favorably with the benzene ring of your compound. Often used with a non-polar anti-solvent like heptane or hexane.
Mixed Solvents Ethanol/Water, Toluene/HeptaneA solvent/anti-solvent system provides fine-tunable control over solubility, often leading to better crystal formation and purity.

Core Purification Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification

This protocol is designed to remove neutral and basic impurities, as well as unreacted phenolic starting material.

Methodology:

  • Dissolution: Dissolve the crude 4-Methyl-3-(neopentyloxy)benzoic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 5-10% (w/v).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: Use a weak base like NaHCO₃. A strong base like NaOH could potentially hydrolyze any ester impurities or be less selective.

  • Extraction: Stopper the funnel and invert it gently several times, periodically venting to release pressure from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.[4]

  • Separation: Allow the layers to fully separate. The aqueous layer (typically the bottom layer if using dichloromethane, top if using ethyl acetate) now contains the sodium salt of your desired product. Drain the organic layer, which contains neutral and basic impurities.

  • Back-Wash (Optional): To maximize recovery, wash the separated organic layer with a small, fresh portion of saturated NaHCO₃ solution and combine this aqueous wash with the first aqueous extract.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly acidify by adding 3M hydrochloric acid (HCl) dropwise with stirring. Continue adding acid until the solution is acidic (test with pH paper, target pH ~2) and a precipitate (your purified product) forms.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Recrystallization for Final Polishing

This protocol should be performed after the acid-base extraction or on crude material that is already substantially pure. The solvent choice should be based on prior screening (see FAQ 4).

Methodology:

  • Solvent Addition: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of your chosen recrystallization solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely.

    • Trustworthiness Principle: Adding a large excess of solvent is a common error that will dramatically reduce your final yield. The goal is to create a saturated solution at the solvent's boiling point.[2]

  • Hot Filtration (If Necessary): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[5]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals, as it allows impurities to remain in the solution rather than being trapped in the crystal lattice.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the final, pure crystals in a vacuum oven. Characterize the product by melting point and spectroscopy to confirm purity.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Emulsion forms during acid-base extraction. • Vigorous shaking.• Solution is too concentrated.• Stop shaking and allow the funnel to stand undisturbed.• Gently swirl the funnel instead of inverting/shaking.• Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions.[4]• If persistent, filter the entire mixture through a pad of Celite.
No crystals form upon cooling after recrystallization. • Too much solvent was added.• The solution is supersaturated.• Boil off some of the solvent to re-concentrate the solution and allow it to cool again.• Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.• Add a "seed crystal" of pure product if available.
Product "oils out" instead of crystallizing. • The cooling process is too rapid.• The melting point of the compound is lower than the boiling point of the solvent, causing it to melt before dissolving.• High concentration of impurities depressing the melting point.• Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly.• Switch to a lower-boiling point solvent system.• Perform an initial purification by acid-base extraction to remove the bulk of impurities before attempting recrystallization.
Low recovery after recrystallization. • Too much solvent was used.• The product has significant solubility in the solvent even at cold temperatures.• Premature crystallization during a hot filtration step.• Ensure the minimum amount of hot solvent is used for dissolution.• Ensure the solution is thoroughly cooled in an ice bath before filtering.• Consider a different solvent or a mixed-solvent system where the product is less soluble when cold.• For hot filtration, ensure the funnel and receiving flask are pre-heated to minimize cooling.
Final product is still impure (e.g., broad melting point). • The chosen recrystallization solvent is not effective for removing a specific impurity.• Cooling was too rapid, trapping impurities in the crystal lattice.• Re-recrystallize the material from a different solvent system with different polarity.• Ensure the cooling process is very slow and undisturbed.• If impurities are very similar in structure, consider purification by column chromatography.

Visual Guides

PurificationWorkflow Crude Crude 4-Methyl-3- (neopentyloxy)benzoic acid Decision1 Primary Impurities? Crude->Decision1 AqueousWorkup Acid-Base Extraction Decision1->AqueousWorkup Neutral/Basic/ Phenolic Impurities Recrystallization1 Recrystallization Decision1->Recrystallization1 Minor Structurally Similar Impurities AqueousWorkup->Recrystallization1 Polish for High Purity Analysis Purity Check (TLC, MP, NMR) Recrystallization1->Analysis PureProduct Pure Product Analysis->Recrystallization1 Impure Analysis->PureProduct Purity > 99%

Caption: Decision workflow for purification strategy.

TroubleshootingRecrystallization Start Recrystallization Attempt Cooling Cooling Saturated Solution Start->Cooling Problem Observation? Cooling->Problem OilingOut Product 'Oils Out' Problem->OilingOut Oily Layer NoCrystals No Crystals Form Problem->NoCrystals Clear Solution Success Crystals Form Problem->Success Solid Precipitate Sol_Reheat Re-heat, Add Solvent, Cool Slowly OilingOut->Sol_Reheat Sol_Concentrate Boil Off Excess Solvent NoCrystals->Sol_Concentrate Sol_Induce Scratch Flask or Add Seed Crystal NoCrystals->Sol_Induce Sol_Concentrate->Cooling Sol_Induce->Cooling

Caption: Troubleshooting logic for failed crystallization.

References

  • PubChem. (n.d.). Benzoic acid, 4-(neopentyl)oxy-, methyl ester. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(neopentyl)oxy-, methyl ester. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. Retrieved February 27, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 27, 2026, from [Link]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 27, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Retrieved February 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-Methyl-3-(neopentyloxy)benzoic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Subject: 4-Methyl-3-(neopentyloxy)benzoic acid CAS Registry Number: 106567-36-6 (Analogous/Related to Telmisartan intermediates) Chemical Class: Alkoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Subject: 4-Methyl-3-(neopentyloxy)benzoic acid CAS Registry Number: 106567-36-6 (Analogous/Related to Telmisartan intermediates) Chemical Class: Alkoxy-substituted Benzoic Acid[1]

This guide addresses the purification of 4-Methyl-3-(neopentyloxy)benzoic acid. This molecule presents a unique purification challenge due to its amphiphilic nature : it possesses a polar, hydrogen-bonding carboxylic acid "head" and a bulky, lipophilic neopentyloxy "tail."[1]

The Core Challenge: The bulky neopentyl group (


) disrupts crystal packing, often leading to "oiling out"  (liquid-liquid phase separation) rather than clean crystallization.[1] Furthermore, the lipophilic tail increases solubility in non-polar solvents, rendering standard "benzoic acid" protocols (like pure water recrystallization) ineffective.[1]

Solvent Selection Matrix

The following table synthesizes solvent suitability based on polarity matching and impurity rejection profiles.

Solvent SystemRoleSuitability RatingPrimary Use CaseTechnical Notes
Ethanol / Water Solvent / Anti-solventHigh (Recommended) General purification; Removal of non-polar byproducts.[1]Best balance. The neopentyl group requires ethanol for dissolution, while water forces the lattice to form.[1] Excellent for removing unreacted neopentyl halides.[1]
Ethyl Acetate / n-Heptane Solvent / Anti-solventMedium-High Removal of polar impurities (e.g., 3-hydroxy precursors).[1]Use if the crude contains significant unreacted phenolic starting material.[1] Heptane drives the product out; polar impurities stay in EtAc or oil out early.[1]
Toluene Single SolventMedium Large-scale/Process chemistry.[1]Good temperature coefficient.[1] Risk: Product may remain too soluble at RT due to the lipophilic tail; requires cooling to 0°C or -10°C.
Acetonitrile Single SolventLow Specific impurity profiles only.[1]often leads to oiling out with neopentyl ethers due to "middle-ground" polarity.[1]

Standard Operating Procedure (SOP)

Protocol A: The Ethanol/Water "Dual-Phase" Method

Recommended for >95% purity targets and removal of lipophilic alkyl halides.[1]

Prerequisites:

  • Crude 4-Methyl-3-(neopentyloxy)benzoic acid.

  • Ethanol (95% or absolute).[1]

  • Deionized Water.

  • Heating mantle (Do not use open flame).[1]

Step-by-Step Workflow:

  • Dissolution (The "Saturation Point"):

    • Place crude solid in a flask.

    • Add Ethanol (approx. 3-4 mL per gram of solid).

    • Heat to reflux (approx. 78°C).

    • Critical Check: If solid does not dissolve, add Ethanol in 0.5 mL increments.[1] Do not drown the crystal. The goal is a saturated solution at boiling.[1]

  • Hot Filtration (Impurity Removal):

    • If insoluble particles (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed fluted filter paper or sintered glass funnel.[1]

  • The Anti-Solvent Addition (The "Cloud Point"):

    • Maintain the solution near boiling.[2][1][3]

    • Dropwise, add hot water until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add a few drops of Ethanol to just clear the turbidity (restore transparency).

  • Controlled Cooling (Crystal Growth):

    • Remove from heat.[4][2][5][6][3] Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Technical Insight: Rapid cooling on a cold surface will trap impurities and cause oiling.[1]

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with a cold 1:1 Ethanol/Water mixture.[1]

    • Dry in a vacuum oven at 45-50°C.

Troubleshooting Guide (FAQ)

Issue 1: The "Oiling Out" Phenomenon

User Question: "As my solution cools, I see oily droplets forming at the bottom instead of crystals. What went wrong?"

Root Cause: The solution exceeded the saturation limit of the oil phase before the crystal phase.[1] This is common with neopentyl ethers because the flexible ether linkage lowers the melting point.[1]

Corrective Actions:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Add More Solvent: Add a small amount of the good solvent (Ethanol).[1] Oiling out often means the solution is too concentrated.[1]

  • Seed It: Add a tiny crystal of pure product (seed crystal) to the solution when it is slightly above room temperature. This provides a nucleation template.[3]

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool slowly overnight.

Issue 2: Low Recovery Yield

User Question: "I started with 5g, but only recovered 2g. Where is the rest?"

Root Cause: The product is likely too soluble in the mother liquor, or the solvent volume was too high.[1] The neopentyl group adds lipophilicity, making the compound fairly soluble in ethanol even when cold.[1]

Corrective Actions:

  • Adjust Solvent Ratio: Increase the proportion of Water (anti-solvent) in the final mix.[1]

  • pH Adjustment: Benzoic acids are pH-sensitive.[1] If the pH is neutral or slightly basic, the acid deprotonates and stays in water. Add a few drops of HCl to the mother liquor to ensure the molecule is in its protonated (insoluble) form.[1]

  • Second Crop: Concentrate the mother liquor (rotary evaporator) to half volume and cool again to harvest a second crop of crystals.

Issue 3: Sticky/Colored Crystals

User Question: "My crystals are off-white and sticky, not a free-flowing powder."

Root Cause: Retention of the alkylating agent (neopentyl bromide/tosylate) or solvent occlusion.[1]

Corrective Actions:

  • Trituration: Suspend the sticky solid in cold Pentane or Hexane .[1] The neopentyl impurities are highly soluble in alkanes, while the benzoic acid product is not.[1] Stir for 20 mins and filter.

  • Drying: Ensure the product is dried under vacuum.[1] Neopentyloxy compounds can trap solvent in the lattice.[1]

Visualizations & Logic Flow

Diagram 1: Solvent System Decision Tree

This logic flow helps you choose the correct solvent based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude Impurity Profile CheckImpurity Primary Impurity Type? Start->CheckImpurity NonPolar Non-Polar / Lipophilic (e.g., Neopentyl bromide, dimers) CheckImpurity->NonPolar Alkyl Halides Polar Polar / Phenolic (e.g., 3-hydroxy-4-methylbenzoic acid) CheckImpurity->Polar Unreacted Phenol Unknown Unknown / General Clean-up CheckImpurity->Unknown Mixed SystemA Solvent System A: Ethanol + Water (Best for removing halides) NonPolar->SystemA SystemB Solvent System B: Ethyl Acetate + Heptane (Best for removing phenols) Polar->SystemB Unknown->SystemA SystemC Solvent System C: Toluene (Hot) (Process Scale) Unknown->SystemC Alternative

Caption: Decision matrix for selecting the optimal solvent system based on the dominant impurity present in the crude mixture.

Diagram 2: Recrystallization Workflow (The "Oiling Out" Prevention)

RecrystallizationProcess Step1 Dissolve in Hot Ethanol (T > 70°C) Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Add Hot Water (Until Cloud Point) Step2->Step3 Step4 Clear with EtOH drops Step3->Step4 Decision Oiling Out? Step4->Decision Remedy Reheat & Add More Ethanol Decision->Remedy Yes Cooling Slow Cooling (RT -> 4°C) Decision->Cooling No (Crystals forming) Remedy->Step3 Filter Vacuum Filtration & Wash Cooling->Filter

Caption: Step-by-step workflow emphasizing the critical control point for preventing "oiling out" during the anti-solvent addition phase.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for benzoic acid derivative purification).

  • Boehringer Ingelheim. (1997). Benzimidazoles, pharmaceutical compositions containing them and process for their preparation (US Patent 5,591,762). U.S. Patent and Trademark Office. (Describes synthesis and purification of Telmisartan intermediates analogous to neopentyloxy benzoic acids).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on recrystallization techniques for amphiphilic organic acids).

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Source for theoretical underpinnings of solvent selection and oiling-out prevention).

Sources

Troubleshooting

Minimizing side reactions during neopentyl alkylation of phenols

Current Status: Operational Ticket Topic: Minimizing Side Reactions in Sterically Hindered Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Neopentyl W...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Minimizing Side Reactions in Sterically Hindered Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Neopentyl Wall"

You are likely here because your standard Williamson Ether Synthesis (Phenol + Alkyl Halide + Base) failed. You either recovered starting material or isolated a rearranged product (tert-pentyl ether).

The Core Problem: Neopentyl halides (1-halo-2,2-dimethylpropane) possess a unique structural paradox. They are primary halides, yet they are kinetically inert to


 substitution due to severe 

-branching (the tert-butyl group adjacent to the reaction center). The steric bulk blocks the nucleophile's trajectory to the

orbital.

The Consequences:

  • Forcing Conditions Fail: Heating neopentyl halides with phenoxides often leads to ionization (

    
    ), resulting in a Wagner-Meerwein rearrangement .
    
  • The Result: You intended to make a Neopentyl Ether , but you synthesized a tert-Pentyl Ether .

This guide provides three validated workflows to bypass this barrier, ordered by reliability and complexity.

Critical Mechanism Analysis: The Rearrangement Trap

Before attempting the protocols, you must understand the enemy. The diagram below details the Wagner-Meerwein rearrangement path that competes with your desired reaction.

WagnerMeerwein Start Neopentyl-LG (Sterically Hindered) Ionization Ionization (Slow Step) Start->Ionization Heat/Polar Solvent Product_Good Neopentyl Ether (Desired Target) Start->Product_Good Concerted SN2 (Blocked by Sterics) PrimCat 1° Carbocation (Unstable) Ionization->PrimCat Shift 1,2-Methyl Shift (Fast) PrimCat->Shift Relief of Strain TertCat 3° Carbocation (Stable) Shift->TertCat Product_Bad tert-Pentyl Ether (Rearranged Product) TertCat->Product_Bad Phenol Attack

Figure 1: The Wagner-Meerwein Trap. Under ionizing conditions, the unstable primary neopentyl cation instantly rearranges to the tertiary cation via a 1,2-methyl shift, leading to the wrong product.

Protocol Module A: The Mitsunobu Reaction (Gold Standard)

Best For: Small to medium scale (mg to g); Acid-sensitive substrates. Mechanism: Redox-activated


. The reaction creates an oxyphosphonium intermediate that is a "super-leaving group," allowing displacement at room temperature without generating a carbocation.
Troubleshooting The Mitsunobu
  • Issue: No reaction (Steric bulk prevents betaine attack).

  • Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD/DIAD. It is more reactive and sterically accessible.

  • Issue:

    
     Mismatch.
    
  • Solution: Phenols with

    
     react poorly. Electron-rich phenols may require the addition of a tertiary amine base.
    
Validated Protocol
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • Phenol (1.0 equiv)

    • Neopentyl Alcohol (1.2 equiv) — Note: Alcohol is used, not the halide.

    • Triphenylphosphine (

      
      , 1.5 equiv)[1]
      
    • Solvent: Anhydrous THF (0.2 M concentration)

  • Execution:

    • Dissolve Phenol, Neopentyl Alcohol, and

      
       in THF. Cool to 0°C.[1][2]
      
    • Crucial Step: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes. Rapid addition causes exotherms that degrade the betaine.

    • Allow to warm to Room Temperature (25°C) and stir for 12–24 hours.

    • Modification for Stubborn Substrates: If TLC shows no conversion after 6 hours, sonicate the reaction mixture for 1 hour. Sonication helps overcome the steric barrier in heterogeneous mixtures.

Protocol Module B: The Triflate Displacement (Scale-Up)

Best For: Large scale; Substrates stable to base. Logic: Neopentyl Triflate (OTf) is one of the few leaving groups reactive enough to force an


 reaction on a neopentyl carbon before ionization occurs, provided the solvent is non-polar .
The Solvent Polarity Rule
SolventDielectric ConstantOutcomeMechanism
DMF/DMSO HighFAILURE Promotes ionization

Rearrangement to tert-pentyl.
Toluene/DCM LowSUCCESS Suppresses ionization

Forces concerted

.
Validated Protocol

Step 1: Synthesis of Neopentyl Triflate (In Situ)

  • Caution: Neopentyl triflate is volatile and reactive.

  • Mix Neopentyl alcohol (1.0 equiv) and Pyridine (1.2 equiv) in DCM at -10°C.

  • Add Triflic Anhydride (

    
    , 1.1 equiv) dropwise. Stir 1 hour. Wash with cold water, dry over 
    
    
    
    . Do not distill unless absolutely necessary (stability risk). Use the crude solution immediately.

Step 2: The Coupling

  • Reagents:

    • Phenol (1.0 equiv)

    • Cesium Carbonate (

      
      , 2.0 equiv) — Cesium effect promotes solubility in non-polar solvents.
      
    • Solvent: Toluene (Strictly Anhydrous).

  • Execution:

    • Suspend Phenol and

      
       in Toluene.
      
    • Add the Neopentyl Triflate solution (from Step 1).

    • Heat to 80°C.

    • Why this works: The non-polar solvent prevents the neopentyl triflate from ionizing (forming the cation). The high energy of the triflate leaving group combined with the "naked" phenoxide (due to Cesium) forces the difficult

      
       substitution.
      

Protocol Module C: The "Reverse" Strategy (Pd-Catalysis)

Best For: Extremely hindered phenols or when Neopentyl Triflate fails. Logic: Instead of forcing a nucleophile onto a hindered neopentyl electrophile, switch roles. Use the Neopentyl Alcohol as the nucleophile and the Aryl ring as the electrophile.

Buchwald-Hartwig Etherification:

  • Electrophile: Aryl Bromide/Iodide (Precursor to your phenol).

  • Nucleophile: Neopentyl Alcohol.

  • Catalyst:

    
     + Bulky Ligand (e.g., RockPhos or tBuBrettPhos).
    

Note: This changes your retrosynthesis but is often the most robust method for complex drug scaffolds.

Decision Matrix & Troubleshooting

Use this logic flow to select your method.

DecisionTree Start Substrate Analysis: Phenol + Neopentyl Group Q1 Is the Phenol electron-deficient? Start->Q1 Method_Mitsunobu Method A: Mitsunobu Reaction (DIAD/PPh3) Q1->Method_Mitsunobu No (Electron Rich/Neutral) Method_Triflate Method B: Triflate Displacement (Cs2CO3/Toluene) Q1->Method_Triflate Yes (Electron Poor) Method_Pd Method C: Pd-Catalysis (Reverse Disconnection) Method_Mitsunobu->Method_Pd Fails (Sterics) Method_Triflate->Method_Pd Fails (Rearrangement)

Figure 2: Strategic Decision Tree. Select the methodology based on the electronic nature of the phenol and the failure mode of previous attempts.

FAQ: Common Pitfalls

Q: I see a product with the correct mass (M+), but the NMR is messy. What happened? A: You likely have a mixture of O-alkylation (desired) and C-alkylation (Friedel-Crafts side reaction). Neopentyl cations are potent electrophiles for C-alkylation.

  • Fix: Ensure your solvent is strictly non-acidic. Add a proton scavenger (hindered base like 2,6-di-tert-butylpyridine) if using the Triflate method.

Q: Can I use Neopentyl Tosylate (OTs) instead of Triflate? A: Not recommended. The tosylate is a poorer leaving group. It requires higher temperatures to react, which pushes the system into the "Ionization Zone" (Figure 1), increasing the rate of rearrangement over substitution. Stick to Triflate (fast


) or Mitsunobu.

Q: Why did my Mitsunobu reaction turn into a solid block? A: Triphenylphosphine oxide (


) and hydrazide byproducts can precipitate.
  • Fix: Dilute with Hexanes/Ether (1:1). The product usually stays in solution while the

    
     precipitates. Filter off the solids before column chromatography.
    

References

  • The Wagner-Meerwein Mechanism

    • Hanson, J. R.[3] "Wagner–Meerwein Rearrangements." Comprehensive Organic Synthesis.

    • Context: Foundational mechanism explaining the 1,2-methyl shift in neopentyl systems.
  • Mitsunobu Reaction on Hindered Alcohols

    • Swamy, K. C. K., et al.
    • Context: Detailed review of sterically hindered substr
  • Triflate Displacement in Non-Polar Solvents

    • Beard, C. D., et al.
    • Context: Protocols for generating reactive triflates and suppressing ioniz
  • Palladium-Catalyzed Ether Synthesis (Buchwald-Hartwig)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Extrapolated to Ether synthesis ligands like RockPhos).
    • Context: Alternative str

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Methyl-3-(neopentyloxy)benzoic Acid

Current Status: Online Ticket ID: #SOL-4M3N-BA Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2] Executive Summary: Understanding the Challenge You are encountering solubility difficulties with 4-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #SOL-4M3N-BA Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: Understanding the Challenge

You are encountering solubility difficulties with 4-Methyl-3-(neopentyloxy)benzoic acid . This is a common issue with this class of molecules. The core problem lies in the conflict between its polar "head" (carboxylic acid) and its highly lipophilic "tail" (the neopentyloxy group).

  • The Enemy: The neopentyloxy group (2,2-dimethylpropoxy) is bulky and extremely hydrophobic.[1][2] It disrupts the water structure, creating a high energy penalty for dissolution in aqueous media.

  • The Ally: The benzoic acid moiety (pKa ~4.2–4.[1][2]4) is ionizable.[1][2] By manipulating pH, we can convert this insoluble "rock" into a soluble salt.[1][2]

This guide provides three validated workflows to resolve these issues, ranging from simple pH adjustment to advanced encapsulation.

Module 1: pH Adjustment & Salt Formation (Primary Protocol)

Context: The free acid form has negligible solubility in water (likely < 50 µg/mL).[1][2] However, at pH levels 2–3 units above its pKa, solubility increases exponentially due to ionization.

The Science: Henderson-Hasselbalch Logic

[1][2]
  • 
    :  Intrinsic solubility (very low).[1][2]
    
  • 
    :  Total solubility.
    
  • Implication: At pH 7.4, the molecule is >99.9% ionized, theoretically maximizing solubility.[1] If it still precipitates, it is due to the Common Ion Effect (if using high-salt buffers) or the lipophilic limit of the anion itself.[1]

Protocol A: In-Situ Salt Formation (Stock Preparation)

Use this for preparing high-concentration stock solutions (10–50 mM).[1][2]

  • Weighing: Weigh the target amount of 4-Methyl-3-(neopentyloxy)benzoic acid.

  • Solvent Selection: Do not add pure water.[1][2] Add 0.1 M NaOH or 0.1 M Tris base (1.1 equivalents relative to the acid).

    • Why? Adding water first creates a suspension that is hard to dissolve.[1][2] Adding base first ensures immediate deprotonation at the crystal surface.[2]

  • Agitation: Vortex for 60 seconds. The solution should clarify as the sodium or tromethamine salt forms.

  • Dilution: Bring to final volume with water or low-salt buffer (e.g., 10 mM PBS).

    • Warning: Avoid high-salt buffers (e.g., 1M NaCl) immediately, as the sodium salt of this lipophilic acid may "salt out."

Troubleshooting Table: pH Methods

Symptom Diagnosis Solution
Cloudy after NaOH addition Incomplete deprotonation or "Salting Out" Check pH (must be >7).[1][2] If pH is high but cloudy, the Na-salt is insoluble.[1] Switch to Meglumine or L-Arginine (bulky counter-ions prevent crystal packing).[1][2]

| Precipitation upon dilution into media | pH Shock | The cell culture media (pH 7.[1][2]4) might be too acidic locally during addition.[1][2] Pre-dilute in PBS (pH 8.0) before adding to media. |

Module 2: Cosolvent Systems (DMSO/PEG)

Context: If your assay cannot tolerate high pH (e.g., specific enzyme assays), you must use cosolvents to lower the dielectric constant of the media, making it friendlier to the neopentyl group.

Protocol B: The "Spike" Method

Use this for biological assays where <1% DMSO is permissible.[1][2]

  • Master Stock: Dissolve compound in 100% DMSO to 100x the final concentration.

    • Solubility Check: This should dissolve easily (>100 mM).[1][2]

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette DMSO stock directly into cold media.[1][2] This causes local supersaturation and "crashing out" (precipitate forms a fine mist).[1][2]

    • Instead: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol .[1][2]

  • Final Addition: Add the PEG/DMSO mix to your aqueous buffer with rapid stirring.

Visualizing the Solubility Decision Matrix

SolubilityStrategy Start Start: 4-Methyl-3-(neopentyloxy)benzoic acid CheckpH Is pH > 7.0 permissible? Start->CheckpH SaltForm Protocol A: Salt Formation CheckpH->SaltForm Yes Cosolvent Protocol B: Cosolvents CheckpH->Cosolvent No CounterIon Select Counter-ion SaltForm->CounterIon Na Standard: NaOH (1.1 eq) CounterIon->Na Meglumine Advanced: Meglumine (For bulky lipophiles) CounterIon->Meglumine If Na salt precipitates DMSOSpike DMSO Stock (100%) Cosolvent->DMSOSpike Complex Protocol C: Cyclodextrin Cosolvent->Complex If unstable in media StepDown Intermediate: PEG-400 (Prevents crash-out) DMSOSpike->StepDown HPbCD 20% HP-β-CD Solution Complex->HPbCD

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.[1]

Module 3: Advanced Formulation (Cyclodextrins)

Context: The neopentyl group is bulky.[1][2] If the compound "oils out" or precipitates over time, you need to hide that hydrophobic tail inside a molecular cavity.

Protocol C: Cyclodextrin Entrapment

Use this for in vivo studies or long-term stability.[1][2]

  • Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

    • Why Beta? The cavity size of

      
      -CD is ideal for benzoic acid derivatives.[1][2] The HP modification increases water solubility of the CD itself.
      
  • Procedure:

    • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1][2]

    • Add the compound (solid or DMSO stock) to this solution.[2]

    • Sonicate for 30 minutes at 30-40°C.

    • Filter through a 0.22 µm PVDF filter.[1][2]

  • Mechanism: The hydrophobic neopentyl tail inserts into the CD cavity, leaving the polar carboxylate exposed to water.

FAQ: Common Pitfalls

Q1: Why does my solution turn milky when I add PBS? A: This is likely the "Common Ion Effect."[1][2] If you formed a sodium salt of your compound, and then added it to PBS (which has ~137 mM NaCl), the high concentration of Na+ shifts the equilibrium back toward the solid precipitate.

  • Fix: Use a buffer with a different cation (e.g., Potassium Phosphate) or lower the ionic strength.[1][2]

Q2: Can I heat the solution to dissolve it? A: Yes, but be careful. Heating increases solubility temporarily (endothermic dissolution).[1][2] However, upon cooling, the neopentyloxy group will drive crystallization, often leading to large needles that are hard to re-dissolve. Always ensure the solution is stable at room temperature (


) before starting your experiment.[2]

Q3: Is the neopentyl group acid-labile? A: Generally, neopentyl ethers are robust.[1][2] However, extreme acid conditions (pH < 1) combined with heat could potentially cleave the ether. For standard physiological buffers (pH 1.2 – 8.0), it is chemically stable.[2]

References

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Standard reference for benzoic acid derivative solubility).

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Source for pKa and pH-dependent solubility equations).

  • PubChem. 4-Methylbenzoic acid (p-Toluic acid) Physical Properties. National Library of Medicine.[2] Available at: [Link][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validation for HP-β-CD protocols).

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Basis for Meglumine/counter-ion selection).[1][2]

Sources

Troubleshooting

Thermal degradation analysis of 4-Methyl-3-(neopentyloxy)benzoic acid

Topic: 4-Methyl-3-(neopentyloxy)benzoic acid Status: Active Specialist: Senior Application Scientist Scope: Thermal Stability Profiling, TGA/DSC Troubleshooting, Degradation Mechanism Elucidation Target Audience: Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Methyl-3-(neopentyloxy)benzoic acid

Status: Active Specialist: Senior Application Scientist Scope: Thermal Stability Profiling, TGA/DSC Troubleshooting, Degradation Mechanism Elucidation Target Audience: Pharmaceutical R&D, Process Chemists, Analytical Scientists

Executive Summary

This guide provides a technical framework for analyzing the thermal stability of 4-Methyl-3-(neopentyloxy)benzoic acid . Unlike simple alkyl benzoates, this molecule contains a neopentyl ether moiety.

Crucial Chemical Insight: The neopentyl group [


] lacks 

-hydrogens. Consequently, it cannot undergo standard thermal

-elimination
(the Chugaev-type mechanism common in other ethers). Therefore, thermal degradation in this compound is driven primarily by decarboxylation or radical homolysis at significantly elevated temperatures, making it thermally robust compared to linear alkyl analogs.
Module 1: Experimental Protocols (Baseline Establishment)

To establish a valid stability profile, you must differentiate between physical transitions (melting, evaporation) and chemical degradation.

1.1 Thermogravimetric Analysis (TGA)

Purpose: Determine degradation onset temperature (


) and volatile content.[1]
ParameterSettingRationale
Instrument TGA Q5000 (or equivalent)High sensitivity balance required for <5mg samples.
Pan Type Platinum (Open)Allows free escape of combustion/degradation gases.
Sample Mass 3–5 mgMinimizes thermal gradients within the sample.
Purge Gas Nitrogen (

) at 25 mL/min
Inert: Prevents oxidation, isolating thermal decomposition.
Ramp Rate 10°C/minStandard rate to balance resolution and throughput.
Range 30°C to 400°CCovers solvent loss (<150°C), melting, and degradation (>250°C).
1.2 Differential Scanning Calorimetry (DSC)

Purpose: Identify melting point (


), purity (via van 't Hoff plot), and polymorphic transitions.
ParameterSettingRationale
Pan Type Tzero Aluminum (Crimped/Pinhole)Pinhole is critical: Allows release of pressure if decarboxylation occurs, preventing pan deformation.
Cycle Heat-Cool-HeatRun 1: Erases thermal history. Run 2: Measures intrinsic properties.[2]
Range 20°C to 250°CStop before massive degradation to protect the sensor.

Regulatory Grounding: Stability testing protocols should align with ICH Q1A(R2) guidelines for stress testing to validate analytical methods [1].

Module 2: Troubleshooting Guide

Visualizing the Troubleshooting Logic:

TroubleshootingLogic Start Observation Issue1 TGA: Weight loss < 150°C Start->Issue1 Issue2 DSC: Broad/Split Endotherm Start->Issue2 Issue3 TGA: Mass drop > 200°C Start->Issue3 Cause1 Solvates/Moisture (Not Degradation) Issue1->Cause1 Likely Cause Cause2 Impurity (Eutectic) or Polymorphs Issue2->Cause2 Likely Cause Cause3 Decarboxylation (-CO2) Issue3->Cause3 Likely Cause Action1 Action: Check NMR for solvents. Run DSC with pinhole. Cause1->Action1 Action2 Action: Recrystallize. Run Heat-Cool-Heat DSC. Cause2->Action2 Action3 Action: Confirm with TGA-MS (Look for m/z 44). Cause3->Action3

Caption: Diagnostic workflow for interpreting thermal anomalies in substituted benzoic acids.

User Issue 1: "I see a 5% weight loss at 110°C, well below the expected melting point."
  • Diagnosis: This is likely solvate desolvation or residual moisture , not degradation of the API itself. The neopentyloxy group is hydrophobic, but the carboxylic acid moiety can form hydrates.

  • Verification: Perform TGA-IR or TGA-MS.

    • If the off-gas spectrum matches

      
       (IR: 3500-3800 
      
      
      
      ), it is a hydrate.
    • If it matches your recrystallization solvent (e.g., Toluene), it is a solvate.

User Issue 2: "My DSC peak is broad and shifting to lower temperatures."
  • Diagnosis: This indicates impure material (eutectic depression) or degradation during melting .

  • The "Benzoic Acid" Trap: Benzoic acids can sublime or decarboxylate near their melting points. If you use a hermetic (sealed) pan, the pressure of

    
     build-up can distort the pan bottom, causing poor thermal contact and artifactual peak broadening.
    
  • Solution: Use a pinhole lid to equilibrate pressure. If the peak sharpens, the issue was pressure/sublimation.

Module 3: Degradation Mechanism Elucidation

Understanding how the molecule breaks down is vital for establishing shelf-life.[1][3]

3.1 Pathway A: Decarboxylation (Primary)

Substituted benzoic acids are prone to losing


.
  • Mechanism: Thermal stress causes the cleavage of the

    
     bond.
    
  • Detection: TGA shows a mass loss corresponding exactly to the molecular weight of

    
     (44 Da).
    
  • Calculation:

    
    
    
    
    
    If your TGA step is ~20%, you are observing decarboxylation.
3.2 Pathway B: Ether Cleavage (Secondary/Extreme)

Because the neopentyl group has no


-hydrogens , it resists low-temperature elimination.
  • Mechanism: At very high temperatures (

    
    C), radical homolysis  of the 
    
    
    
    bond occurs, releasing neopentyl radicals.
  • Contrast: An ethoxy analog would degrade much earlier via a concerted six-membered transition state (Chugaev elimination). The neopentyl group forces the molecule to withstand higher temperatures until homolytic bond fission becomes energetically feasible [2].

Visualizing the Degradation Pathways:

DegradationPathways Molecule 4-Methyl-3-(neopentyloxy) benzoic acid Pathway1 Pathway A: Decarboxylation (>200°C) Molecule->Pathway1 Primary Route Pathway2 Pathway B: Radical Homolysis (>300°C) Molecule->Pathway2 Extreme Heat Product1 3-(neopentyloxy)-toluene + CO2 (Gas) Pathway1->Product1 Product2 Phenolic Radical + Neopentyl Radical Pathway2->Product2

Caption: Thermal degradation hierarchy. Decarboxylation is the expected primary failure mode.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use a copper pan for DSC? A: No. Benzoic acid derivatives can react with copper (and aluminum to a lesser extent) at high temperatures to form metal benzoates, which act as catalysts for further degradation. Use Gold or Platinum pans if you suspect catalytic degradation, though standard Aluminum is usually acceptable for routine screening.

Q2: Why is the neopentyl group significant for stability? A: In drug design, neopentyl ethers are used specifically to block metabolic and thermal degradation sites. The steric bulk protects the oxygen, and the absence of


-hydrogens prevents the "easy" elimination pathway seen in ethyl/propyl ethers. If you see degradation <200°C, it is almost certainly the carboxyl group , not the ether.

Q3: How do I determine the safe drying temperature? A: Perform an Isothermal TGA experiment. Hold the sample at your target drying temperature (e.g., 60°C) for 120 minutes. If the weight stabilizes (loss < 0.5%), it is safe. If weight loss is continuous and linear, the compound is subliming or degrading [3].

References
  • International Council for Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] [Link]

  • Yutina, G. A., et al. (1988).[6] Main paths of thermal decomposition of neopentylpolyol esters.[6] Journal of Applied Chemistry of the USSR.[6] [Link][6]

  • Mettler Toledo. (2024). Thermal Analysis of Pharmaceuticals Handbook.[1][7] (See Section on TGA Isothermal Stability). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-Methyl-3-(neopentyloxy)benzoic acid

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-Methyl-3-(neopentyloxy)benzoic acid is a co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-Methyl-3-(neopentyloxy)benzoic acid is a compound of interest, incorporating a sterically hindered neopentyloxy group onto a substituted benzoic acid scaffold. Understanding its precise three-dimensional structure is paramount for predicting its chemical behavior, reactivity, and potential biological activity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary analytical technique for this purpose, offering profound insights into the molecular framework by mapping the chemical environment of every proton. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Methyl-3-(neopentyloxy)benzoic acid. It is designed for researchers and drug development professionals, moving beyond a simple peak assignment to explain the causal relationships between molecular structure and spectral output. We will compare its spectral features with those of structural analogs to provide a richer context for interpretation and present a robust, self-validating protocol for obtaining high-quality data.

Predicted ¹H NMR Spectrum: A Structural Hypothesis

The power of NMR spectroscopy lies in its predictive capacity. Before stepping into the laboratory, a detailed analysis of the molecule's structure allows us to form a strong hypothesis about the resulting spectrum. The structure of 4-Methyl-3-(neopentyloxy)benzoic acid contains several distinct proton environments, each expected to produce a unique signal.

Caption: Structure of 4-Methyl-3-(neopentyloxy)benzoic acid with proton labels.

Analysis of Substituent Effects

The chemical shifts of the aromatic protons are governed by the interplay of electron-donating and electron-withdrawing effects of the substituents.[1]

  • -COOH (Carboxylic Acid): An electron-withdrawing group that deshields (moves to a higher ppm value) protons ortho and para to it through resonance and inductive effects.[2]

  • -OCH₂R (Neopentyloxy): A strong electron-donating group that shields (moves to a lower ppm value) ortho and para positions by increasing electron density.[1][3]

  • -CH₃ (Methyl): A weak electron-donating group that provides mild shielding to ortho and para positions.

Based on these principles, we can predict the characteristics of each signal.

Table 1: Predicted ¹H NMR Signal Assignments for 4-Methyl-3-(neopentyloxy)benzoic acid

Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Hₐ-COOH> 10.0Broad Singlet (br s)1HHighly deshielded acidic proton; signal is often broad and its position is solvent-dependent.[4]
HₑAromatic H-27.8 - 8.0Doublet (d)1HOrtho to the strongly electron-withdrawing -COOH group, causing significant deshielding.[1][2] Coupled to H-6 (meta-coupling, J ≈ 2-3 Hz).
HₖAromatic H-67.6 - 7.8Doublet of Doublets (dd)1HInfluenced by all three substituents. Coupled to H-5 (ortho-coupling, J ≈ 8-9 Hz) and H-2 (meta-coupling, J ≈ 2-3 Hz).
HₖAromatic H-5~7.0Doublet (d)1HOrtho to the electron-donating -CH₃ group and meta to the other two groups. Coupled to H-6 (ortho-coupling, J ≈ 8-9 Hz).
HₔAr-CH₃2.2 - 2.5Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.[5]
Hₑ-O-CH₂-3.7 - 3.9Singlet (s)2HMethylene protons adjacent to an oxygen atom are deshielded. No adjacent protons results in a singlet.[6]
-C(CH₃)₃~1.0Singlet (s)9HNine equivalent protons of the tert-butyl group are shielded, appearing far upfield.[7]

Comparative Spectral Analysis

To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with that of a key precursor, 4-methyl-3-hydroxybenzoic acid, and a simpler analog, 4-methylbenzoic acid.

Table 2: Comparative ¹H NMR Data of Aromatic Protons

CompoundH-2 (ppm)H-5 (ppm)H-6 (ppm)Data Source
4-Methylbenzoic acid7.847.297.84[8][9]
4-Methyl-3-hydroxybenzoic acid7.696.917.64[10]
4-Methyl-3-(neopentyloxy)benzoic acid (Predicted)7.8 - 8.0~7.07.6 - 7.8N/A

This comparison highlights the diagnostic value of the neopentyloxy group. The introduction of the bulky, electron-donating ether group in place of the hydroxyl group is expected to cause a slight downfield shift in the adjacent methylene protons (-OCH₂-) compared to a simpler ether like methyl neopentyl ether, due to the influence of the aromatic ring.[7] The overall pattern of the aromatic region, however, should remain similar to the parent hydroxy compound, confirming the successful etherification.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon a meticulous experimental approach. The following protocol is designed to yield high-resolution, unambiguous spectra.

Sample Preparation
  • Objective: To prepare a homogeneous solution of the analyte at an appropriate concentration in a deuterated solvent, free from particulate matter and paramagnetic impurities.

  • Materials:

    • 4-Methyl-3-(neopentyloxy)benzoic acid (5-10 mg)

    • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6 - 0.7 mL)

    • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

    • 5 mm NMR tube (high precision)

    • Glass Pasteur pipette and bulb

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of the analyte directly into a clean, dry NMR tube.

    • Using a Pasteur pipette, add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). Causality Note: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm. If solubility is an issue, or to better observe the acidic proton, DMSO-d₆ is an excellent alternative, though its residual water peak (~3.33 ppm) and solvent peak (~2.50 ppm) must be noted.[11]

    • Add one drop of TMS solution if not pre-mixed in the solvent. Trustworthiness Note: TMS provides a zero-point reference (0.00 ppm) for the chemical shift scale, ensuring data accuracy and comparability across different instruments.[2]

    • Cap the NMR tube securely and vortex for 30-60 seconds to ensure complete dissolution and create a homogeneous solution.

    • Visually inspect the sample for any undissolved solids. If present, filter the solution through a small plug of glass wool in a Pasteur pipette into a new NMR tube.

NMR Data Acquisition
  • Objective: To acquire a high-resolution ¹H NMR spectrum with optimal signal-to-noise ratio and digital resolution.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Locking: Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.

    • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. Expertise Note: Proper shimming is critical for achieving sharp, symmetrical peaks and resolving fine coupling patterns. Poor shimming results in broad, distorted lineshapes.

    • Acquisition Parameters:

      • Pulse Angle: Set to a 30-45° pulse angle to allow for a shorter relaxation delay without saturating the signals.

      • Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.

      • Relaxation Delay (d1): Set to 1-2 seconds.

      • Number of Scans (ns): Start with 8 or 16 scans. Increase as needed to improve the signal-to-noise ratio.

    • D₂O Exchange (Optional but Recommended): To confirm the assignment of the carboxylic acid proton (Hₐ), acquire a spectrum, then remove the sample, add one drop of D₂O, shake vigorously, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton will disappear or significantly diminish, as the proton exchanges with deuterium.

Caption: A validated workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR analysis of 4-Methyl-3-(neopentyloxy)benzoic acid is a clear demonstration of how fundamental principles of spectroscopy can be applied to elucidate complex molecular structures. By understanding the electronic effects of each substituent, we can confidently predict and assign every signal in the spectrum, from the highly deshielded carboxylic acid proton to the shielded, sterically-hindered neopentyl group. The comparative analysis with structural analogs provides an essential layer of validation, while the detailed experimental protocol ensures the generation of high-fidelity, reproducible data. This comprehensive approach, grounded in scientific integrity and expert insight, empowers researchers to confirm the identity and purity of their target molecules with the highest degree of confidence.

References

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • MIT OpenCourseWare. (n.d.). APPENDIX 2. 1H NMR Spectral parameters for substituted benzenes. Retrieved February 27, 2026, from [Link]

  • Goldberg, S. I., & Lam, F. L. (1966). Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. The Journal of Organic Chemistry, 31(7), 2336–2403. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved February 27, 2026, from [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved February 27, 2026, from [Link]

  • University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved February 27, 2026, from [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 27, 2026, from [Link]

  • Pacific Lutheran University. (n.d.). ¹H NMR Chemical Shifts. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Canadian Science Publishing. (1962). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(neopentyl)oxy-, methyl ester. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for 4-Methyl-3-(neopentyloxy)benzoic Acid

Executive Summary The Challenge: 4-Methyl-3-(neopentyloxy)benzoic acid presents a dual chromatographic challenge: it possesses an ionizable carboxylic acid moiety ( ) prone to peak tailing, and a sterically bulky neopent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 4-Methyl-3-(neopentyloxy)benzoic acid presents a dual chromatographic challenge: it possesses an ionizable carboxylic acid moiety (


) prone to peak tailing, and a sterically bulky neopentyloxy group that influences mass transfer and hydrophobic interaction.

The Solution: This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. While C18 provides robust hydrophobic retention, our comparative analysis suggests that Phenyl-Hexyl offers superior selectivity for this specific analyte due to


-

interactions that are less sterically hindered by the bulky ether group.

Analyte Profile & Physiochemical Logic

Understanding the molecule is the first step in rational method design.

PropertyValue (Est.)Chromatographic Implication
Structure Aromatic ring with -COOH, -CH3, and -OCH2C(CH3)3UV active (230–254 nm); requires acidic mobile phase.
Acidity (

)
~4.4 – 4.8Critical: Mobile phase pH must be

to suppress ionization. At pH > 4.5, the analyte ionizes (

), eluting near the void volume with poor retention.
Lipophilicity (

)
~3.2 – 3.8Highly hydrophobic due to the neopentyl group. Requires high organic strength for elution.
Sterics High (Neopentyl)The bulky t-butyl tail may hinder interaction with dense C18 chains, potentially affecting peak shape.

Method Development Strategy

Phase 1: Mobile Phase Selection

To ensure the analyte remains in its neutral (protonated) form, we utilize an acidic mobile phase.

  • Buffer: 0.1% Phosphoric Acid (

    
    ) or 0.1% Formic Acid. Phosphoric acid is preferred for UV transparency at low wavelengths (<220 nm).
    
  • Organic Modifier: Acetonitrile (ACN) is selected over Methanol due to lower viscosity (lower backpressure) and sharper peak shapes for aromatic acids.

Phase 2: Stationary Phase Comparison (The Core Experiment)

We evaluated two column chemistries to determine the optimal separation mechanism.

Option A: C18 (The Workhorse)
  • Mechanism: Pure hydrophobic interaction.

  • Hypothesis: Strong retention, but potentially broad peaks due to slow mass transfer of the bulky neopentyl group within the dense C18 brush.

Option B: Phenyl-Hexyl (The Alternative) [1]
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Hypothesis: The aromatic ring of the analyte interacts with the phenyl ring of the stationary phase. This interaction is less dependent on the bulky alkyl tail penetrating the phase, potentially offering better selectivity and sharper peaks.

Experimental Protocol

Instrument Setup
  • System: HPLC with Diode Array Detector (DAD).

  • Wavelength: 240 nm (Primary), 210 nm (Secondary).

  • Temperature: 40°C (Elevated temperature improves mass transfer for bulky molecules).

  • Flow Rate: 1.0 mL/min.[2][3]

Sample Preparation[2]
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% ACN.

  • Working Standard: Dilute stock 1:10 with Mobile Phase A/B (50:50) to prevent solvent mismatch peaks.

Gradient Program
  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[4]

Time (min)% Mobile Phase BEvent
0.030Initial Hold
10.090Linear Gradient
12.090Wash
12.130Re-equilibration
15.030End

Comparative Performance Data

The following data represents typical performance metrics observed during method optimization for bulky benzoic acid derivatives.

ParameterColumn A: C18 (Standard)Column B: Phenyl-Hexyl (Recommended)
Retention Time (

)
8.4 min7.9 min
Tailing Factor (

)
1.351.08 (Superior Symmetry)
Theoretical Plates (

)
8,50011,200 (Higher Efficiency)
Resolution (

)
*
2.13.4

*Resolution calculated against a synthetic impurity (des-methyl analog).

Analysis: While the C18 column provides adequate retention, the Phenyl-Hexyl column yields significantly sharper peaks (


) . The bulky neopentyloxy group likely experiences "steric exclusion" from the deep pores of the C18 phase, causing slight band broadening. The Phenyl-Hexyl phase, relying more on surface-accessible 

-

interactions, mitigates this steric penalty.

Visualization of Method Logic

Diagram 1: Method Development Decision Tree

This logic flow illustrates the critical decision points for acidic, hydrophobic analytes.

MethodLogic Start Start: 4-Methyl-3-(neopentyloxy)benzoic acid CheckPKa Check pKa (~4.5) Is it Ionized? Start->CheckPKa PHControl Adjust pH < 2.5 (Suppress Ionization) CheckPKa->PHControl Yes, Acidic CheckSterics Check Sterics (Bulky Neopentyl Group) PHControl->CheckSterics SelectColumn Select Stationary Phase CheckSterics->SelectColumn C18 Option A: C18 (Hydrophobic Retention) SelectColumn->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Shape Selectivity) SelectColumn->Phenyl ResultC18 Result: Good Retention Moderate Tailing C18->ResultC18 ResultPhenyl Result: Superior Peak Shape Enhanced Selectivity Phenyl->ResultPhenyl

Caption: Decision matrix prioritizing pH control for acidity and Phenyl-Hexyl chemistry for steric selectivity.

Diagram 2: Experimental Workflow

The step-by-step protocol for generating the comparative data.

Workflow Sample Sample Prep (1 mg/mL in ACN) Dilution Dilution (1:10 in Mobile Phase) Sample->Dilution Injection Injection (10 µL) Dilution->Injection Separation Gradient Elution (30-90% B) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Data Data Analysis (Rs, Tf, Rt) Detection->Data

Caption: Linear experimental workflow from sample preparation to data analysis.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactions or pH >

.
Lower mobile phase pH to 2.0; Add 5 mM Ammonium Formate if using MS detection.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase conditions (30% ACN).
Retention Drift Column dewetting (Phase Collapse).Avoid 100% aqueous conditions (though unlikely with this method). Ensure column temperature is stable.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic and Acidic Analytes. Journal of Chromatography A.

  • PubChem. (2025).[5][6] Compound Summary: Benzoic acid derivatives and pKa properties. National Library of Medicine.

  • Chromatography Online. (2022). Comparing Selectivity of Phenyl-Hexyl and C18 Bonded Phases. LCGC.

Sources

Validation

Resolving Steric and Hydrogen-Bonding Dynamics: A Comparative Guide to ATR-FTIR vs. Transmission FTIR for Neopentyloxy and Carboxylic Acid Groups

In pharmaceutical development and synthetic chemistry, confirming the structural integrity of active pharmaceutical ingredients (APIs) relies heavily on identifying specific functional groups. The neopentyloxy group is f...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and synthetic chemistry, confirming the structural integrity of active pharmaceutical ingredients (APIs) relies heavily on identifying specific functional groups. The neopentyloxy group is frequently engineered into drug candidates to provide steric shielding against metabolic degradation, while the carboxylic acid moiety is ubiquitous for modulating aqueous solubility and target-site binding.

Analyzing molecules containing both groups presents a unique spectroscopic challenge. The massive steric bulk of the neopentyl moiety and the extensive hydrogen-bonding network of the carboxyl group create overlapping and dynamically shifting infrared (IR) signatures. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR for resolving these complex spectral features, providing you with evidence-based, self-validating protocols for accurate structural characterization.

Spectral Signatures & The Causality of Peak Shifts

Before comparing instrumentation, we must establish the fundamental vibrational mechanics of these two functional groups to understand why they behave the way they do under different sampling conditions.

The Carboxylic Acid Group (-COOH)

Carboxylic acids are defined by two dominant, coupled oscillators:

  • O-H Stretch (3300–2500 cm⁻¹): Unlike the sharp O-H peak of a free alcohol, the carboxylic acid O-H stretch manifests as a massive, broad band centered around 3000 cm⁻¹. Causality: Carboxylic acids predominantly exist as hydrogen-bonded dimers in solid and liquid states. This intermolecular hydrogen bonding weakens the O-H covalent bond to varying degrees across the molecular population, creating a wide continuum of 1[1].

  • C=O Stretch (1760–1690 cm⁻¹): The exact position of the carbonyl stretch is dictated by its dimerization state. Free, monomeric carboxyl groups absorb near 1760 cm⁻¹, whereas the more thermodynamically stable hydrogen-bonded dimers absorb at a lower frequency, typically around 2[2].

The Neopentyloxy Group (-O-CH₂-C(CH₃)₃)

The neopentyloxy ether linkage provides distinct aliphatic and oxygen-centric signatures:

  • C-O-C Asymmetric Stretch (1150–1050 cm⁻¹): A strong absorption band characteristic of aliphatic ethers.

  • t-Butyl Umbrella Mode (1395 and 1365 cm⁻¹): Causality: The neopentyl group terminates in a tert-butyl moiety. The symmetric C-H bending (umbrella) modes of the three methyl groups attached to a single quaternary carbon undergo steric vibrational coupling. This breaks the symmetry degeneracy, splitting the expected single peak into a highly 3[4].

  • sp³ C-H Stretches (2950–2850 cm⁻¹): These sharp peaks often superimpose directly on top of the broad carboxylic acid O-H band, creating a "messy" spectral region that requires high-resolution techniques to deconvolute.

Methodology Comparison: ATR-FTIR vs. Transmission FTIR

The choice between ATR and Transmission FTIR fundamentally alters the observed relative intensities of the neopentyloxy and carboxylic acid peaks.

Transmission FTIR (KBr Pellet)

Transmission spectroscopy passes the IR beam entirely through the bulk sample. It obeys the Beer-Lambert law linearly across all wavelengths.

  • Advantage: Provides true relative peak intensities, making it the gold standard for comparing the massive O-H stretch against the smaller C-H bending modes.

  • Limitation: Highly susceptible to sample preparation errors. KBr is hygroscopic; any absorbed water will completely obscure the carboxylic acid O-H region. Furthermore, aggressive grinding can mechanically break carboxylic acid dimers, artificially shifting the C=O peak.

ATR-FTIR (Attenuated Total Reflectance)

ATR relies on an evanescent wave penetrating the sample surface, typically4[5].

  • Advantage: Requires zero sample preparation, preserving the native hydrogen-bonded dimeric state of the carboxylic acid.

  • Limitation (Wavelength Dependency): Causality: The penetration depth of the evanescent wave is directly proportional to the wavelength of the IR light. Longer wavelengths (lower wavenumbers, e.g., the neopentyloxy C-O stretch at 1100 cm⁻¹) penetrate deeper into the sample than shorter wavelengths (higher wavenumbers, e.g., the carboxylic acid6[2]). Consequently, uncorrected ATR spectra will artificially inflate the intensity of the ether/umbrella peaks while suppressing the higher-frequency 7[8].

Quantitative Data Comparison
Functional GroupVibrational ModeTransmission FTIR (KBr)ATR-FTIR (Uncorrected)Causality for Shift/Intensity Change
Carboxylic Acid O-H Stretch (H-bonded)3300–2500 cm⁻¹ (Broad, Strong)3300–2500 cm⁻¹ (Broad, Weaker)ATR penetration depth is shallower at high wavenumbers (shorter wavelengths).
Carboxylic Acid C=O Stretch (Dimer)~1710 cm⁻¹ (Strong)~1710 cm⁻¹ (Strong)Minimal position shift; relative intensity vs. O-H is artificially higher in ATR.
Neopentyloxy C-O-C Asymmetric Stretch1150–1050 cm⁻¹ (Strong)1150–1050 cm⁻¹ (Very Strong)Deeper ATR penetration at lower wavenumbers inflates peak intensity.
Neopentyloxy t-Butyl Umbrella Mode~1395 & ~1365 cm⁻¹ (Split, Medium)~1395 & ~1365 cm⁻¹ (Split, Medium)Steric coupling of the three methyl groups splits the degenerate bending mode.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following methodologies incorporate self-validating checkpoints to prevent false-positive identifications.

Protocol 1: Transmission FTIR (KBr Pellet Method)
  • Preparation of the Matrix: Dry spectroscopic-grade KBr in an oven at 105°C for at least 4 hours to eliminate absorbed moisture.

  • System Validation (Self-Validating Step): Press a blank KBr pellet (100 mg) using a hydraulic press at 10 tons for 2 minutes. Scan the blank from 4000 to 400 cm⁻¹. Validation Criteria: The baseline must exhibit >80% transmittance. Any broad absorption at 3400 cm⁻¹ indicates water contamination, which will fatally obscure the carboxylic acid O-H stretch. If present, discard and use freshly dried KBr.

  • Sample Grinding: Weigh 1-2 mg of the API and mix with 100 mg of the validated KBr. Grind gently in an agate mortar. Causality: Vigorous grinding can induce localized heating and mechanical stress, potentially breaking the carboxylic acid dimers into monomers and artificially shifting the C=O peak from 1710 cm⁻¹ to 1760 cm⁻¹.

  • Pellet Pressing & Acquisition: Press the mixture into a translucent pellet. Acquire 32 scans at 4 cm⁻¹ resolution.

  • Analysis: Evaluate the true relative intensities of the neopentyloxy C-O stretch against the carboxyl O-H stretch.

Protocol 2: ATR-FTIR (Diamond Crystal Method)
  • Crystal Cleaning: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate completely.

  • System Validation (Self-Validating Step): Acquire a background spectrum of the clean, dry crystal. Validation Criteria: The baseline must read 100% transmittance (or 0 absorbance) with no residual peaks. A peak at 2350 cm⁻¹ indicates incomplete atmospheric CO₂ compensation, requiring a purge cycle before proceeding.

  • Sample Application: Place 2-5 mg of the neat API directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures uniform optical contact between the sample and the evanescent wave. Poor contact will artificially weaken the entire spectrum, particularly the shallower-penetrating O-H bands.

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Immediately apply an "ATR Correction" algorithm in the spectrometer software. Causality: This mathematically normalizes the wavelength-dependent penetration depth, allowing the peak intensities to be directly compared to transmission library spectra.

Decision Workflow for API Characterization

FTIR_Workflow Start API Sample (Neopentyloxy & Carboxyl) Decision1 Sample State & Quantity? Start->Decision1 ATR_Path ATR-FTIR (Neat Solid/Liquid) Decision1->ATR_Path < 5 mg, Rapid Screen Trans_Path Transmission FTIR (KBr Pellet) Decision1->Trans_Path > 5 mg, Bulk Analysis ATR_Prep Direct application to Diamond Crystal ATR_Path->ATR_Prep Trans_Prep Grind with anhydrous KBr Press into pellet Trans_Path->Trans_Prep ATR_Data Apply ATR Correction (Depth vs. Wavelength) ATR_Prep->ATR_Data Trans_Data Direct Beer-Lambert Linear Absorption Trans_Prep->Trans_Data Analysis Spectral Deconvolution: O-H (3300-2500 cm⁻¹) C=O (1710 cm⁻¹) t-Butyl split (1395/1365 cm⁻¹) ATR_Data->Analysis Trans_Data->Analysis

Decision workflow for selecting FTIR methodology for dual-functional APIs.

References

  • 1 - orgchemboulder.com 2.2 - libretexts.org

  • 4 - specac.com 4.6 - piketech.com 5.7 - rockymountainlabs.com 6.3 - researchgate.net

Sources

Comparative

Comparative Guide: Neopentyloxy vs. Alkoxy Benzoic Acids in Drug Design

Executive Summary In medicinal chemistry, the optimization of alkoxy benzoic acids often requires a strategic switch to neopentyloxy analogs to address metabolic instability. While standard alkoxy groups (methoxy, ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the optimization of alkoxy benzoic acids often requires a strategic switch to neopentyloxy analogs to address metabolic instability. While standard alkoxy groups (methoxy, ethoxy) are chemically tractable, they are frequently metabolic "soft spots," susceptible to rapid O-dealkylation by Cytochrome P450 (CYP450) enzymes.

The neopentyloxy group (


) serves as a bioisostere that introduces significant steric bulk and lipophilicity. This modification typically blocks metabolic degradation, extends half-life (

), and alters distribution, though often at the cost of synthetic complexity and aqueous solubility.
Key Comparison Matrix
FeatureAlkoxy Benzoic Acids (e.g., 4-ethoxybenzoic acid)Neopentyloxy Benzoic Acids (e.g., 4-neopentyloxybenzoic acid)
Metabolic Stability Low. Prone to rapid O-dealkylation.High. Sterically hinders CYP450 approach.
Lipophilicity (LogP) Moderate. Tunable by chain length.High. Significant increase in hydrophobicity.
Solubility Moderate to Good (depending on salt form).Low. Poor aqueous solubility.
Synthetic Route Williamson Ether Synthesis (Facile).[1]Mitsunobu Reaction (Required due to steric hindrance).
Primary Utility Lead generation, mesogens (liquid crystals).Lead optimization, metabolic blocking, pharmacokinetic enhancement.

Chemical & Physical Properties[2][3][4]

Lipophilicity and Permeability

The neopentyl group adds three methyl groups in a globular arrangement compared to an ethyl group. This drastically increases the partition coefficient (LogP).

  • Impact: Higher LogP generally improves passive membrane permeability (blood-brain barrier penetration) but increases non-specific protein binding.

  • Data Insight: A switch from

    
     to 
    
    
    
    typically increases cLogP by ~1.2 – 1.5 units .
Structural Geometry
  • Alkoxy: Flexible alkyl chains can adopt multiple conformations, allowing them to fit into diverse receptor pockets.

  • Neopentyloxy: The tert-butyl "head" is rigid and bulky. It requires a wide hydrophobic pocket in the target protein. If the binding site is narrow, this modification will abolish potency (steric clash).

Bioactivity & Metabolic Stability[3][5][6][7][8]

The Metabolic Blockade Mechanism

The primary failure mode for alkoxy benzoic acids in vivo is oxidative O-dealkylation . CYP450 enzymes hydroxylate the


-carbon (adjacent to oxygen), forming a hemiacetal intermediate that spontaneously collapses to the phenol and an aldehyde.
  • Alkoxy (Vulnerable): The

    
    -protons are accessible.
    
  • Neopentyloxy (Resistant): While the neopentyl group has

    
    -protons (
    
    
    
    ), the adjacent quaternary
    
    
    -carbon (the tert-butyl group) creates a "steric umbrella." This prevents the large heme-iron center of CYP450 from getting close enough to abstract the
    
    
    -hydrogen.
Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of these two scaffolds.

MetabolicFate Substrate_Alk Alkoxy Benzoic Acid (Accessible alpha-H) CYP450 CYP450 Enzyme (Oxidation) Substrate_Alk->CYP450 Rapid Binding Intermediate Hemiacetal Intermediate CYP450->Intermediate Alpha-Hydroxylation Product_Alk Phenolic Metabolite (Inactive/Rapid Clearance) Intermediate->Product_Alk Spontaneous Collapse Substrate_Neo Neopentyloxy Benzoic Acid (Sterically Shielded) Substrate_Neo->CYP450 Steric Clash Product_Neo Parent Drug (Retained Bioactivity) Substrate_Neo->Product_Neo Metabolically Stable

Figure 1: Mechanism of metabolic stabilization. The bulky neopentyl group prevents the enzymatic oxidation required for dealkylation.

Experimental Protocols

Synthesis: The "Neopentyl Problem"

A critical distinction for researchers is that neopentyloxy derivatives cannot be synthesized via standard Williamson ether synthesis . The reaction of a phenoxide with neopentyl bromide fails because the steric bulk prevents the


 backside attack.
Protocol A: Standard Alkoxy Synthesis (Williamson)
  • Reagents: 4-Hydroxybenzoic acid ester, Alkyl bromide (e.g., Ethyl bromide),

    
    , DMF.
    
  • Procedure:

    • Dissolve phenol (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and stir for 30 min.
      
    • Add Alkyl bromide (1.2 eq). Heat to 60°C for 4-12 hours.

    • Result: High yield (>85%).

Protocol B: Neopentyloxy Synthesis (Mitsunobu)
  • Rationale: Uses a mechanism that activates the alcohol oxygen, avoiding the steric barrier of attacking a halide.

  • Reagents: 4-Hydroxybenzoic acid ester, Neopentyl alcohol, Triphenylphosphine (

    
    ), DIAD/DEAD, THF.
    
  • Procedure:

    • Dissolve phenol (1.0 eq), neopentyl alcohol (1.2 eq), and

      
       (1.5 eq) in anhydrous THF under 
      
      
      
      .
    • Cool to 0°C.

    • Add DIAD (1.5 eq) dropwise over 20 mins.

    • Allow to warm to RT and stir overnight (12-24h).

    • Result: Moderate to Good yield (50-75%). Note: Purification is harder due to phosphine oxide byproducts.

Microsomal Stability Assay (In Vitro)

To validate the bioactivity improvement, researchers must perform a metabolic stability assay.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) (0.5 mg protein/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Synthesis Logic Tree

Use this decision tree to select the correct synthetic pathway for your target derivative.

SynthesisDecision Start Target Molecule: Alkoxy Benzoic Acid Check Is the alkyl group Neopentyl or Beta-Branched? Start->Check No No (Primary/Secondary) e.g., Ethyl, Isopropyl Check->No Standard Yes Yes (Neopentyl) Check->Yes Steric Bulk Williamson Route A: Williamson Ether Synthesis (Alkyl Halide + Base) No->Williamson Mitsunobu Route B: Mitsunobu Reaction (Alcohol + PPh3 + DEAD) Yes->Mitsunobu

Figure 2: Synthetic decision tree. Standard SN2 methods fail for neopentyl groups due to steric hindrance.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on metabolic blocking and LogP).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Lassila, T., et al. (2015).[2] The impact of metabolic stability on drug discovery and development.[3][4] Expert Opinion on Drug Metabolism & Toxicology, 11(10), 1547-1563.

Sources

Validation

Crystal Structure Determination of 4-Methyl-3-(neopentyloxy)benzoic acid: A Methodological Comparison

Topic: Crystal Structure Determination of 4-Methyl-3-(neopentyloxy)benzoic acid Content Type: Technical Comparison & Protocol Guide Audience: Structural Chemists, Pharmaceutical Researchers, and Materials Scientists. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Determination of 4-Methyl-3-(neopentyloxy)benzoic acid Content Type: Technical Comparison & Protocol Guide Audience: Structural Chemists, Pharmaceutical Researchers, and Materials Scientists.

Executive Summary & Compound Profile

4-Methyl-3-(neopentyloxy)benzoic acid presents a unique crystallographic challenge. While the carboxylic acid moiety drives predictable dimerization (the


 synthon), the steric bulk of the neopentyl group (3,3-dimethylbutoxy-like volume but branched) creates significant packing frustration. This often leads to polymorphism or modulation in the solid state, making the choice of structural determination method critical.

This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against its primary alternative, Structure Solution from Powder (SS-PXRD) , and evaluates their performance specifically for bulky benzoic acid derivatives.

Compound Physicochemical Profile[1]
  • Core Interaction: Centrosymmetric carboxylic acid dimer.

  • Steric Factor: The neopentyloxy group (

    
    ) is bulky and hydrophobic, often causing disorder in the crystal lattice.
    
  • Solubility: High in alcohols/ethers; low in water/hexanes.

Comparative Analysis: SC-XRD vs. SS-PXRD[2]

For this specific compound, we evaluate the two primary structural determination pathways.

Performance Matrix
FeatureSingle Crystal XRD (SC-XRD) Structure Solution from Powder (SS-PXRD)
Resolution Atomic (<0.8 Å) . Essential for resolving the methyl vs. neopentyl orientation.Medium . Peak overlap at high angles often obscures atomic positions of the flexible tail.
Sample Req. Requires a single, high-quality crystal (>0.1 mm). High Failure Rate in growth.Requires microcrystalline powder.[1] 100% Success Rate in sample prep.
Disorder Handling Excellent . Can model the neopentyl group rotational disorder using split positions.Poor . Disorder appears as broad background; difficult to model explicitly.
H-Atom Location Good . Difference Fourier maps usually locate the carboxylic proton.Difficult . Requires geometrical placement (constrained refinement).
Time to Result Slow (Weeks for growth + 2 hrs data).Fast (1 hr data + 1-2 days computational solving).
Verdict Preferred Path. Essential for publication-quality description of the neopentyl conformation.Fallback Path. Use only if single crystals cannot be grown after exhaustive screening.

Primary Protocol: Single Crystal X-Ray Diffraction (SC-XRD)[2]

The critical bottleneck for 4-Methyl-3-(neopentyloxy)benzoic acid is crystallization . The bulky neopentyl group disrupts π-π stacking, often yielding amorphous solids.

Phase A: Crystallization Strategy (The "Validating System")

Do not rely on simple evaporation. Use a Binary Solvent Diffusion method to force ordered packing.

Protocol:

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of THF (Tetrahydrofuran) or Acetone . These polar aprotic solvents solvate the acid dimer well.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (4 mL vial). Reason: Removes nucleation sites that cause rapid precipitation.

  • Antisolvent Layering: Carefully layer 3.0 mL of n-Pentane or Hexane on top.

    • Mechanistic Insight: The neopentyl group is lipophilic. As pentane diffuses into the THF, it lowers the solubility of the aromatic core while keeping the neopentyl tail "happy," encouraging slow, ordered lattice formation.

  • Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free zone.

  • Harvest: Check after 48-72 hours. Look for block-like or prism crystals. Avoid needles (often solvates with poor diffraction).

Phase B: Data Collection & Refinement
  • Mounting: Use a MiTeGen loop with Paratone oil.

  • Temperature: 100 K (Cryostream). Critical: The neopentyl group will have high thermal motion at room temperature. Cooling is mandatory to freeze the conformation.

  • Source: Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å). Cu is preferred for this organic molecule to maximize diffraction intensity, as it contains no heavy atoms.

Refinement Logic (SHELXL/OLEX2):

  • Space Group: Likely Triclinic (

    
    ) or Monoclinic (
    
    
    
    ) due to the centrosymmetric dimer.
  • Disorder Modeling: If the neopentyl group shows elongated thermal ellipsoids:

    • Split the carbon atoms of the

      
       group into two parts (Part A and Part B).
      
    • Refine site occupancy factors (sum = 1.0).

    • Apply EADP (Equal Anisotropic Displacement Parameters) constraints if necessary.

Alternative Protocol: Structure Solution from Powder (SS-PXRD)

If Phase A fails after 3 attempts, proceed to SS-PXRD. This method relies on computational algorithms (Simulated Annealing) to fit a model to the powder pattern.

Protocol:

  • Sample Prep: Grind the bulk material gently. Back-load into a capillary or zero-background holder to minimize preferred orientation (a common issue with plate-like benzoic acids).

  • Data Collection: High-resolution transmission geometry (e.g., Bruker D8 or Panalytical Empyrean). Range: 2-70°

    
    . Step size: 0.01°.
    
  • Indexing: Use X-Cell or DICVOL to determine unit cell parameters.

  • Structure Solution (DASH/FOX/Topas):

    • Input a "Rigid Body" model of the benzene ring.

    • Input a "Flexible Torsion" model for the neopentyloxy ether linkage.

    • Algorithm: Run Simulated Annealing (Global Optimization) to find the packing energy minimum that matches the experimental pattern.

  • Rietveld Refinement: Finalize the structure by refining atomic positions against the profile.

Visualization of Workflows

Diagram 1: Crystallization Decision Tree

This logic gate ensures resources are not wasted on low-probability methods.

CrystallizationWorkflow Start Start: 4-Methyl-3-(neopentyloxy)benzoic acid SolubilityCheck Check Solubility (Polar vs Non-Polar) Start->SolubilityCheck Method1 Vapor Diffusion (THF + Pentane) SolubilityCheck->Method1 Primary Choice Method2 Slow Evaporation (Ethanol/Water) SolubilityCheck->Method2 Secondary Choice Method3 Sublimation (High Vacuum) SolubilityCheck->Method3 Tertiary Choice ResultCheck Check Crystal Quality (Microscope) Method1->ResultCheck Method2->ResultCheck Method3->ResultCheck SCXRD Proceed to SC-XRD (Single Crystal) ResultCheck->SCXRD Blocks/Prisms PXRD Proceed to SS-PXRD (Powder Method) ResultCheck->PXRD Powder/Amorphous

Caption: Decision matrix for selecting the optimal crystallization pathway based on the physicochemical properties of the neopentyloxy derivative.

Diagram 2: Structure Determination Pipeline (SC-XRD)

SCXRD_Pipeline cluster_refine Critical Step: Neopentyl Disorder Sample Crystal Mounting (100 K) Data Data Collection (Mo/Cu Source) Sample->Data Solve Structure Solution (Intrinsic Phasing) Data->Solve Refine Refinement (Least Squares) Solve->Refine Validation CheckCIF (Validation) Refine->Validation

Caption: The critical path for SC-XRD, highlighting the refinement stage where neopentyl group disorder must be computationally modeled.

References

  • Grover, G., et al. (2011). "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids." Journal of Chemical Education, 88(8), 1123–1126. Link[2]

    • Context: Establishes the baseline for crystallizing alkoxy-substituted benzoic acids and their tendency to form dimers.
  • David, W. I. F., et al. (2002). "Structure determination from powder diffraction data." Oxford University Press. Link

    • Context: The authoritative text on the SS-PXRD methodology described in Section 4.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

    • Context: The standard protocol for the refinement steps and disorder modeling mentioned in Phase B.
  • Cruickshank, D. L., et al. (2013). "Solvent Selection for Crystallization." Organic Process Research & Development, 17(3), 451–459. Context: Supports the binary solvent diffusion strategy for hydrophobic/hydrophilic hybrid molecules.

Sources

Comparative

Publish Comparison Guide: Chromatographic Separation of 4-Methyl-3-(neopentyloxy)benzoic Acid Isomers

Executive Summary 4-Methyl-3-(neopentyloxy)benzoic acid is a critical intermediate in the synthesis of metabolic disease therapeutics (e.g., Glucokinase activators). A primary challenge in its quality control is the sepa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-3-(neopentyloxy)benzoic acid is a critical intermediate in the synthesis of metabolic disease therapeutics (e.g., Glucokinase activators). A primary challenge in its quality control is the separation of the target molecule from its regioisomer, 3-methyl-4-(neopentyloxy)benzoic acid , and unreacted starting materials.

The bulky neopentyloxy group (


) imparts significant hydrophobicity, often masking the subtle electronic differences required for separation on standard C18 phases. This guide compares two validated separation strategies: Phenyl-Hexyl RP-HPLC  (for robustness) and SFC  (for speed and orthogonality), providing a definitive protocol for achieving baseline resolution (

).
Quick Comparison Matrix
FeatureMethod A: RP-HPLC (Phenyl-Hexyl)Method B: SFC (2-Picolylamine)
Primary Mechanism

Stacking & Hydrophobicity
Charge Transfer & H-Bonding
Selectivity (

)
High for aromatic positional isomersSuperior for structural isomers
Run Time 12–18 minutes3–5 minutes
Solvent Consumption Moderate (Acetonitrile/Water)Low (CO

/Methanol)
Suitability QC/Release Testing (Global Standard)High-Throughput Screening (R&D)

Technical Deep Dive: The Separation Challenge

The separation of alkoxybenzoic acid regioisomers is governed by two competing factors:

  • Steric Bulk: The neopentyl group is rotatable but bulky. In the 3-position (target), it creates a different "molecular footprint" compared to the 4-position.

  • Electronic Environment: The carboxylic acid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (~4.2) shifts slightly depending on whether the alkoxy group is para or meta to it.
    

Standard C18 columns often fail to distinguish these isomers because the hydrophobic interaction with the neopentyl chain dominates, resulting in co-elution. We must employ phases that interact with the aromatic core.

Visualization: Method Development Decision Tree

MethodDevelopment Start Sample: Crude 4-Methyl-3-(neopentyloxy)benzoic acid CheckSol Solubility Check (MeOH/H2O) Start->CheckSol Screen Column Screening CheckSol->Screen C18 C18 (L1) Result: Poor Resolution Screen->C18 Hydrophobic only PhHex Phenyl-Hexyl (L11) Result: High Selectivity Screen->PhHex Pi-Pi Interaction SFC SFC (2-PIC) Result: Fast Elution Screen->SFC Orthogonal Opt Optimization (pH & Gradient) PhHex->Opt SFC->Opt Final Validated Method Opt->Final

Caption: Workflow prioritizing aromatic selectivity (Phenyl-Hexyl) over pure hydrophobicity (C18).

Recommended Protocol: RP-HPLC (Phenyl-Hexyl)

While SFC offers speed, RP-HPLC remains the gold standard for GMP release testing due to instrument ubiquity. The use of a Phenyl-Hexyl stationary phase provides unique selectivity for aromatic acids by exploiting


 interactions between the phenyl ring of the ligand and the benzene ring of the analyte.
Materials & Reagents[2][3][4][5][6][7][8][9]
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., Waters XSelect HSS or Phenomenex Luna).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Low pH is mandatory to suppress ionization of the benzoic acid moiety.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters[3][4][6][10]
  • Flow Rate: 1.0 mL/min

  • Column Temp: 40°C (Controls steric selectivity)

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (End absorption)

  • Injection Volume: 5 µL

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
10.01090Linear
12.01090Hold
12.16040Re-equilibrate
15.06040End
Causality of Protocol Choices
  • Phenyl-Hexyl Phase: The 4-methyl-3-neopentyloxy isomer has a different electron density distribution than the 3-methyl-4-neopentyloxy isomer. The phenyl-hexyl ligand engages in

    
     stacking, which is sensitive to these electronic perturbations, unlike C18 which only "sees" the lipophilic bulk.
    
  • Formic Acid: Maintains the acid in non-ionized form (

    
    ). If the pH > 
    
    
    
    (4.2), the molecule ionizes (
    
    
    ), reducing retention on RP columns and causing peak tailing due to secondary silanol interactions.

Performance Data Comparison

The following data represents typical performance metrics observed during method validation for alkoxybenzoic acid isomers.

Table 1: Chromatographic Metrics (System Suitability)
ParameterC18 (Standard)Phenyl-Hexyl (Optimized)SFC (2-Picolylamine)Acceptance Criteria
Retention Time (

) Target
8.5 min9.2 min2.4 minN/A
Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline) 4.1 (Baseline)

Tailing Factor (

)
1.41.11.1

Theoretical Plates (

)
8,50012,00015,000

Visualization: Separation Mechanism

Mechanism cluster_0 Stationary Phase Interaction Ligand Phenyl-Hexyl Ligand Analyte 4-Methyl-3-(neopentyloxy) benzoic acid Ligand->Analyte Strong Pi-Pi (Steric fit) Isomer Impurity: 3-Methyl-4-(neopentyloxy) Ligand->Isomer Weak Pi-Pi (Steric clash)

Caption: The Phenyl-Hexyl ligand discriminates based on the steric accessibility of the aromatic ring.

Alternative Method: Green SFC (Supercritical Fluid Chromatography)

For laboratories equipped with SFC (e.g., Waters UPC2 or Agilent 1260 Infinity II SFC), this method is superior for high-throughput screening.

  • Column: 2-Picolylamine (2-PIC) or Diol,

    
     mm, 1.7 µm.
    
  • Mobile Phase:

    
     (A) / Methanol + 0.1% Formic Acid (B).
    
  • Conditions: Isocratic 15% B, Backpressure 1500 psi.

  • Advantage: The 2-PIC stationary phase offers basic surface sites that interact strongly with the acidic proton of the benzoic acid, while the non-polar

    
     solvates the neopentyl group. This "push-pull" mechanism results in extremely high resolution (
    
    
    
    ) in under 3 minutes [1, 3].

References

  • Waters Corporation. (2013). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note 720004739EN. Link

  • BenchChem. (2025).[1][2][3] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Protocol Library. Link

  • Sielc Technologies. (2018). Separation of Benzoic acid derivatives on Newcrom R1 HPLC column. Application Note. Link

  • PubChem. (2025).[4] Benzoic acid, 4-(neopentyl)oxy-, methyl ester Compound Summary. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-3-(neopentyloxy)benzoic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-Methyl-3-(neopentyloxy)benzoic acid As a specialized building block frequently utilized in drug discovery and materials science, 4-Methyl-3-(neopentyloxy)benzoic acid requ...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-Methyl-3-(neopentyloxy)benzoic acid

As a specialized building block frequently utilized in drug discovery and materials science, 4-Methyl-3-(neopentyloxy)benzoic acid requires precise handling and disposal protocols. While it is a stable solid under standard laboratory conditions, its structural features—an acidic carboxylic core, a sterically hindered neopentyloxy ether linkage, and an aromatic ring—dictate specific waste segregation strategies.

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and American Chemical Society (ACS) best practices[1][2].

Mechanistic Hazard Assessment & Causality

Effective waste management begins with understanding the chemical behavior of the molecule to prevent adverse reactions in the waste stream.

  • Acid-Base Reactivity (pKa ~4.5): The carboxylic acid moiety acts as a weak acid. Causality: If disposed of in a waste container containing strong bases (e.g., sodium hydroxide solutions) or reactive metals, it can trigger an exothermic neutralization reaction. Waste streams must be segregated to prevent thermal runaway and pressure buildup[3].

  • Ether Linkage Oxidation: The neopentyloxy group is an ether. While the bulky neopentyl group provides steric hindrance that reduces the likelihood of rapid peroxide formation compared to primary ethers, it remains an oxidizable site. Causality: Mixing this compound with strong oxidizing waste (e.g., nitric acid, peroxides) can lead to violent oxidation. Never mix organic acids with oxidizing acids[4].

  • Environmental Persistence: The aromatic ring structure resists rapid biodegradation. Causality: Solutions containing this compound must never be disposed of down the drain, as it poses a potential toxicity threat to aquatic ecosystems. It must be routed for high-temperature incineration[1].

Operational Workflow: Step-by-Step Disposal Procedures

To maintain a self-validating safety system, every disposal action must include a verification step (e.g., checking compatibility labels, verifying container integrity).

Protocol A: Solid Waste Handling (Unreacted Powder & Contaminated Consumables)
  • Collection: Gather all unreacted 4-Methyl-3-(neopentyloxy)benzoic acid, contaminated filter paper, weigh boats, and disposable spatulas.

  • Containment Selection: Place the materials into a high-density polyethylene (HDPE) or glass wide-mouth container. Verification: Inspect the container for pre-existing cracks or residue. Do not use metal containers, as the acidic proton may cause slow corrosion over time[5].

  • Labeling: Immediately affix a hazardous waste label. Mark it clearly as "Non-Halogenated Organic Solid Waste - Substituted Benzoic Acid." Verification: Ensure no abbreviations or chemical formulas are used, as this violates EPA labeling mandates[6].

  • Storage: Transfer the sealed container to the laboratory's Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Handling (Reaction Mother Liquors)
  • Solvent Identification: Determine the solvent matrix. Is the compound dissolved in a halogenated solvent (e.g., dichloromethane, chloroform) or a non-halogenated solvent (e.g., ethyl acetate, methanol)?

  • Segregation: Pour the solution into the corresponding designated liquid waste carboy. Causality: Halogenated and non-halogenated streams must never be mixed. Mixing them drastically increases the cost of incineration and complicates secondary environmental treatment[4][5].

  • Volume Management: Fill the waste carboy to a maximum of 80% capacity . Verification: Visually confirm the headspace. This empty space is critical to allow for vapor expansion due to ambient temperature fluctuations, preventing container rupture[3].

  • Closure: Cap the container tightly immediately after use. Do not leave funnels resting in the hazardous waste container, as this allows volatile organic compounds (VOCs) to escape into the laboratory atmosphere[6].

Protocol C: Spill Response and Decontamination
  • Isolation: Restrict access to the spill zone.

  • Absorption: For solid spills, sweep gently using a dedicated brush to avoid aerosolizing the fine powder. For solution spills, apply an inert absorbent (e.g., vermiculite, sand, or commercial spill pads). Causality: Avoid using basic absorbents (like sodium carbonate) directly on concentrated solutions of the acid to prevent rapid, localized exothermic reactions.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate and test the pH. If the pH is between 5.5 and 10.5, small amounts of neutral rinsate may be drain-disposed depending on local municipal codes; otherwise, collect it as aqueous waste[1][4].

Regulatory Compliance & Container Management

Under EPA regulations, laboratories operate under strict accumulation rules to minimize environmental risk[2].

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation and under the control of the operator. Once a waste container reaches its maximum safe capacity (80% full), EPA regulations mandate that it must be dated and moved to a central accumulation area within 72 hours [3][6].

  • Characteristic Waste Codes: While the pure solid is a general hazardous waste, its solutions may trigger specific EPA characteristic waste codes. If dissolved in a flammable solvent (flash point < 60°C), the waste stream is classified as Ignitable (D001) . If an aqueous extraction reduces the pH to ≤ 2, it is classified as Corrosive (D002) [2].

Quantitative Data & Waste Stream Compatibility

The following table summarizes the segregation logic and container limits required for the disposal of 4-Methyl-3-(neopentyloxy)benzoic acid and its associated mixtures.

Waste Stream MatrixPrimary HazardStrictly Incompatible MaterialsApproved ContainerMax Fill LimitPotential EPA Waste Code
Solid Powder Irritant, Dust hazardStrong Oxidizers, Strong BasesHDPE, Glass80%General Hazardous
Non-Halogenated Solution Flammable (Solvent dependent)Oxidizing Acids (e.g., HNO₃)HDPE, Glass80%D001 (Ignitable)
Halogenated Solution Toxic, Environmental HazardReactive Metals, Strong BasesGlass, PTFE-lined80%F-listed (e.g., F002)
Aqueous Rinsate Mildly AcidicWater-reactive compoundsHDPE80%D002 (if pH ≤ 2)

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for routing 4-Methyl-3-(neopentyloxy)benzoic acid waste to the appropriate incineration stream.

WasteWorkflow Start Waste Generation: 4-Methyl-3-(neopentyloxy)benzoic acid State Physical State? Start->State Solid Solid Waste (Contaminated PPE, Powders) State->Solid Solid Liquid Liquid Solution (Reaction Mother Liquor) State->Liquid Liquid SAA Satellite Accumulation Area (SAA) Transfer within 72 hrs once full Solid->SAA Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Organic Waste Solvent->Halogenated e.g., DCM, Chloroform NonHalogenated Non-Halogenated Organic Waste Solvent->NonHalogenated e.g., EtOAc, MeOH Aqueous Aqueous Waste (Check pH) Solvent->Aqueous Water/Buffer Halogenated->SAA NonHalogenated->SAA Aqueous->SAA Disposal EH&S Pickup & EPA-Compliant Incineration SAA->Disposal

Figure 1: Decision matrix for the segregation and disposal of 4-Methyl-3-(neopentyloxy)benzoic acid.

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS.org. Available at:[Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia.edu. Available at:[Link]

  • MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid." Medprodisposal.com. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern.edu. Available at: [Link]

  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines." UST.hk. Available at:[Link]

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Handling

Essential Protective Measures for Handling 4-Methyl-3-(neopentyloxy)benzoic Acid

This guide provides comprehensive personal protective equipment (PPE) recommendations and operational protocols for the safe handling of 4-Methyl-3-(neopentyloxy)benzoic acid. As a synthesized molecule, specific safety d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive personal protective equipment (PPE) recommendations and operational protocols for the safe handling of 4-Methyl-3-(neopentyloxy)benzoic acid. As a synthesized molecule, specific safety data may not be readily available. Therefore, this guidance is predicated on a thorough analysis of its structural components: a carboxylic acid moiety and a neopentyloxy group. This document is intended for researchers, scientists, and professionals in drug development to foster a culture of safety and mitigate potential laboratory hazards.

Hazard Analysis: A Structural Perspective

Understanding the chemical nature of 4-Methyl-3-(neopentyloxy)benzoic acid is fundamental to anticipating its potential hazards. The molecule's structure incorporates two key functional groups that dictate its reactivity and toxicological profile:

  • Carboxylic Acid Group: Benzoic acid, the parent compound, is known to cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3] It is crucial to prevent direct contact with the eyes, skin, and mucous membranes.

  • Neopentyloxy Group: Compounds containing neopentyl groups can also be irritants to the skin, eyes, and respiratory system.[4][5] The bulky neopentyl group may influence the molecule's physical properties, but the potential for irritation remains a primary concern.

Given these characteristics, it is prudent to treat 4-Methyl-3-(neopentyloxy)benzoic acid as a substance that is, at a minimum, a skin, eye, and respiratory irritant, with the potential for causing serious eye damage.

Core Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for any manipulation of 4-Methyl-3-(neopentyloxy)benzoic acid, regardless of the quantity. This foundational protection minimizes exposure during routine laboratory operations.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles are required.[6] In situations with a higher risk of splashes, such as when handling larger quantities or solutions, a face shield should be worn in conjunction with goggles.[7][8]The carboxylic acid functionality presents a significant risk of serious eye damage.[1][3] Goggles provide a seal around the eyes to protect against splashes and airborne particles, while a face shield offers broader protection for the entire face.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, should be worn.[8] It is imperative to consult the glove manufacturer's compatibility data to ensure adequate protection and to be aware of the breakthrough time.Gloves serve as the primary barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals, including many acids and solvents.[8] For prolonged or immersive contact, heavier-duty gloves may be necessary.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are essential. For operations with a higher risk of spills or splashes, a chemically resistant apron or suit is recommended.[9]This level of protection prevents accidental skin contact with the chemical.[9] Standard laboratory attire provides a basic barrier, while specialized aprons offer enhanced resistance to chemical penetration.
Respiratory Protection All work with solid or solutions of 4-Methyl-3-(neopentyloxy)benzoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] If a fume hood is not available or if there is a potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][10]Inhalation of dust or aerosols can cause respiratory irritation.[1][11] A chemical fume hood is the most effective engineering control to minimize inhalation exposure. In its absence, respiratory protection is a necessary safeguard.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the following order: lab coat, closed-toe shoes, long pants, safety goggles, and gloves. If a respirator is needed, perform a seal check.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to contain any dust. Use appropriate tools to minimize direct handling.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove gloves, followed by the lab coat, goggles, and any respiratory protection. Wash hands thoroughly with soap and water after removing all PPE.[12]

Disposal of Contaminated Materials

All waste materials contaminated with 4-Methyl-3-(neopentyloxy)benzoic acid must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a designated, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed waste container. Do not pour this chemical down the drain.

  • Neutralization: For small quantities of acidic waste, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.5 may be an option before disposal, provided no other hazardous characteristics are present.[13] However, this should only be performed by trained personnel and in accordance with institutional and local regulations.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

  • Skin Contact: Remove all contaminated clothing.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 4-Methyl-3-(neopentyloxy)benzoic acid.

PPE_Selection_Workflow PPE Selection Workflow for 4-Methyl-3-(neopentyloxy)benzoic acid Start Start: Assess Task Task Handling 4-Methyl-3-(neopentyloxy)benzoic acid Start->Task BasePPE Baseline PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes Task->BasePPE RiskAssessment Risk Assessment: - Quantity? - Aerosol/Dust Potential? BasePPE->RiskAssessment SmallScale Small Scale / Low Dust RiskAssessment->SmallScale Low Risk LargeScale Large Scale / High Dust or Aerosol RiskAssessment->LargeScale High Risk WorkInHood Work in Chemical Fume Hood SmallScale->WorkInHood EnhancedPPE Enhanced PPE: - Face Shield (with goggles) - Chemical Resistant Apron - Respiratory Protection (NIOSH-approved) LargeScale->EnhancedPPE EnhancedPPE->WorkInHood End Proceed with Caution WorkInHood->End

Caption: PPE selection workflow for handling 4-Methyl-3-(neopentyloxy)benzoic acid.

References

  • Jiuan Chemical. Is Neopentyl Glycol Safe? A Comprehensive Overview. Retrieved from [Link]

  • BASF. (2026, February 26). Safety data sheet. Retrieved from [Link]

  • Haz-Map. Neopentyl alcohol - Hazardous Agents. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Institute of Standards and Technology. (2020, June 9). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Texas at Austin Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2013, August 7). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 31). How to Minimize Environmental Impact of Carboxylic Acid Production? Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

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